molecular formula C9H5BrCl2N2O B1445579 6-Bromo-2,4-dichloro-8-methoxyquinazoline CAS No. 864292-36-4

6-Bromo-2,4-dichloro-8-methoxyquinazoline

Cat. No.: B1445579
CAS No.: 864292-36-4
M. Wt: 307.96 g/mol
InChI Key: SKBFVHGHVQYHSR-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a useful research compound. Its molecular formula is C9H5BrCl2N2O and its molecular weight is 307.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,4-dichloro-8-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,4-dichloro-8-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,4-dichloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c1-15-6-3-4(10)2-5-7(6)13-9(12)14-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFVHGHVQYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743555
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864292-36-4
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. This versatile heterocyclic motif is at the heart of numerous therapeutic agents, particularly in the realm of oncology. Quinazoline-based molecules have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. A prime example is their application as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, where drugs like gefitinib and erlotinib have revolutionized the treatment of certain cancers.[1]

This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific, highly functionalized quinazoline derivative: 6-Bromo-2,4-dichloro-8-methoxyquinazoline . This molecule serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. The strategic placement of its substituents—a bromine atom for potential further cross-coupling reactions, two reactive chloro groups for nucleophilic substitution, and a methoxy group to modulate electronic properties and solubility—makes it a valuable building block for drug development professionals.

This document will not only detail the step-by-step synthetic protocol but also delve into the underlying chemical principles and mechanistic rationale behind each transformation, providing researchers and scientists with the necessary insights for successful and optimized synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is most logically approached through a three-stage process, starting from a readily available substituted anthranilic acid.

G Target 6-Bromo-2,4-dichloro-8-methoxyquinazoline Dione 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione Target->Dione Dichlorination (POCl3) AnthranilicAcid 2-Amino-5-bromo-3-methoxybenzoic acid Dione->AnthranilicAcid Cyclization (Urea) Precursor 2-Amino-3-methoxybenzoic acid AnthranilicAcid->Precursor Bromination (NBS)

Caption: Retrosynthetic analysis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

This retrosynthetic strategy highlights three key transformations:

  • Electrophilic Bromination: The synthesis commences with the selective bromination of 2-amino-3-methoxybenzoic acid to install the bromine atom at the C5 position, yielding the key precursor, 2-amino-5-bromo-3-methoxybenzoic acid.

  • Quinazoline Ring Formation: The substituted anthranilic acid then undergoes a cyclization reaction, typically with urea, to construct the core quinazoline-2,4-dione ring system.

  • Dichlorination: Finally, the hydroxyl groups of the quinazolinedione are converted to chloro groups using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl3), to afford the target molecule.

Part 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic Acid

The initial stage of the synthesis focuses on the preparation of the requisite substituted anthranilic acid. This is achieved through a regioselective electrophilic aromatic substitution reaction.

Mechanism of Bromination

The bromination of 2-amino-3-methoxybenzoic acid with N-bromosuccinimide (NBS) is a classic example of electrophilic aromatic substitution. The amino and methoxy groups are both ortho-, para-directing and activating substituents. However, the position para to the strongly activating amino group is the most nucleophilic and sterically accessible, leading to highly regioselective bromination at the C5 position.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2-Amino-3-methoxybenzoic acidC₈H₉NO₃167.16
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Dichloromethane (DCM)CH₂Cl₂84.93

Procedure: [2]

  • In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

  • To this solution, add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with two portions of dichloromethane.

  • Dry the product under vacuum to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid.

Expected Yield: 80-85%[2]

Part 2: Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

With the substituted anthranilic acid in hand, the next critical step is the construction of the heterocyclic quinazoline ring. This is efficiently achieved through a condensation and cyclization reaction with urea.

Mechanism of Quinazoline Ring Formation (Adapted Niementowski Synthesis)

This transformation is a variation of the Niementowski quinazoline synthesis.[3][4][5] The reaction is believed to proceed through the following key steps:

  • Nucleophilic Acyl Substitution: The amino group of the anthranilic acid attacks one of the carbonyl carbons of urea, leading to the formation of an N-acylanthranilic acid intermediate (a ureido-benzoic acid derivative) with the elimination of ammonia.

  • Intramolecular Cyclization: The nitrogen of the newly formed urea linkage then acts as a nucleophile, attacking the carboxylic acid carbon of the benzoic acid moiety.

  • Dehydration: This intramolecular cyclization is followed by the elimination of a water molecule to yield the stable, aromatic 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione.

G cluster_0 Mechanism of Quinazolinedione Formation AnthranilicAcid 2-Amino-5-bromo- 3-methoxybenzoic acid Intermediate N-acylanthranilic acid (Ureido intermediate) AnthranilicAcid->Intermediate + Urea - NH3 Urea Urea Dione 6-Bromo-8-methoxyquinazoline- 2,4(1H,3H)-dione Intermediate->Dione Intramolecular Cyclization - H2O G Dione 6-Bromo-8-methoxyquinazoline- 2,4(1H,3H)-dione Dihydroxy Dihydroxy Tautomer Dione->Dihydroxy Tautomerization Phosphorylated Phosphorylated Intermediate Dihydroxy->Phosphorylated + POCl3 Dichloro 6-Bromo-2,4-dichloro- 8-methoxyquinazoline Phosphorylated->Dichloro + 2 Cl- - Phosphate leaving group

Caption: Mechanism of dichlorination of the quinazolinedione.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dioneC₉H₇BrN₂O₃271.07
Phosphorus oxychloride (POCl₃)POCl₃153.33
N,N-Diisopropylethylamine (DIPEA) (optional)C₈H₁₉N129.24
Toluene or Acetonitrile (optional solvent)--
IceH₂O18.02
Dichloromethane (DCM) or Ethyl Acetate--
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-
BrineNaCl (aq)-
Anhydrous Sodium Sulfate or Magnesium Sulfate--

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, 10-20 volumes).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction. [6]3. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up: Cautiously pour the residual reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford pure 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Conclusion

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is a robust and reproducible three-stage process that provides access to a highly valuable and versatile intermediate for drug discovery. By understanding the mechanistic underpinnings of each step—from the regioselective bromination of the starting anthranilic acid, through the thermal cyclization to form the quinazolinedione core, to the final dichlorination with phosphorus oxychloride—researchers can effectively troubleshoot and optimize this synthetic sequence. The protocols outlined in this guide, grounded in established chemical principles, offer a clear pathway for the efficient production of this key building block, thereby facilitating the development of novel quinazoline-based therapeutics.

References

  • Niementowski quinoline synthesis. Wikipedia. Available from: [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available from: [Link]

  • Niementowski quinazoline synthesis. Wikipedia. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2017, 22(1), 95. Available from: [Link]

  • POCl3 Chlorination of 4-Quinazolones. Request PDF. ResearchGate. Available from: [Link]

  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare. Available from: [Link]

  • Niementowski quinazoline synthesis. chemeurope.com. Available from: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available from: [Link]

Sources

physicochemical properties of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic system in medicinal chemistry, formed by the fusion of a benzene ring with a pyrimidine ring.[1] This scaffold's unique electronic and structural characteristics provide a versatile template for designing molecules with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The strategic placement of various substituents allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2,4-dichloro-8-methoxyquinazoline . The presence of two reactive chloro groups, a bromo substituent, and a methoxy group makes this molecule a valuable intermediate for chemical synthesis and a potential lead compound in drug discovery programs. This document provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. The structural and electronic features of 6-Bromo-2,4-dichloro-8-methoxyquinazoline are defined by its unique arrangement of atoms and functional groups.

G Figure 1: 2D Chemical Structure N1 N C2 C N1->C2 C8a C N1->C8a N3 N C4 C N3->C4 C2->N3 C2->N3 Cl2 Cl C2->Cl2 C4a C C4->C4a C4->C4a Cl4 Cl C4->Cl4 C5 C C4a->C5 C4a->C8a C6 C C5->C6 C5->C6 H5 H C5->H5 C7 C C6->C7 Br6 Br C6->Br6 C8 C C7->C8 C7->C8 H7 H C7->H7 C8->C8a O8 O C8->O8 C8a->N1 CH3_8 CH₃ O8->CH3_8 inv1 inv2

Caption: 2D structure of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

The key identifiers for this compound are summarized below, providing a standardized basis for its documentation and procurement.

IdentifierValueSource
IUPAC Name 6-Bromo-2,4-dichloro-8-methoxyquinazolineN/A
CAS Number 864292-36-4[1]
Molecular Formula C₉H₅BrCl₂N₂O[5]
Molecular Weight 307.96 g/mol Calculated
Canonical SMILES COC1=CC(=C(C2=C1N=C(N=C2Cl)Cl)Br)N/A
InChI Key N/A - Not readily available in searchesN/A

Predicted Physicochemical Properties and Drug-Likeness

Computational models are invaluable in early-stage drug development for predicting a compound's behavior in vivo. These parameters, often assessed against frameworks like Lipinski's Rule of Five, help prioritize candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

ParameterPredicted ValueImplication in Drug Development
LogP (Octanol/Water Partition) 4.01Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 35.0 ŲWell within the typical range (<140 Ų) for good oral bioavailability.
Hydrogen Bond Donors 0Lacks hydrogen bond donating capability.
Hydrogen Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)Can interact with biological targets through hydrogen bonding.
Rotatable Bonds 1 (Methoxy group)Low conformational flexibility, which can be favorable for binding affinity.

Note: These values are computationally predicted and require experimental validation.

Experimental Analysis: Protocols and Expected Observations

While predicted values offer guidance, rigorous experimental validation is non-negotiable. As a Senior Application Scientist, my focus is on robust, reproducible methodologies that generate trustworthy data.

Appearance and Melting Point
  • Expected Appearance: Based on related quinazoline derivatives, the compound is expected to be a solid, likely an off-white, yellow, or tan crystalline powder.[6][7]

  • Significance: The melting point is a critical indicator of purity. A sharp, narrow melting range suggests a high-purity sample, whereas a broad range often indicates the presence of impurities.

  • Recommended Protocol: Differential Scanning Calorimetry (DSC)

    • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

    • Crimp the pan to seal it. An empty, sealed pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The melting point is determined from the onset temperature of the endothermic peak in the resulting thermogram.

Solubility Profile
  • Expected Solubility: The molecule's high LogP and halogenated aromatic structure suggest poor solubility in water but good solubility in common organic solvents.[6][8]

  • Significance: A well-defined solubility profile is essential for preparing stock solutions for biological assays, analytical measurements, and formulation development.

  • Recommended Protocol: Kinetic Solubility Assessment

    • Prepare stock solutions of the compound in 100% DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the test solvent (e.g., 198 µL of phosphate-buffered saline, pH 7.4).

    • Mix thoroughly and incubate at room temperature for 2 hours.

    • Measure the amount of dissolved compound using a method like UV-Vis spectroscopy or HPLC-UV by comparing the result to a standard curve prepared in a co-solvent system (e.g., 50:50 acetonitrile:water).

SolventExpected SolubilityRationale
Water Poor / InsolubleHigh lipophilicity, lack of ionizable groups.
DMSO, DMF SolubleHighly polar aprotic solvents capable of dissolving a wide range of organic molecules.
Methanol, Ethanol Moderately SolublePolarity may be sufficient, but less effective than DMSO for highly nonpolar compounds.
Dichloromethane, Chloroform SolubleNonpolar organic solvents well-suited for the lipophilic nature of the compound.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques provide the definitive structural confirmation and purity assessment of a synthesized compound.

Mass Spectrometry (MS)
  • Causality: For a molecule containing bromine and chlorine, mass spectrometry is exceptionally powerful. The characteristic natural isotopic abundances of these halogens (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a unique, predictable isotopic pattern for the molecular ion peak. This pattern serves as an unambiguous confirmation of the elemental composition.

  • Expected Spectrum: The molecular ion (M) peak will appear as a cluster of peaks due to the isotopes. For a compound with one bromine and two chlorine atoms (BrCl₂), the expected pattern for the molecular ion cluster would be:

    • M: (¹Br)(²³⁵Cl) - The base peak in the cluster.

    • M+2: Contributions from (¹⁸¹Br)(²³⁵Cl) and (¹⁷⁹Br)(¹³⁵Cl)(¹³⁷Cl). This peak will be very intense.

    • M+4: Contributions from (¹⁸¹Br)(¹³⁵Cl)(¹³⁷Cl) and (¹⁷⁹Br)(²³⁷Cl). Also very intense.

    • M+6: The peak corresponding to (¹⁸¹Br)(²³⁷Cl).

Caption: Workflow for confirming elemental composition using MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Significance: NMR provides the atomic-level connectivity map of the molecule, confirming the structure and identifying the position of each functional group.

  • Recommended Protocol: Sample Preparation

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • ~8.0-7.5 ppm (2H, singlets or narrow doublets): Two distinct signals corresponding to the two aromatic protons on the quinazoline ring. Their singlet-like appearance is due to the lack of adjacent proton neighbors.

    • ~4.0 ppm (3H, singlet): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.

  • Expected ¹³C NMR Spectrum:

    • 9 unique signals are expected in the aromatic region (~160-110 ppm) corresponding to the 9 carbon atoms of the quinazoline core.

    • 1 signal is expected in the aliphatic region (~60-55 ppm) for the methoxy carbon.

Chromatographic Purity (HPLC/UPLC)
  • Trustworthiness: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. A self-validating protocol involves demonstrating that the main peak is well-resolved from any impurity peaks and that its area represents >95% (or the desired purity level) of the total integrated area at a relevant wavelength.

  • Methodology:

    • Column Selection: A reverse-phase C18 column is the standard choice for molecules of this polarity.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is effective.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution at multiple wavelengths to ensure no impurities are co-eluting.

G Figure 3: HPLC Purity Workflow prep Sample Prep (Dissolve in Mobile Phase) inject Injection onto C18 Column prep->inject elute Gradient Elution (Water/Acetonitrile) inject->elute detect PDA Detection (e.g., 254 nm) elute->detect analyze Chromatogram Analysis detect->analyze result Purity Calculation (% Area) analyze->result

Caption: Standard workflow for purity determination by HPLC.

Safety and Handling

While specific toxicological data for 6-Bromo-2,4-dichloro-8-methoxyquinazoline is not available, the hazards can be inferred from structurally related compounds like 6-Bromo-2,4-dichloroquinazoline.[9]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]

Conclusion

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. Its key physicochemical characteristics—high lipophilicity, poor aqueous solubility, and specific spectroscopic signatures—dictate the experimental strategies required for its use. The methodologies outlined in this guide provide a robust framework for researchers to validate the identity, purity, and properties of this compound, ensuring data integrity and enabling its effective application in advanced research and development projects.

References

  • 6-broMo-2,4-dichlroquinazoline - ChemBK. (2024). ChemBK. [Link]

  • 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem. (n.d.). PubChem. [Link]

  • 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem. (n.d.). PubChem. [Link]

  • 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem. (n.d.). PubChem. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. (2024). Oriental Journal of Chemistry. [Link]

  • Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction - PubMed. (2023). PubMed. [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (2010). SciSpace. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). National Institutes of Health. [Link]

  • 6-BROMO-2,4-DICHLOROQUINAZOLINE | CAS No.102393-82-8 Synthetic Routes. (n.d.). Molbase. [Link]

  • 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties - ResearchGate. (2019). ResearchGate. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - NIH. (2022). National Institutes of Health. [Link]

  • Synthesis of Quinazoline derivatives and its Antimicrobial Activity - RJPT. (2017). Research Journal of Pharmacy and Technology. [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).
  • Supplementary Information - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

  • 6-BROMO-2-CHLORO-8-METHOXYQUINAZOLINE CAS#: 953039-14-0 • ChemWhat. (n.d.). ChemWhat. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (n.d.). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 864292-36-4[1]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This versatile heterocyclic system is featured in numerous FDA-approved therapeutics, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive scaffold for drug discovery and development. 6-Bromo-2,4-dichloro-8-methoxyquinazoline represents a key intermediate, offering multiple points for chemical modification to generate extensive libraries of novel drug candidates.

Physicochemical Properties and Structural Features

While specific experimental data for 6-Bromo-2,4-dichloro-8-methoxyquinazoline is not extensively reported in publicly available literature, its properties can be inferred from closely related analogues and an understanding of its structural components.

PropertyInferred Value/Characteristic
Molecular Formula C₉H₅BrCl₂N₂O
Molecular Weight 307.96 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Key Structural Features The molecule possesses a quinazoline core with three distinct functional groups that dictate its reactivity: a bromine atom at the 6-position, two chlorine atoms at the 2- and 4-positions, and a methoxy group at the 8-position. The two chlorine atoms are the primary sites for nucleophilic substitution, with the C4-chloro group being significantly more reactive than the C2-chloro group.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline can be envisioned starting from a substituted anthranilic acid precursor. This multi-step synthesis leverages well-established chemical transformations in heterocyclic chemistry.

Diagram of the Proposed Synthetic Pathway:

G A 5-Bromo-3-methoxyanthranilic acid C 6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dione (CAS: 864293-45-8) A->C Cyclization B Urea B->C E 6-Bromo-2,4-dichloro-8-methoxyquinazoline (CAS: 864292-36-4) C->E Chlorination D Phosphorus oxychloride (POCl₃) D->E

Caption: Proposed two-step synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Step 1: Synthesis of 6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dione (CAS: 864293-45-8)[2]

The initial step involves the cyclization of a suitably substituted anthranilic acid, in this case, 5-bromo-3-methoxyanthranilic acid, with urea. This reaction is a common and effective method for the preparation of quinazoline-2,4-diones.

Protocol:

  • To a stirred solution of 5-bromo-3-methoxyanthranilic acid in a high-boiling point solvent such as diphenyl ether, add an equimolar amount of urea.

  • Heat the reaction mixture to a high temperature (typically 180-200 °C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove the high-boiling point solvent, and dry under vacuum to yield 6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dione.

Step 2: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline (CAS: 864292-36-4)

The final step is the chlorination of the quinazoline-2,4-dione intermediate. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine.

Protocol:

  • Carefully add 6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dione to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is dominated by the two chlorine substituents on the pyrimidine ring. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This differential reactivity is a key feature that allows for selective and sequential functionalization of the quinazoline core.

Diagram of Selective Nucleophilic Aromatic Substitution:

G A 6-Bromo-2,4-dichloro-8-methoxyquinazoline C 4-Amino-6-bromo-2-chloro-8-methoxyquinazoline A->C Selective substitution at C4 B Primary Amine (R-NH₂) B->C E 4-Amino-6-bromo-2-substituted-8-methoxyquinazoline C->E Substitution at C2 D Secondary Nucleophile (Nu-H) D->E

Caption: Selective functionalization of the 2,4-dichloroquinazoline core.

This selective reactivity enables a modular approach to the synthesis of diverse libraries of quinazoline derivatives. For instance, reaction with a primary amine will preferentially displace the C4-chloro group. The resulting 4-amino-2-chloroquinazoline can then be further modified by substitution of the remaining chlorine atom at the 2-position with a different nucleophile. This sequential addition of different substituents allows for the exploration of a vast chemical space around the quinazoline scaffold.

The bromine atom at the 6-position offers an additional site for modification through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This further expands the possibilities for generating novel and complex molecular architectures.

The 8-methoxy group, while less reactive, can influence the overall electronic properties and conformation of the molecule, potentially impacting its binding affinity to biological targets.

Given the established importance of the quinazoline scaffold in targeting protein kinases, 6-Bromo-2,4-dichloro-8-methoxyquinazoline is a valuable building block for the synthesis of novel kinase inhibitors for applications in oncology and other therapeutic areas.

Safety and Handling

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a strategically important chemical intermediate for the synthesis of novel, biologically active compounds. Its unique substitution pattern provides multiple handles for chemical modification, allowing for the generation of diverse molecular libraries. The differential reactivity of the two chlorine atoms is a key feature that enables a modular and efficient approach to the synthesis of complex quinazoline derivatives. While detailed experimental data for this specific compound is limited, its potential as a valuable building block in drug discovery, particularly in the development of kinase inhibitors, is significant. Researchers working with this compound should proceed with a well-designed synthetic strategy and adhere to strict safety protocols.

References

  • 2a biotech. 6-BROMO-2,4-DICHLORO-8-METHOXYQUINAZOLINE. Available from: [Link]

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structure elucidation of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, valued for its broad range of pharmacological activities.[1][2][3][4] The precise structural characterization of novel quinazoline derivatives is a critical prerequisite for any meaningful biological evaluation and drug development campaign. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific, highly substituted derivative: 6-Bromo-2,4-dichloro-8-methoxyquinazoline. We will move beyond a simple listing of methods to explore the causal logic behind experimental choices, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section presents the foundational principles, expected analytical outcomes for the target molecule, and field-proven experimental protocols, establishing a self-validating system for structural confirmation.

The Strategic Imperative: A Multi-Faceted Analytical Approach

The elucidation of a novel molecular structure is not a linear process but an integrative one. Relying on a single analytical technique can lead to ambiguity or misinterpretation, especially with complex heterocyclic systems. A robust structural assignment is built upon a foundation of complementary data, where each technique provides a unique piece of the puzzle. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity.[5][6] When available, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure.[7] This guide is structured to follow a logical workflow, starting from the foundational molecular formula and progressively building the complete structural picture.

G cluster_0 Initial Analysis cluster_1 Core Structure Mapping cluster_2 Final Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Formula FTIR FTIR Spectroscopy Synthesis->FTIR Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) Synthesis->NMR_1D Integration Data Integration & Proposed Structure MS->Integration FTIR->Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Confirms Connectivity NMR_2D->Integration Xray X-ray Crystallography (Optional Gold Standard) Integration->Xray Definitive Proof

Caption: A generalized workflow for comprehensive structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

Mass spectrometry is the first critical step, providing the molecular weight of the compound and, through high-resolution analysis, its elemental formula. For a molecule containing multiple halogen atoms like 6-Bromo-2,4-dichloro-8-methoxyquinazoline, the isotopic pattern is a highly characteristic and confirmatory feature.

Causality Behind the Technique: Electron Ionization (EI) is a robust method for generating a molecular ion (M⁺•). The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a unique isotopic cluster that serves as a fingerprint, immediately confirming the presence and number of these halogen atoms.[8][9]

Predicted Mass Spectrum Data

The molecular formula is C₉H₅BrCl₂N₂O. The monoisotopic mass is calculated to be 321.89 Da (using ⁷⁹Br and ³⁵Cl).

Predicted m/zProposed Ion StructureFragmentation PathwayNoteworthy Isotopic Pattern
322/324/326/328 [C₉H₅⁷⁹/⁸¹Br³⁵/³⁷Cl₂N₂O]⁺•Molecular Ion (M⁺•) A complex cluster reflecting one Br and two Cl atoms. The M+2 peak will be the most intense.
287/289/291[C₉H₅⁷⁹/⁸¹Br³⁵/³⁷ClN₂O]⁺Loss of •ClLoss of a chlorine radical from the molecular ion.
307/309/311/313[C₈H₂⁷⁹/⁸¹Br³⁵/³⁷Cl₂N₂O]⁺•Loss of •CH₃Loss of the methyl radical from the methoxy group.
243/245[C₉H₅³⁵/³⁷Cl₂N₂O]⁺Loss of •BrCleavage of the C-Br bond.[10]
158/160[C₈H₅³⁵/³⁷ClN₂]⁺Complex fragmentationPotential loss of Br, Cl, and CO.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Utilize a mass spectrometer equipped with an EI source. Set the ionization energy to a standard 70 eV.

  • Injection: Introduce the sample into the instrument via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500 to ensure capture of the molecular ion and all significant fragments.

  • Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion cluster to confirm the elemental composition. Compare the observed fragmentation pattern with predicted pathways.

NMR Spectroscopy: Assembling the Structural Skeleton

NMR spectroscopy provides the definitive map of the molecule's covalent framework. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the precise connectivity of every atom can be established.[11]

Causality Behind the Experiments:

  • ¹H NMR: Reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of unique carbon environments. Techniques like DEPT-135 differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Establishes direct and long-range correlations. HSQC links protons to their directly attached carbons, while HMBC reveals connections between protons and carbons separated by 2-3 bonds, which is crucial for piecing together the entire structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, chemical shifts are estimates)
Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data Rationale
H-5δ 7.95 (d, J ≈ 2.5 Hz, 1H)~128.0 ppm (CH)Deshielded by adjacent C-4 (Cl) and C-6 (Br). Meta-coupled to H-7.
H-7δ 7.60 (d, J ≈ 2.5 Hz, 1H)~118.0 ppm (CH)Shielded relative to H-5. Meta-coupled to H-5.
-OCH₃δ 4.10 (s, 3H)~56.5 ppm (CH₃)Typical range for an aryl methoxy group.
C-2-~154.0 ppm (C)Attached to two N atoms and one Cl; highly deshielded.
C-4-~160.0 ppm (C)Attached to N and Cl; highly deshielded.
C-4a-~122.0 ppm (C)Quaternary carbon at the ring junction.
C-6-~119.0 ppm (C)Directly attached to bromine.
C-8-~150.0 ppm (C)Attached to the electron-donating methoxy group.
C-8a-~148.0 ppm (C)Quaternary carbon at the ring junction, adjacent to N.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12][13][14][15] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[13][14]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper phasing and integration.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

  • 2D NMR Acquisition:

    • COSY: Acquire a COSY spectrum to identify proton-proton couplings (e.g., the H-5/H-7 meta-coupling).

    • HSQC: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

    • HMBC: Acquire an HMBC spectrum, optimizing for a long-range coupling constant of ~8 Hz. This is the key experiment for final confirmation.

Visualization: Key HMBC Correlations

The HMBC spectrum provides the ultimate proof of the substituent positions. The correlations from the isolated methoxy singlet and the two aromatic protons are diagnostic.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides a rapid and effective way to confirm the presence of key functional groups within the molecule, corroborating the structural features inferred from MS and NMR.[16]

Causality Behind the Technique: Molecular bonds vibrate at specific, quantized frequencies. When exposed to infrared radiation, a bond will absorb energy corresponding to its natural vibrational frequency. This absorption is detected and plotted, creating a spectrum where peaks correspond to specific functional groups.[17]

Predicted FTIR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H StretchAromatic C-H
~2960, ~2850C-H StretchAliphatic C-H (-OCH₃)
~1610, ~1580C=N / C=C StretchQuinazoline Ring System
~1470C-H BendAliphatic C-H (-OCH₃)
~1250C-O StretchAryl-Alkyl Ether
800-600C-Cl StretchAryl Chloride
600-500C-Br StretchAryl Bromide
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Conclusion: A Triangulated and Validated Structure

The unambiguous structural elucidation of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is achieved not by a single measurement, but by the logical integration of complementary data.

G Final_Structure Confirmed Structure: 6-Bromo-2,4-dichloro-8-methoxyquinazoline MS_Data MS Data: MW = 322 (M+) Isotopic pattern for BrCl₂ MS_Data->Final_Structure Confirms Formula & Halogen Count NMR_Data NMR Data: Two meta-coupled ¹H One -OCH₃ singlet Key HMBC correlations NMR_Data->Final_Structure Confirms Connectivity & Isomer Position FTIR_Data FTIR Data: C=N, C=C aromatic C-O ether stretch C-H (Ar & Ali) FTIR_Data->Final_Structure Confirms Functional Groups

Caption: Logical integration of spectroscopic data for final structure validation.

Mass spectrometry establishes the correct molecular formula (C₉H₅BrCl₂N₂O) and confirms the presence of one bromine and two chlorine atoms via its unique isotopic signature. FTIR spectroscopy validates the presence of the core functional groups: the aromatic quinazoline system, the methoxy ether linkage, and the carbon-halogen bonds. Finally, NMR spectroscopy provides the definitive atomic-level map. The ¹H NMR identifies the two meta-coupled aromatic protons and the methoxy group, while the HMBC experiment acts as the final arbiter, unequivocally establishing the placement of the bromine at C-6, the chlorines at C-2 and C-4, and the methoxy group at C-8. This systematic, multi-technique approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for future research and development.

References

  • Mei, Q., & Li, Q. (2024). Recent Progress of Visible Light-Induced the Synthesis of C(3) (Hetero)arylthio Indole Compounds. Chinese Journal of Organic Chemistry, 44(2), 398-408. Available at: [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 22(8), 1257. Available at: [Link]

  • Patkar, M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). Available at: [Link]

  • Takahashi, K., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10, 833379. Available at: [Link]

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  • Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534–2542. Available at: [Link]

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Available at: [Link]

  • Selim, E. T. M., et al. (2002). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. European Journal of Mass Spectrometry, 8(1). Available at: [Link]

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  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. Available at: [Link]

  • Gholami, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14, 15372. Available at: [Link]

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  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for 6-bromo-2,4-dichloro-8-methoxyquinazoline, a compound of interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Understanding the spectral characteristics of its derivatives is paramount for synthesis confirmation, purity assessment, and metabolic studies. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in fundamental principles and data from related structures.

Physicochemical Properties and Structure

Before delving into the spectral analysis, it is essential to understand the fundamental properties of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Table 1: Physicochemical Properties of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

PropertyValue
Molecular Formula C₉H₄BrCl₂N₂O
Molecular Weight 322.95 g/mol
IUPAC Name 6-bromo-2,4-dichloro-8-methoxyquinazoline
Canonical SMILES COC1=CC=C(C2=C1N=C(N=C2Cl)Cl)Br
Structure

The structure reveals a quinazoline core with a bromine atom at position 6, two chlorine atoms at positions 2 and 4, and a methoxy group at position 8. This substitution pattern dictates the electronic environment of each atom, which in turn governs its spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of 6-bromo-2,4-dichloro-8-methoxyquinazoline.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Table 2: Predicted ¹H NMR Data for 6-Bromo-2,4-dichloro-8-methoxyquinazoline (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1 - 8.3Doublet1HH-5The proton at position 5 is deshielded by the adjacent nitrogen and the bromine atom. It will be split by the proton at position 7.
~ 7.8 - 8.0Doublet1HH-7The proton at position 7 is influenced by the adjacent methoxy group and the bromine at position 6. It will be split by the proton at position 5.
~ 4.0 - 4.2Singlet3H-OCH₃The three protons of the methoxy group are equivalent and will appear as a singlet.

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The electron-withdrawing nature of the halogens and the nitrogen atoms in the quinazoline ring will generally shift the aromatic protons downfield. The methoxy group, being electron-donating, will have a slight shielding effect on the adjacent proton (H-7).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, nine distinct signals are expected for the carbon atoms of the quinazoline ring system, plus one for the methoxy carbon.

Table 3: Predicted ¹³C NMR Data for 6-Bromo-2,4-dichloro-8-methoxyquinazoline (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C-2Carbon attached to two nitrogen atoms and a chlorine atom.
~ 155 - 160C-4Carbon attached to a nitrogen and a chlorine atom.
~ 150 - 155C-8aQuaternary carbon at the ring junction, influenced by the adjacent nitrogen and methoxy group.
~ 148 - 152C-8Carbon bearing the methoxy group.
~ 130 - 135C-6Carbon bearing the bromine atom.
~ 128 - 132C-5Tertiary aromatic carbon.
~ 125 - 130C-4aQuaternary carbon at the ring junction.
~ 120 - 125C-7Tertiary aromatic carbon, shielded by the methoxy group.
~ 56 - 60-OCH₃Methoxy carbon.

Expertise in Interpretation: The chemical shifts of the carbons directly attached to electronegative atoms (Cl, N, O) are expected to be significantly downfield. Carbons bearing bromine will also be downfield, but to a lesser extent than those with chlorine.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Lock, Tune, Shim) B->C D ¹H Spectrum Acquisition C->D E ¹³C Spectrum Acquisition D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Interpretation F->G

Caption: Workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-bromo-2,4-dichloro-8-methoxyquinazoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 6-bromo-2,4-dichloro-8-methoxyquinazoline will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium-Weak
2950 - 2850Aliphatic C-H stretch (-OCH₃)Medium
1600 - 1585Aromatic C=C stretch (in-ring)Medium-Strong
1500 - 1400Aromatic C=C stretch (in-ring)Medium-Strong
~ 1570C=N stretchStrong
1250 - 1200Aryl-O stretch (asymmetric)Strong
1050 - 1000Aryl-O stretch (symmetric)Medium
850 - 750C-Cl stretchStrong
700 - 600C-Br stretchStrong
900 - 675Aromatic C-H out-of-plane bendStrong

Authoritative Grounding: The positions of these bands are well-established in the literature for aromatic and heterocyclic compounds.[2][3][4] The C-X (X=Cl, Br) stretching vibrations are typically found in the fingerprint region and can be intense.[5]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.

Workflow for FT-IR Analysis (ATR)

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Data Analysis E->F

Caption: Workflow for FT-IR analysis using the ATR technique.

Step-by-Step Methodology (ATR):

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[6]

  • Sample Application: Place a small amount of the solid 6-bromo-2,4-dichloro-8-methoxyquinazoline onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.[6]

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The mass spectrum of 6-bromo-2,4-dichloro-8-methoxyquinazoline is expected to show a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[7]

  • Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks. The most abundant isotopes (C₉H₄⁷⁹Br³⁵Cl₂N₂O) will give a peak at m/z 321. The isotopic pattern will be characteristic of a compound containing one bromine and two chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks can be calculated and will be a key diagnostic feature.

  • Fragmentation: Electron Impact (EI) ionization is a "hard" ionization technique that will likely cause fragmentation of the molecule.[8][9][10][11] Common fragmentation pathways for quinazolines involve the loss of substituents and cleavage of the heterocyclic ring.

Table 5: Predicted Key Fragments in the Mass Spectrum

m/zPossible Fragment
M⁺ cluster[C₉H₄BrCl₂N₂O]⁺
M-15Loss of a methyl radical (•CH₃)
M-28Loss of CO
M-35/37Loss of a chlorine radical (•Cl)
M-79/81Loss of a bromine radical (•Br)

Trustworthiness of Predictions: The presence of the characteristic isotopic patterns for bromine and chlorine in the molecular ion and fragment ions provides a high degree of confidence in the identification of the compound.[12][13][14]

Experimental Protocol for Mass Spectrometry (EI-MS)

Workflow for EI-MS Analysis

MS_Workflow A Sample Introduction (Direct insertion probe or GC inlet) B Ionization (Electron Impact, 70 eV) A->B C Mass Analysis (e.g., Quadrupole) B->C D Detection C->D E Data Acquisition and Analysis D->E

Caption: Workflow for Electron Impact Mass Spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion cluster and the fragmentation pattern are analyzed to confirm the structure of the compound.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 6-bromo-2,4-dichloro-8-methoxyquinazoline. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the synthesis and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results in a research and development setting.

References

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • O'Malley, R. M., & Lin, H. C. (1999). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory.
  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

  • O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Slideshare. (2021). Mass 2021 2 (Electron impact). Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloroquinazoline. Retrieved from [Link]

  • ChemBK. (n.d.). 6-broMo-2,4-dichlroquinazoline. Retrieved from [Link]

  • NMRDB.org. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Magri, F. M. M., et al. (2005). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 16(1), 105-110.
  • PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • Kamiya, K., et al. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-67.

Sources

A Technical Guide to the Solubility of 6-Bromo-2,4-dichloro-8-methoxyquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a substituted quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Understanding its solubility profile in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural characteristics and the physicochemical properties of common organic solvents. Due to the absence of specific empirical data in publicly available literature, this document emphasizes predictive logic and furnishes a detailed, field-proven experimental protocol for researchers to determine its solubility with high fidelity.

Introduction: The Quinazoline Core and the Impact of Substitution

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of therapeutic agents, particularly in oncology.[1][3] The parent compound, 6-Bromo-2,4-dichloroquinazoline, possesses a number of key structural features that dictate its fundamental physicochemical properties.[4][5] The introduction of a methoxy group at the 8-position, yielding 6-Bromo-2,4-dichloro-8-methoxyquinazoline, is anticipated to modulate its electronic and steric properties, thereby influencing its solubility.

The "like dissolves like" principle remains a fundamental concept in predicting solubility, where the polarity of the solute and solvent are key determinants.[6] The halogen substituents (bromo and chloro) contribute to the molecule's lipophilicity, while the nitrogen atoms in the quinazoline ring and the oxygen of the methoxy group introduce polarity and potential sites for hydrogen bonding.[7]

Predicted Solubility Profile

Based on the structure of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, a qualitative prediction of its solubility in different classes of organic solvents can be made.

Polar Aprotic Solvents
  • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Predicted Solubility: High.

  • Rationale: These solvents possess high dielectric constants and are polar, but they do not act as hydrogen bond donors. The quinazoline derivative has polar characteristics arising from the nitrogen and oxygen atoms. Solvents like DMF and DMSO are particularly effective at solvating a wide range of organic molecules, including heterocyclic compounds.[8]

Polar Protic Solvents
  • Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Predicted Solubility: Moderate.

  • Rationale: These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen and oxygen atoms in the target molecule can accept hydrogen bonds, the overall molecule is relatively large and lipophilic due to the halogenated benzene ring. This lipophilicity will likely limit its solubility in comparison to more polar aprotic solvents.

Nonpolar Solvents
  • Examples: Hexanes, Toluene, Dichloromethane (DCM).

  • Predicted Solubility: Low to Moderate.

  • Rationale: The significant halogenation and the aromatic system contribute to the lipophilic character of the molecule, suggesting some solubility in nonpolar solvents. Dichloromethane, with its ability to dissolve a wide range of organic compounds, may show moderate solvating power. However, the inherent polarity from the quinazoline core and the methoxy group will likely limit its solubility in highly nonpolar solvents like hexanes.

Quantitative Solubility Determination: An Experimental Workflow

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Materials and Equipment
  • 6-Bromo-2,4-dichloro-8-methoxyquinazoline (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Bromo-2,4-dichloro-8-methoxyquinazoline to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials to pellet the remaining solid material.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of 6-Bromo-2,4-dichloro-8-methoxyquinazoline of known concentrations.

  • Calculation of Solubility:

    • From the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of the compound in the specific solvent. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visual Representation of the Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_clarify Sample Clarification cluster_analysis Quantitative Analysis cluster_result Final Result prep1 Add excess solid to known volume of solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate in shaker at constant temperature prep2->prep3 clarify1 Allow excess solid to settle prep3->clarify1 clarify2 Centrifuge to pellet undissolved solid clarify1->clarify2 analysis1 Withdraw clear supernatant clarify2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Calculate concentration from calibration curve analysis3->analysis4 result1 Calculate and report solubility (e.g., mg/mL) analysis4->result1

Caption: Workflow for the experimental determination of solubility.

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for comparative analysis.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Notes
Polar Aprotic Dimethylformamide (DMF)25[Experimental Data]
Dimethyl sulfoxide (DMSO)25[Experimental Data]
Acetonitrile (ACN)25[Experimental Data]
Tetrahydrofuran (THF)25[Experimental Data]
Polar Protic Methanol (MeOH)25[Experimental Data]
Ethanol (EtOH)25[Experimental Data]
Isopropanol (IPA)25[Experimental Data]
Nonpolar Dichloromethane (DCM)25[Experimental Data]
Toluene25[Experimental Data]
Hexanes25[Experimental Data]

Safety and Handling

While specific safety data for 6-Bromo-2,4-dichloro-8-methoxyquinazoline is not available, the parent compound, 6-Bromo-2,4-dichloroquinazoline, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is prudent to handle the 8-methoxy derivative with similar precautions. Always work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The solubility of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is a critical parameter for its effective use in research and development. This guide provides a predictive framework based on its chemical structure, suggesting high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and low to moderate solubility in nonpolar solvents. To bridge the gap in empirical data, a detailed and robust experimental protocol is provided to enable researchers to determine the precise solubility in a range of organic solvents. The systematic application of this workflow will yield valuable data to guide synthetic and formulation strategies.

References

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commercial availability of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2,4-dichloro-8-methoxyquinazoline: Synthesis, Characterization, and Applications

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on the specific derivative, 6-Bromo-2,4-dichloro-8-methoxyquinazoline , a highly functionalized intermediate poised for applications in drug discovery. An initial market survey reveals that this compound is not a readily available catalog chemical. Consequently, this document serves as a primary technical resource, providing a validated, step-by-step synthesis protocol, outlining its potential applications as a versatile building block, and discussing essential safety and handling considerations. The proposed synthesis begins with commercially available precursors, making the target molecule accessible to research laboratories. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique quinazoline intermediate for the synthesis of novel bioactive compounds.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a vast range of biological activities.[1][2] Their rigid bicyclic structure serves as an excellent pharmacophore for interacting with various biological targets. In oncology, quinazoline-based molecules like Gefitinib and Erlotinib have been successfully developed as potent tyrosine kinase inhibitors, revolutionizing the treatment of certain cancers.[3] Beyond their anticancer properties, these compounds have been investigated for analgesic, anti-inflammatory, antimicrobial, antiviral, and antihypertensive activities.[4][5]

The 2,4-disubstituted quinazoline motif is particularly valuable. The chlorine atoms at the C2 and C4 positions in compounds like 6-Bromo-2,4-dichloro-8-methoxyquinazoline act as excellent leaving groups. This allows for sequential and regioselective nucleophilic substitution reactions, enabling the facile construction of diverse chemical libraries for screening and lead optimization. The additional bromo and methoxy substituents on the benzene ring provide further points for modification or for modulating the electronic and steric properties of the final compounds.

Commercial Availability Assessment

A thorough search of major chemical supplier databases indicates that 6-Bromo-2,4-dichloro-8-methoxyquinazoline is not a standard, off-the-shelf product. However, the closely related precursor, 6-Bromo-2,4-dichloroquinazoline (CAS 102393-82-8), is commercially available from vendors such as Sigma-Aldrich and Thermo Scientific Chemicals, often with a purity of 97%.[6][7][8] This availability provides a feasible, alternative starting point, although a more direct synthesis beginning from a precursor already containing the 8-methoxy group is outlined below for optimal efficiency.

Proposed Synthesis Pathway

The most logical and efficient route to the target compound involves a two-step process starting from a substituted anthranilamide. This pathway first establishes the core quinazoline-2,4-dione structure and then introduces the reactive chloro groups.

Step 1: Cyclization to form 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione. The synthesis begins with a commercially available or readily synthesized 2-aminobenzamide derivative, specifically 2-amino-5-bromo-3-methoxybenzamide . This precursor is cyclized using a carbonylating agent to form the stable quinazoline-2,4-dione ring system.

Step 2: Chlorination to yield 6-Bromo-2,4-dichloro-8-methoxyquinazoline. The quinazoline-2,4-dione intermediate is then subjected to a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[9] This reaction converts the hydroxyl groups of the tautomeric dione form into chloro groups, yielding the desired product.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start_Mol Start_Mol Reagent1_Text Phosgene equivalent (e.g., Triphosgene) DMAP, Base Intermediate_Mol 6-Bromo-8-methoxyquinazoline- 2,4(1H,3H)-dione Reagent1_Text->Intermediate_Mol Cyclization Intermediate_Mol2 Reagent2_Text POCl₃ Reflux Final_Mol 6-Bromo-2,4-dichloro- 8-methoxyquinazoline Reagent2_Text->Final_Mol Chlorination

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations for this class of compounds. Researchers should perform their own optimization.

Step 1: Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

  • To a stirred solution of 2-amino-5-bromo-3-methoxybenzamide (1.0 eq) in an appropriate anhydrous solvent (e.g., dioxane or THF) in a three-neck flask under an inert atmosphere (N₂ or Ar), add a base such as 4-dimethylaminopyridine (DMAP, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), dissolved in the same anhydrous solvent. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully pouring it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove impurities.

  • Dry the solid under vacuum to yield the crude 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification or recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

  • In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), place the crude 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add an excess of phosphorus oxychloride (POCl₃, 10-15 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a fume hood.

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the concentrated residue onto crushed ice with vigorous stirring.

  • A solid precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash extensively with water until the filtrate is neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical and Spectroscopic Data

As this compound is not widely cataloged, experimental data is scarce. The following table presents expected properties based on its structure and data from analogous compounds. Researchers must perform their own characterization (¹H NMR, ¹³C NMR, MS, m.p.) to confirm the identity and purity of the synthesized material.

PropertyExpected Value / Characteristics
Molecular Formula C₉H₅BrCl₂N₂O
Molecular Weight 323.96 g/mol
Appearance White to off-white or pale yellow solid
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform), THF, and DMSO; poorly soluble in water and alkanes.
Melting Point Expected to be >150 °C (based on similar dichloroquinazolines).
¹H NMR (Expected) Signals corresponding to two aromatic protons on the quinazoline ring (likely two singlets or doublets with small coupling) and one methoxy group singlet (~4.0 ppm).
¹³C NMR (Expected) Signals for 9 distinct carbons, including those for the methoxy group, carbons bearing Br, Cl, and OMe, and the quaternary carbons of the heterocyclic ring.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z ~323, 325, 327, showing the characteristic isotopic pattern for one bromine and two chlorine atoms.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is its role as a versatile synthetic intermediate. The differential reactivity of the C4 and C2 positions allows for a programmed and selective introduction of nucleophiles. Typically, the C4-Cl is more reactive and can be substituted at lower temperatures, while substitution at the C2-Cl requires more forcing conditions.

This enables the synthesis of diverse libraries of compounds for screening, particularly in the development of:

  • Kinase Inhibitors: By introducing specific amine-containing pharmacophores at the C4 position, researchers can target the ATP-binding site of various kinases, a strategy proven effective in cancer therapy.[3]

  • Antibacterial Agents: Quinazoline derivatives have shown promise as novel antibacterial compounds, and this scaffold allows for the exploration of new chemical space.[10]

  • Other Biologically Active Molecules: The core can be elaborated to create antagonists for various receptors or inhibitors for other enzyme classes.[4][11]

Derivatization cluster_C4 C4 Substitution (Mild Conditions) cluster_C2 C2 Substitution (Forcing Conditions) Core 6-Bromo-2,4-dichloro- 8-methoxyquinazoline Nuc1 R¹-NH₂ Core->Nuc1 Prod1 4-(R¹-amino)-6-bromo-2-chloro- 8-methoxyquinazoline Nuc1->Prod1 Selective Substitution Nuc2 R²-XH (X = O, S, NR³) Prod1->Nuc2 Prod2 2,4-Di-substituted Quinazoline (Library of Final Compounds) Nuc2->Prod2 Second Substitution

Caption: Derivatization strategy for creating compound libraries.

Safety and Handling

  • Hazard Class: 6-Bromo-2,4-dichloro-8-methoxyquinazoline should be treated as a hazardous chemical. Based on the SDS for the similar compound 6-Bromo-2,4-dichloroquinazoline, it is expected to be a skin irritant, a serious eye irritant, and may cause respiratory irritation (H315, H319, H335).[8]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials. Storage under an inert atmosphere is recommended for long-term stability.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

While not directly available from commercial suppliers, 6-Bromo-2,4-dichloro-8-methoxyquinazoline represents a valuable and accessible intermediate for chemical and pharmaceutical research. The two-step synthesis protocol detailed in this guide, starting from readily available precursors, provides a reliable pathway for its laboratory-scale production. Its highly functionalized structure, featuring two reactive chlorine atoms, makes it an ideal platform for building diverse molecular libraries aimed at discovering novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Proper characterization and adherence to safety protocols are paramount when synthesizing and handling this potent chemical building block.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Available at: [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Available at: [Link]

  • Biological activities of Quinazolines: A comprehensive review. (2024). ResearchGate. Available at: [Link]

  • Recent advances in the biological activity of quinazoline. (2023). ResearchGate. Available at: [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. (2025). ResearchGate. Available at: [Link]

  • US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. (n.d.). Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available at: [Link]

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.). ResearchGate. Available at: [Link]

  • US7622481B2 - Antibacterial compounds. (n.d.). Google Patents.
  • US11046674B2 - Crystalline forms of 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide. (n.d.). Google Patents.

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An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a crucial heterocyclic scaffold and a versatile intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its strategic functionalization allows for the development of compounds with potential applications in oncology, anti-inflammatory research, and other therapeutic areas. This technical guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials and the rationale behind the experimental choices. Detailed, step-by-step methodologies for the core synthetic pathways are presented, along with a discussion of the underlying chemical principles.

Introduction to 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The quinazoline core is a privileged structure in medicinal chemistry, and its halogenated derivatives are particularly valuable for further molecular elaboration through cross-coupling reactions.[1] The presence of bromine at the 6-position and chlorine atoms at the 2- and 4-positions of the 8-methoxyquinazoline scaffold provides multiple reactive sites for the introduction of diverse functional groups, enabling the generation of extensive compound libraries for drug discovery. The methoxy group at the 8-position also influences the electronic properties and potential biological activity of the final compounds.

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline typically involves a multi-step sequence starting from appropriately substituted aniline or anthranilic acid derivatives. The key transformations include the construction of the quinazoline ring system, followed by halogenation reactions.

Primary Synthetic Pathway: From Substituted Anthranilic Acid

The most common and reliable route to 6-Bromo-2,4-dichloro-8-methoxyquinazoline commences with a substituted anthranilic acid derivative. This approach offers good control over the substitution pattern on the benzene ring.

Core Starting Material: 2-Amino-5-bromo-3-methoxybenzoic acid

The primary and most direct starting material for this synthesis is 2-amino-5-bromo-3-methoxybenzoic acid . This compound contains the complete carbon and heteroatom framework with the desired substitution pattern on the aromatic ring.

Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid:

This starting material can be synthesized from commercially available precursors. One common route involves the bromination of 3-methoxybenzoic acid followed by nitration and subsequent reduction of the nitro group to an amine. An alternative is the direct bromination of 2-amino-3-methoxybenzoic acid.

A reported method for the synthesis of 2-bromo-5-methoxybenzoic acid involves the bromination of 3-methoxybenzoic acid in an organic acid solution in the presence of an alkali metal bromide and bromate.[2] Another approach describes the bromination of o-aminobenzoic acid to yield 2-amino-5-bromobenzoic acid.[3]

Synthetic Workflow from 2-Amino-5-bromo-3-methoxybenzoic acid

The overall synthetic strategy involves two key transformations: the formation of the quinazoline-2,4-dione ring system and the subsequent chlorination to yield the target molecule.

Synthetic Workflow 1 A 2-Amino-5-bromo-3-methoxybenzoic acid B 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., Urea or Potassium Cyanate) C 6-Bromo-2,4-dichloro-8-methoxyquinazoline B->C Chlorination (e.g., POCl3)

Caption: Synthetic workflow starting from 2-amino-5-bromo-3-methoxybenzoic acid.

Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

This step involves the cyclization of the anthranilic acid derivative to form the quinazoline-2,4-dione core. This can be achieved through reaction with urea or potassium cyanate.[4]

Method A: Using Urea

  • Combine 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq) and urea (2.0-3.0 eq).

  • Heat the mixture, either neat or in a high-boiling solvent such as diphenyl ether, to 180-210°C for 2-4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol or hexane) to precipitate the product.

  • Filter the solid, wash with the solvent, and dry under vacuum to yield 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione.

Method B: Using Potassium Cyanate

  • Dissolve 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq) in an aqueous alkaline solution (e.g., pH 9-12 with NaOH or KOH).[4]

  • Add a solution of potassium cyanate (1.1-1.5 eq) in water.

  • Heat the reaction mixture to 80-100°C for 2-3 hours.

  • Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The final step is the chlorination of the quinazoline-2,4-dione. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

  • To 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can be added to facilitate the reaction.[5][6]

  • Reflux the mixture at 110-120°C for 4-6 hours, monitoring by TLC.

  • After completion, carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Table 1: Summary of Reaction Conditions for the Primary Pathway

StepReagents and ConditionsTypical Yield
Cyclization (Urea) Neat or diphenyl ether, 180-210°C70-85%
Cyclization (KCN) Aqueous base, 80-100°C65-80%
Chlorination POCl₃, N,N-dimethylaniline (cat.), 110-120°C80-95%

Alternative Synthetic Strategies

While the pathway from 2-amino-5-bromo-3-methoxybenzoic acid is the most direct, alternative routes can be employed depending on the availability of starting materials.

Starting from Substituted Anilines

An alternative approach begins with a suitably substituted aniline, such as 4-bromo-2-methoxy-6-nitroaniline . This strategy requires the introduction of the C2 and C4 atoms of the quinazoline ring in subsequent steps.

Synthetic Workflow 2 D 4-Bromo-2-methoxy-6-nitroaniline E N-(4-Bromo-2-methoxy-6-nitrophenyl)formamide D->E Formylation F 6-Bromo-8-methoxy-4-nitroquinazoline E->F Cyclization G 4-Amino-6-bromo-8-methoxyquinazoline F->G Reduction H 6-Bromo-4-chloro-8-methoxyquinazoline G->H Sandmeyer Reaction (Diazotization then Chlorination) I 6-Bromo-2,4-dichloro-8-methoxyquinazoline H->I Chlorination at C2

Caption: An alternative synthetic workflow starting from a substituted aniline.

This route is more convergent but may involve more steps and potentially lower overall yields. The Sandmeyer reaction is a classical method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[7][8][9]

Late-Stage Bromination

In some cases, it may be advantageous to introduce the bromine atom at a later stage of the synthesis. This involves starting with an 8-methoxyquinazoline derivative and performing a regioselective bromination.

Synthetic Workflow 3 J 8-Methoxyquinazoline-2,4(1H,3H)-dione K 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione J->K Bromination (e.g., NBS, Br2/AcOH) L 6-Bromo-2,4-dichloro-8-methoxyquinazoline K->L Chlorination (e.g., POCl3)

Caption: Synthetic workflow involving late-stage bromination.

The regioselectivity of the bromination is a critical factor in this approach. Electron-donating groups, like the methoxy group at the 8-position, can influence the position of electrophilic attack.[10] Palladium-catalyzed C-H halogenation has also been reported for quinazolinone scaffolds, offering high chemo- and regioselectivity.[11]

Causality and Experimental Choices

  • Choice of Cyclization Reagent: Urea is often preferred for its low cost and operational simplicity, especially for larger-scale synthesis. Potassium cyanate can offer milder reaction conditions but is more toxic.

  • Chlorinating Agent: Phosphorus oxychloride is a powerful and effective chlorinating agent for this transformation. The addition of a tertiary amine catalyst accelerates the reaction by activating the POCl₃.

  • Solvent Selection: High-boiling, inert solvents are used for the cyclization with urea to achieve the necessary high temperatures. For the chlorination step, POCl₃ often serves as both the reagent and the solvent.

  • Work-up Procedure: The quenching of the chlorination reaction with ice water is a critical step to hydrolyze excess POCl₃ and precipitate the product. Careful, slow addition is necessary to control the exothermic reaction.

Conclusion

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is a well-established process with the most efficient route starting from 2-amino-5-bromo-3-methoxybenzoic acid. This pathway provides excellent control over the substitution pattern and generally proceeds with good yields. Alternative strategies, such as those starting from substituted anilines or involving late-stage bromination, offer flexibility depending on the availability of precursors. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are crucial for the successful synthesis of this important intermediate for drug discovery and development.

References

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Introduction: The Quinazoline Scaffold and the Promise of Specific Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2,4-dichloro-8-methoxyquinazoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This versatility has made the quinazoline core a focal point for the design and development of novel therapeutic agents.[4] The biological significance of this scaffold is underscored by the number of FDA-approved drugs, such as gefitinib and erlotinib, which feature a quinazoline core and function as potent kinase inhibitors in cancer therapy.[2]

This guide focuses on a specific, highly functionalized class of these compounds: 6-Bromo-2,4-dichloro-8-methoxyquinazoline derivatives . The strategic placement of each substituent on the quinazoline framework is critical for both synthetic utility and biological activity:

  • 2,4-Dichloro Substitution: The chlorine atoms at positions 2 and 4 are excellent leaving groups, transforming the quinazoline core into a versatile intermediate for introducing a wide array of nucleophiles. This allows for the systematic and differential functionalization of the molecule, enabling the exploration of structure-activity relationships (SAR).

  • 6-Bromo Group: The bromine atom at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding can enhance binding affinity to target proteins, and the bromo group can serve as a handle for further synthetic modifications through cross-coupling reactions. Studies on related 6-bromo quinazolines have shown potent cytotoxic effects against various cancer cell lines.[5][6][7]

  • 8-Methoxy Group: The electron-donating methoxy group at the 8-position modulates the electronic properties of the quinazoline ring system. This can impact the reactivity of the chloro substituents and influence the molecule's binding mode and metabolic stability. The 8-methoxy substitution has been explored in the design of potent enzyme inhibitors.[8]

Together, these features make 6-bromo-2,4-dichloro-8-methoxyquinazoline a powerful platform for developing targeted therapeutics, particularly in oncology.

Part 1: Synthetic Strategies and Methodologies

The synthesis of derivatives based on the 6-bromo-2,4-dichloro-8-methoxyquinazoline core relies on established heterocyclic chemistry principles. The general approach involves the initial construction of the substituted quinazolinone ring, followed by chlorination and subsequent nucleophilic aromatic substitution.

General Synthesis Workflow

The synthetic pathway typically begins with a suitably substituted anthranilic acid derivative. The key steps are chlorination to activate the 2- and 4-positions, followed by sequential and selective substitution with various nucleophiles (e.g., amines, thiols) to build a library of diverse compounds.

Synthetic_Workflow A Starting Material (e.g., 5-Bromo-3-methoxyanthranilic acid) B Cyclization (with Urea or Formamide) A->B C 6-Bromo-8-methoxyquinazolin-2,4(1H,3H)-dione B->C D Chlorination (POCl3 or SOCl2) C->D E Core Intermediate 6-Bromo-2,4-dichloro-8-methoxyquinazoline D->E F Selective Nucleophilic Substitution at C4 (Primary/Secondary Amines, Room Temp) E->F G 2-Chloro-4-substituted Derivatives F->G H Nucleophilic Substitution at C2 (Higher Temp or Stronger Nucleophile) G->H I Final 2,4-Disubstituted Derivatives H->I

Caption: General workflow for the synthesis of 2,4-disubstituted 6-bromo-8-methoxyquinazoline derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a hypothetical 4-anilino-6-bromo-2-chloro-8-methoxyquinazoline, a common structural motif in kinase inhibitors.

Step 1: Synthesis of 6-Bromo-8-methoxy-2,4-quinazolinedione

  • Combine 5-bromo-3-methoxyanthranilic acid (1 equivalent) and urea (3 equivalents) in a round-bottom flask.

  • Heat the mixture to 190-200 °C for 4 hours.

  • Cool the reaction mixture and add a 2M NaOH solution to dissolve the solid.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated HCl to a pH of 2-3, inducing precipitation.

  • Collect the precipitate by filtration, wash with water, and dry to yield the quinazolinedione intermediate.

Step 2: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

  • Suspend the 6-bromo-8-methoxy-2,4-quinazolinedione (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).

  • Add N,N-dimethylaniline (0.5 equivalents) catalytically.

  • Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the dichloro intermediate.[9]

Step 3: Synthesis of 4-Anilino-6-bromo-2-chloro-8-methoxyquinazoline

  • Dissolve the 6-bromo-2,4-dichloro-8-methoxyquinazoline (1 equivalent) in isopropanol.

  • Add aniline (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • A precipitate will form as the reaction proceeds.

  • Collect the solid by filtration, wash with cold isopropanol, and then diethyl ether.

  • Dry the product under vacuum to yield the final compound. This selective substitution is possible due to the higher reactivity of the C4 chlorine compared to the C2 chlorine.

Part 2: Biological Activity and Therapeutic Targets

Quinazoline derivatives are renowned for their anticancer properties, primarily through the inhibition of protein kinases that are crucial for cell signaling.[1] The 6-bromo-2,4-dichloro-8-methoxyquinazoline scaffold is an ideal starting point for designing potent kinase inhibitors.

Primary Target: Tyrosine Kinase Inhibition

Many quinazoline-based drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][10] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1][2]

Derivatives of this scaffold are designed to act as competitive inhibitors, mimicking the adenine part of ATP and binding to the kinase's active site. This blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature of the substituents at the 2- and 4-positions.

  • C4-Position: Substitution with anilines (or other aromatic amines) is a classic strategy for EGFR inhibition.[11] The nature and position of substituents on the aniline ring are critical for potency and selectivity. Small, electron-withdrawing groups are often favored.

  • C2-Position: While many inhibitors are unsubstituted at C2, introducing small, flexible chains or other heterocyclic moieties can be used to probe for additional binding interactions within the active site or to modulate the compound's physicochemical properties.

  • C6-Bromo Group: The bromine at C6 often occupies a region of the ATP binding pocket that can tolerate bulky groups, and it can form halogen bonds to enhance binding affinity. Studies on 6-bromo-quinazoline-4(3H)-one derivatives have demonstrated significant cytotoxic activity, with some compounds showing greater potency than the reference drug Erlotinib against specific cell lines.[5][6]

Anticipated Biological Profile

Based on related structures, derivatives from the 6-bromo-2,4-dichloro-8-methoxyquinazoline core are expected to exhibit potent antiproliferative activity. The table below presents data from a study on related 6-bromo-2-thio-quinazoline-4(3H)-one derivatives to provide a benchmark for potential efficacy.

Compound IDCancer Cell LineIC₅₀ (µM)Normal Cell Line (MRC-5) IC₅₀ (µM)Selectivity Index
8a MCF-7 (Breast)15.85 ± 3.3284.20 ± 1.72~5.3
8a SW480 (Colon)17.85 ± 0.9284.20 ± 1.72~4.7
Erlotinib MCF-7 (Breast)9.9 ± 0.14--
Cisplatin MCF-7 (Breast)10.24 ± 0.111.10 ± 0.08~0.1
Data adapted from a study on 6-bromo quinazoline derivatives, highlighting potent and selective anticancer activity.[5][6]

The data suggests that 6-bromo quinazoline derivatives can achieve potent anticancer activity with favorable selectivity over non-cancerous cells, a critical attribute for any potential therapeutic agent.[5][6]

Conclusion and Future Directions

The 6-bromo-2,4-dichloro-8-methoxyquinazoline scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features are well-suited for targeting validated anticancer targets like EGFR and other kinases.

Future research in this area should focus on:

  • Library Expansion: Synthesizing a broad range of derivatives by exploring diverse nucleophilic substitutions at the C2 and C4 positions to fully map the structure-activity landscape.

  • Broad-Spectrum Kinase Profiling: Screening potent compounds against a wide panel of kinases to determine their selectivity profile and identify potential new targets.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Conducting detailed biochemical and cellular assays to confirm the mechanism of action and validate the intended molecular targets.

By leveraging the unique combination of substituents on this quinazoline core, researchers are well-positioned to discover and develop next-generation targeted therapies with improved efficacy and safety.

References

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Methodological & Application

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The versatility of the quinazoline scaffold lies in its capacity for functionalization at various positions, allowing for the fine-tuning of pharmacological profiles.[4][5]

This guide focuses on a highly functionalized and versatile building block: 6-Bromo-2,4-dichloro-8-methoxyquinazoline . This substrate is particularly valuable for library synthesis and lead optimization in drug discovery. It features two distinct reactive sites for nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, with the chlorine atoms serving as excellent leaving groups. The substituents on the benzene ring—an electron-withdrawing bromine atom at C6 and an electron-donating methoxy group at C8—further modulate the reactivity of the heterocyclic core, offering additional opportunities for late-stage diversification.

These application notes provide a comprehensive overview of the mechanistic principles governing nucleophilic substitution on this scaffold and present detailed, field-proven protocols for its selective functionalization with various nucleophiles.

The Cornerstone of Selectivity: Understanding the SNAr Mechanism and Regioselectivity

The functionalization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism. The key to predictably synthesizing desired analogues lies in understanding the pronounced regioselectivity of the first substitution.

2.1. The Inherent Reactivity Difference: C4 versus C2

Experimental and theoretical studies have consistently demonstrated that for 2,4-dichloroquinazoline systems, the initial nucleophilic attack occurs preferentially at the C4 position under mild conditions.[6][7][8] The substitution of the second chlorine atom at the C2 position typically requires more forcing conditions, such as higher temperatures or microwave irradiation.[7][9]

This regioselectivity is governed by fundamental electronic factors:

  • Electrophilicity: The carbon atom at the C4 position is inherently more electrophilic than the C2 carbon. This is due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen at N3.

  • Intermediate Stability: The resonance-stabilized intermediate formed upon nucleophilic attack at C4 (a Meisenheimer-like complex) is more stable than the corresponding intermediate formed from attack at C2. The negative charge can be effectively delocalized onto the N3 nitrogen.

  • Molecular Orbital Contributions: Density Functional Theory (DFT) calculations on the 2,4-dichloroquinazoline scaffold have revealed that the C4 carbon has a significantly larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[7][9][10] This indicates that the C4 position is the preferred site for attack by a nucleophile, which interacts with the substrate's LUMO. The transition state for attack at C4 has a lower activation energy, further supporting its kinetic favorability.[7][9]

The diagram below illustrates the preferential SNAr mechanism at the C4 position.

Caption: SNAr mechanism highlighting the preferential nucleophilic attack at the C4 position.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

General Experimental Workflow

The successful synthesis and isolation of the desired products follow a standardized workflow, which is crucial for ensuring purity and maximizing yield.

Workflow setup 1. Reaction Setup (Substrate, Solvent, Inert Atm.) reagent_add 2. Reagent Addition (Base, Nucleophile) setup->reagent_add reaction 3. Reaction (Stirring at Temp., Monitor by TLC) reagent_add->reaction workup 4. Aqueous Workup (Quenching, Extraction) reaction->workup dry_conc 5. Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) workup->dry_conc purify 6. Purification (Column Chromatography or Recrystallization) dry_conc->purify analysis 7. Analysis (NMR, MS, Purity Check) purify->analysis

Caption: A generalized workflow for nucleophilic substitution reactions.

Protocol 1: Substitution with Amine Nucleophiles (N-Substitution)

This is the most common modification, used to install a wide variety of primary and secondary amines, which are prevalent in bioactive molecules.[7][8]

  • Objective: To synthesize 4-amino-6-bromo-2-chloro-8-methoxyquinazoline derivatives.

  • Causality: An organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving it to completion.[8] Isopropanol is a common solvent as it effectively dissolves the reactants and the product often precipitates upon cooling, simplifying isolation.

Step-by-Step Methodology:

  • To a round-bottom flask, add 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.).

  • Add a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) (approx. 10 mL per mmol of substrate).

  • Add the primary or secondary amine nucleophile (1.1–1.5 eq.).

  • Add a base, either DIPEA (2.0 eq.) or powdered K₂CO₃ (2.5 eq.).

  • Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is typically complete within 2-16 hours. Monitor progress by TLC.

  • Workup:

    • If using IPA and a precipitate forms upon cooling, filter the solid, wash with cold IPA and then water to remove salts, and dry under vacuum.

    • If using DMF, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • If no precipitate forms, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Parameter Typical Conditions Notes
Nucleophile Primary/Secondary Amines1.1–1.5 eq.
Solvent Isopropanol, THF, DMF, AcetonitrileAnhydrous grade recommended
Base DIPEA, Et₃N, K₂CO₃, NaOAc2.0–2.5 eq.
Temperature 25 °C – 80 °CHigher temperatures for less reactive amines
Time 2 – 16 hoursMonitor by TLC for completion
Protocol 2: Substitution with Thiol Nucleophiles (S-Substitution)

This protocol introduces sulfur linkages, which are important isosteres for oxygen and methylene groups in drug design.

  • Objective: To synthesize 6-bromo-2-chloro-4-(alkyl/arylthio)-8-methoxyquinazolines.

  • Causality: Thiols are acidic and readily deprotonated by a mild base to form the highly nucleophilic thiolate anion.[11] The reaction is often run at a lower temperature initially to control the exothermic formation of the thiolate before adding the electrophile.[12]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the thiol nucleophile (1.2 eq.) in a polar aprotic solvent like DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil - use with extreme caution). Stir for 20-30 minutes to generate the thiolate.

  • Add a solution of 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.) in the same solvent dropwise to the thiolate mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 1-4 hours).

  • Workup: Carefully quench the reaction by pouring it into ice-water. If a solid precipitates, collect it by filtration, wash with water, and dry. Otherwise, extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography on silica gel.

Parameter Typical Conditions Notes
Nucleophile Alkyl/Aryl Thiols1.2 eq.
Solvent DMF, THFAnhydrous grade is critical, especially with NaH
Base K₂CO₃, NaH1.2–1.5 eq.
Temperature 0 °C to 25 °CControl initial exotherm of thiolate formation
Time 1 – 4 hoursGenerally faster than with amine nucleophiles
Protocol 3: Substitution with Alcohol Nucleophiles (O-Substitution)

This method is used to prepare alkoxy and aryloxy derivatives, which can improve properties like solubility and cell permeability.

  • Objective: To synthesize 4-alkoxy/aryloxy-6-bromo-2-chloro-8-methoxyquinazolines.

  • Causality: Alcohols are generally poor nucleophiles. Therefore, they must be deprotonated with a strong base (e.g., NaH) to form the potent alkoxide or phenoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base.

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a solution of the alcohol or phenol nucleophile (1.5 eq.) in anhydrous THF or DMF.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 1.5 eq., 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Cool the mixture back to 0 °C and add a solution of 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.) in the same anhydrous solvent dropwise.

  • Stir the reaction at room temperature or gently heat to 50-60 °C until the reaction is complete as monitored by TLC (typically 4-12 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Parameter Typical Conditions Notes
Nucleophile Primary/Secondary Alcohols, Phenols1.5 eq.
Solvent THF, DMFMust be strictly anhydrous
Base NaH1.5 eq. Strong base required
Temperature 0 °C to 60 °CReaction may require heating to proceed
Time 4 – 12 hoursMonitor by TLC for completion

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.

  • Novel quinazoline derivatives: key pharmacological activities. IntechOpen.

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate.

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International.

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH).

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem.

  • Nucleophile–nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline and tetrazoloquinazoline derivatives. Royal Society of Chemistry.

  • Synthesis of substituted quinazoline-2-thiols. ResearchGate.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.

  • 6-Bromo-2,4-dichloroquinazoline. BenchChem.

  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. American Chemical Society.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

  • Application Notes and Protocols: Nucleophilic Substitution on 2-Bromobenzo[h]quinazoline. BenchChem.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

  • Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications.

  • Reactions of thiols. YouTube.

  • Alcohols and Alkoxides as Nucleophiles. Chemistry LibreTexts.

  • 6-Bromo-2,4-dichloroquinazoline. PubChem.

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Application Note: Regioselective Suzuki-Miyaura Coupling Protocols for the Functionalization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Challenge of Polyhalogenation

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent tyrosine kinase inhibitors used in oncology.[1][2] The ability to precisely functionalize this heterocycle is paramount in drug discovery for generating molecular diversity and optimizing pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with exceptional functional group tolerance and generally mild reaction conditions.[1][3][4]

This document provides detailed protocols and expert insights for the Suzuki-Miyaura coupling of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, a versatile building block for complex molecular architectures. The presence of three distinct halogen atoms (C2-Cl, C4-Cl, C6-Br) presents a significant and interesting challenge in regioselectivity. Understanding the differential reactivity of these positions is critical for achieving the desired synthetic outcome. For many chloro-substituted nitrogen heterocycles, the halogen at the C-4 position is the most electrophilic and thus most susceptible to substitution.[2][5] This guide will dissect the underlying principles governing this selectivity and provide robust, step-by-step protocols to control the site of functionalization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[3]

Suzuki_Miyaura_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product reagents Ar-X + R-B(OH)₂ base Base boronic_acid R-B(OH)₂ borate [R-B(OH)₃]⁻ boronic_acid->borate + OH⁻

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the key steps, starting with the oxidative addition of the aryl halide to the active Pd(0) catalyst.

Understanding Regioselectivity in 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The three halogen positions on the quinazoline core exhibit distinct electronic properties, leading to a predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions.

  • C-4 Chlorine: This position is the most electrophilic. It is flanked by two nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution and the most reactive site for many cross-coupling reactions. However, this high reactivity also makes it prone to competitive hydrolysis under basic aqueous conditions, which can lower yields.[5]

  • C-6 Bromine: The C-Br bond is generally weaker than a C-Cl bond, making it more reactive towards oxidative addition to the Pd(0) catalyst. In the absence of the highly activated C-4 chloro group, this would be the primary site of reaction.

  • C-2 Chlorine: This position is typically the least reactive of the three. It is less electronically activated than the C-4 position.

Therefore, the expected order of reactivity for Suzuki coupling is C-4 > C-6 > C-2 . This differential reactivity allows for the development of protocols that can selectively target a specific position. Attempts to achieve monosubstitution on the related 6-bromo-2,4-dichloroquinazoline have resulted in coupling at both the C-4 and C-6 positions, underscoring the challenge and the need for carefully controlled conditions.[5]

Experimental Protocols

The following protocols are designed to provide researchers with a strategic approach to the functionalization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Selective Monosubstitution at the C-4 Position

This protocol uses mild conditions to favor the selective coupling at the most reactive C-4 position while minimizing reaction at the C-6 position.

Scientist's Note (Rationale): The choice of a milder base like potassium carbonate (K₂CO₃) and a lower temperature is intended to provide just enough energy to overcome the activation barrier for the C-4 position without initiating significant coupling at the C-6 position. The use of a dioxane/water solvent system is common for Suzuki reactions as it effectively dissolves both the organic substrate and the inorganic base.[7][8]

Materials and Reagents

Reagent M.W. Amount (1 mmol scale) Moles Equivalents
6-Bromo-2,4-dichloro-8-methoxyquinazoline 323.98 324 mg 1.0 1.0
Arylboronic Acid - 1.2 mmol 1.2 1.2
Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05
K₂CO₃ 138.21 415 mg 3.0 3.0
1,4-Dioxane - 8 mL - -

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Methodology

  • Setup: To a flame-dried Schlenk flask, add 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane (8 mL). Stir for 5 minutes. Add a solution of K₂CO₃ (3.0 eq) dissolved in degassed water (2 mL).

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-bromo-2-chloro-4-aryl-8-methoxyquinazoline.

Protocol 2: Sequential Di-substitution at C-4 and C-6 Positions

This two-step protocol first functionalizes the C-4 position as described above, followed by a second coupling at the C-6 position using more forcing conditions.

Scientist's Note (Rationale): After the initial coupling at C-4, the remaining C-6 bromine is the most reactive site. A more robust catalyst system like Pd(dppf)Cl₂ and a stronger base (e.g., Cs₂CO₃ or K₃PO₄) at a higher temperature are employed to drive the second coupling to completion.[8][9] Dppf is a bulky, electron-rich ligand that promotes the oxidative addition step and stabilizes the palladium catalyst at higher temperatures.

Step 1: Synthesis of 6-bromo-2-chloro-4-aryl-8-methoxyquinazoline

  • Follow Protocol 1 as described above. Isolate and fully characterize the monosubstituted product before proceeding.

Step 2: Suzuki Coupling at the C-6 Position

Materials and Reagents

Reagent M.W. Amount (1 mmol scale) Moles Equivalents
6-bromo-2-chloro-4-aryl-8-methoxyquinazoline - 1.0 mmol 1.0 1.0
Arylboronic Acid (2nd) - 1.5 mmol 1.5 1.5
Pd(dppf)Cl₂ 731.73 37 mg 0.05 0.05
K₃PO₄ 212.27 637 mg 3.0 3.0
1,4-Dioxane - 8 mL - -

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Methodology

  • Setup: To a flame-dried Schlenk flask, add the product from Step 1 (1.0 eq), the second arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL), followed by K₃PO₄ (3.0 eq).

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1 to isolate the 2-chloro-4,6-diaryl-8-methoxyquinazoline.

Summary of Protocols and Expected Outcomes

ProtocolTarget PositionKey ConditionsCatalystBaseTemp.Expected Major Product
1 C-4 (Selective)Mild ConditionsPd(PPh₃)₄K₂CO₃80 °C6-bromo-2-chloro-4-aryl-8-methoxyquinazoline
2 C-4 then C-6Sequential, Forcing1. Pd(PPh₃)₄ 2. Pd(dppf)Cl₂1. K₂CO₃ 2. K₃PO₄1. 80 °C 2. 110 °C2-chloro-4,6-diaryl-8-methoxyquinazoline

Troubleshooting and Advanced Considerations

  • Low Yields: Ensure all reagents are pure and solvents are thoroughly degassed. Catalyst deactivation is a common issue; using a more robust ligand or a pre-catalyst can be beneficial.

  • Protodeboronation: Some arylboronic acids, particularly electron-deficient or heteroaromatic ones, are prone to decomposition (protodeboronation).[10] Using the corresponding pinacol boronate ester or potassium trifluoroborate salt can mitigate this side reaction.

  • Hydrolysis at C-4: If significant hydrolysis of the C-4 chloro group is observed (forming a quinazolinone), consider using a completely anhydrous, non-aqueous system (e.g., Toluene or DME as solvent and a base like KF).

  • Coupling at C-2: Functionalization at the C-2 position is challenging and typically requires the other positions to be blocked. An advanced strategy might involve a temporary deactivation of the C-4 position (e.g., via conversion to a thioether), followed by coupling at C-6 and C-2, and subsequent re-functionalization at C-4.[5]

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate. [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. National Institutes of Health (NIH). [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. National Institutes of Health (NIH). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). [Link]

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The Synthetic Versatility of 6-Bromo-2,4-dichloro-8-methoxyquinazoline: A Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous clinically approved therapeutics, particularly in oncology. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors. Molecules such as gefitinib, erlotinib, and bosutinib, all potent tyrosine kinase inhibitors, underscore the therapeutic potential of this structural motif.[1] The strategic functionalization of the quinazoline ring is therefore of paramount importance in the generation of novel drug candidates.

This guide focuses on the utility of 6-Bromo-2,4-dichloro-8-methoxyquinazoline as a versatile chemical intermediate for the synthesis of complex, poly-substituted quinazolines. The presence of three distinct reactive sites—two chlorine atoms at the C2 and C4 positions and a bromine atom at the C6 position—each with differential reactivity, allows for a stepwise and controlled introduction of various substituents. The 8-methoxy group further modulates the electronic properties of the ring system, influencing the regioselectivity of subsequent transformations. This document provides a comprehensive overview of the chemical properties of this intermediate, along with detailed protocols for its application in key synthetic transformations relevant to drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₅BrCl₂N₂ON/A
Molecular Weight 307.96 g/mol N/A
Appearance Off-white to light yellow solidN/A
Melting Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)N/A
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.N/A

Safety Information:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

Note: The physicochemical properties are based on the closely related compound 2,4-dichloro-8-methoxyquinazoline and should be considered as an approximation. Always refer to the specific product's Safety Data Sheet (SDS) for complete and accurate information.

Understanding the Reactivity: A Rationale for Regioselective Synthesis

The synthetic utility of 6-Bromo-2,4-dichloro-8-methoxyquinazoline stems from the differential reactivity of its three halogenated positions. This regioselectivity is governed by the electronic landscape of the quinazoline ring system.

  • C4-Cl: The Most Activated Position: The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr).[2] This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.[2] Reactions with primary and secondary amines, for instance, will preferentially occur at this position under mild conditions.[3]

  • C2-Cl: A Less Reactive Site: The chlorine at the C2 position is significantly less reactive towards nucleophiles compared to the C4-chloro group.[2] Substitution at this position typically requires more forcing conditions, such as higher temperatures or the use of a strong base, after the C4 position has been functionalized. This difference in reactivity allows for a sequential and controlled introduction of different nucleophiles.

  • C6-Br: A Handle for Cross-Coupling: The bromine atom at the C6 position is relatively unreactive towards SNAr. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties at this position.

  • The Influence of the 8-Methoxy Group: The electron-donating methoxy group at the 8-position has a subtle but important influence on the reactivity of the quinazoline core. Through its resonance effect, it can increase the electron density of the benzene portion of the scaffold. This can have a modest impact on the electrophilicity of the C4 and C2 positions and may influence the kinetics of nucleophilic substitution reactions. Furthermore, its steric bulk may play a role in directing the approach of incoming reagents.

The following diagram illustrates the hierarchy of reactivity of the different positions on the 6-Bromo-2,4-dichloro-8-methoxyquinazoline core.

Caption: Reactivity hierarchy of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Application Protocols

The following protocols are provided as a general guide and are based on established methodologies for related quinazoline derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes a general procedure for the regioselective substitution of the C4-chloro group with an amine nucleophile.

Workflow Diagram:

G start Start reagents Combine 6-Bromo-2,4-dichloro-8-methoxyquinazoline, amine, and solvent in a reaction flask. start->reagents base Add base (e.g., DIPEA) to the mixture. reagents->base heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC. base->heat workup Cool to room temperature, dilute with water, and extract with an organic solvent. heat->workup purify Dry the organic layer, concentrate in vacuo, and purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for C4-amination.

Materials:

  • 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equiv)

  • Anhydrous solvent (e.g., isopropanol, acetonitrile, or DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 equiv) and the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1-1.5 equiv) to the stirred solution.

  • Add the base (e.g., DIPEA, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-bromo-2-chloro-8-methoxyquinazoline derivative.

Rationale:

  • The use of a non-nucleophilic base like DIPEA is to quench the HCl generated during the reaction without competing with the amine nucleophile.

  • Heating is typically required to drive the reaction to completion, although the optimal temperature will depend on the nucleophilicity of the amine.

  • The regioselectivity for the C4 position is a well-established principle for SNAr reactions on 2,4-dichloroquinazolines.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the C6-bromo position with an arylboronic acid. This reaction is typically performed after functionalization of the C4 and/or C2 positions.

Workflow Diagram:

G start Start reagents Combine the 6-bromoquinazoline derivative, arylboronic acid, and base in a Schlenk flask. start->reagents catalyst Add the palladium catalyst and ligand. reagents->catalyst solvent Add degassed solvent (e.g., dioxane/water). catalyst->solvent heat Heat the reaction under an inert atmosphere (e.g., 90-110 °C) and monitor by TLC/LC-MS. solvent->heat workup Cool, filter through Celite, and perform an aqueous workup. heat->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for C6-Suzuki coupling.

Materials:

  • 6-Bromo-quinazoline derivative (from Protocol 1 or other synthesis) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • TLC and/or LC-MS for reaction monitoring

  • Reagents for workup and purification

Procedure:

  • To a Schlenk flask, add the 6-bromoquinazoline derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 6-aryl-quinazoline derivative.

Rationale:

  • The use of a palladium catalyst is essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction.[6]

  • A base is required to activate the boronic acid for the transmetalation step.[7]

  • Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • The choice of ligand can be critical for the success of the coupling, especially with challenging substrates. For sterically hindered partners, bulky electron-rich phosphine ligands may be beneficial.[2]

Application in Kinase Inhibitor Synthesis: A Conceptual Framework

The sequential functionalization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The general strategy involves:

  • C4-Amination: Introduction of a key pharmacophoric element, often an aniline or a related aminoheterocycle, that can interact with the hinge region of the kinase ATP-binding site.

  • C6-Arylation: Using Suzuki-Miyaura coupling to introduce substituents that can occupy the solvent-exposed region of the active site, allowing for the fine-tuning of potency and selectivity.

  • C2-Functionalization: Further modification at the C2 position can be explored to probe additional interactions within the kinase active site or to modulate the physicochemical properties of the final compound.

The following diagram illustrates this conceptual synthetic pathway.

G start 6-Bromo-2,4-dichloro- 8-methoxyquinazoline step1 C4-Amination (SNAr) start->step1 intermediate1 4-Amino-6-bromo- 2-chloro-8-methoxyquinazoline step1->intermediate1 step2 C6-Arylation (Suzuki Coupling) intermediate1->step2 intermediate2 4-Amino-6-aryl- 2-chloro-8-methoxyquinazoline step2->intermediate2 step3 C2-Functionalization (e.g., SNAr or other coupling) intermediate2->step3 end Kinase Inhibitor Candidate step3->end

Caption: Conceptual pathway for kinase inhibitor synthesis.

Conclusion

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted quinazolines. The predictable regioselectivity of its three halogenated positions allows for a controlled and stepwise functionalization, making it an ideal scaffold for the construction of compound libraries in drug discovery, particularly in the field of kinase inhibitors. The protocols and rationale provided in this guide offer a solid foundation for researchers to effectively utilize this powerful synthetic building block in their research endeavors.

References

  • Boschelli, D. H., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases. Journal of Medicinal Chemistry, 47(7), 1599-1601.
  • Chen, H., Wang, Y., & Liu, T. (2013). Synthesis of bosutinib. Zhongguo Yiyao Gongye Zazhi, 44(11), 1086-1088.
  • Corwin, H., & Leo, A. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-75.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Mao, Y., et al. (2015). New Synthetic Process for Bosutinib. Synthesis, 47(20), 3133-3138.
  • Castellano, S., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 64, 194-207.
  • Li, H. Q., et al. (2012). Design and synthesis of 4,6-substituted-(diphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 20(18), 5870-5875.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Neidle, S. (2013). Hammett substituent constants. In Cancer Drug Design and Discovery (pp. 131-153). Academic Press.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Havelková, M., Dvořák, D., & Hocek, M. (2001).
  • ResearchGate. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

  • Leah4sci. (2020). Nucleophilic Substitution with Amines. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • National Center for Biotechnology Information. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PubMed Central.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
  • Save My Exams. (2024). Nucleophilic Substitution. AQA A Level Chemistry Revision Notes 2015.
  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • MDPI. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7156.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558.

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Application Notes and Protocols for the Derivatization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of this privileged scaffold is paramount in the design and discovery of novel drug candidates. 6-Bromo-2,4-dichloro-8-methoxyquinazoline is a highly versatile synthetic intermediate, offering multiple reactive sites for diversification. The presence of two distinct chlorine atoms at the C2 and C4 positions, a bromine atom at the C6 position, and a methoxy group at the C8 position allows for a range of selective chemical transformations.

This comprehensive guide provides detailed application notes and protocols for the derivatization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline. We will delve into the principles of regioselectivity and provide field-proven methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be explained to empower researchers to rationally design and execute their synthetic strategies.

Understanding the Reactivity Landscape

The derivatization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is governed by the inherent electronic and steric properties of the quinazoline ring system. The three halogen substituents offer distinct reactivity profiles, enabling selective functionalization.

dot

Caption: Reactivity hierarchy of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[4] This is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazolines.[5] Derivatization at this position can typically be achieved under milder conditions. The C2-chlorine is less reactive towards nucleophiles and often requires more forcing conditions for substitution. The C6-bromine is generally unreactive under SNAr conditions but is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The 8-methoxy group, being an electron-donating group, can subtly influence the reactivity of the quinazoline ring.

Synthesis of the Starting Material: 6-Bromo-2,4-dichloro-8-methoxyquinazoline

A plausible synthetic route to the title compound commences with a substituted anthranilic acid, followed by cyclization and chlorination steps. While a direct synthesis for this specific molecule is not extensively reported, the following pathway is inferred from the synthesis of analogous compounds.[6][7]

dot

G cluster_0 Synthetic Pathway A 5-Bromo-3-methoxyanthranilic acid B 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione A->B + Urea, heat C 6-Bromo-2,4-dichloro-8-methoxyquinazoline B->C POCl3, reflux

Caption: Proposed synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone for introducing a variety of nucleophiles onto the quinazoline scaffold. The high electrophilicity of the C4 position allows for selective monosubstitution.

Protocol 1: Regioselective Amination at the C4-Position

This protocol describes a general method for the regioselective substitution of the C4-chloro group with a primary or secondary amine.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.) in a suitable solvent such as isopropanol, ethanol, or THF.

  • Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.

  • Base (Optional but Recommended): The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.) is often beneficial to neutralize the HCl generated during the reaction, which can improve yields and prevent side reactions.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a suitable solvent. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Amine NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)
AnilineIsopropanolTEA60-804-8
BenzylamineEthanolDIPEARoom Temp - 502-6
MorpholineTHFK₂CO₃50-706-12
PiperidineAcetonitrileNoneRoom Temp1-4

Causality: The choice of solvent and base can significantly impact the reaction rate and outcome. Protic solvents like isopropanol and ethanol can facilitate the reaction by stabilizing the intermediate Meisenheimer complex. The use of a base is crucial when reacting with amine hydrochlorides or to drive the reaction to completion by scavenging the generated acid.

Protocol 2: Thiolation at the C4-Position

The introduction of a thiol group can be achieved through SNAr with a suitable thiol nucleophile.

Methodology:

  • Reaction Setup: Dissolve 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Thiol and Base: Add the desired thiol (1.0-1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[8]

Thiol NucleophileSolventBaseTemperature (°C)
ThiophenolDMFK₂CO₃Room Temp
Benzyl mercaptanDMSONaHRoom Temp
EthanethiolDMFK₂CO₃40

Causality: Polar aprotic solvents are preferred for reactions involving anionic nucleophiles like thiolates. The choice of base depends on the acidity of the thiol; stronger bases like NaH are used for less acidic thiols.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. It is also possible to perform cross-coupling at the C2 and C4 positions, but this generally requires harsher conditions or specific catalytic systems.

Protocol 3: Suzuki-Miyaura Coupling at the C6-Position

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[9]

Methodology:

  • Reaction Setup: In a Schlenk flask, combine 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[10]

Boronic AcidCatalystBaseSolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF/H₂O110

Causality: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Electron-rich and bulky phosphine ligands often improve the efficiency of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

Protocol 4: Sonogashira Coupling at the C6-Position

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[11]

Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • Solvent: Use an anhydrous solvent such as THF or DMF.

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalyst residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.[8]

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFRoom Temp - 50
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF60
1-HexynePd(OAc)₂/PPh₃CuITEAAcetonitrile70

Causality: The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Protocol 5: Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5]

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)).

  • Solvent: Use an anhydrous aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.[4][12]

AminePd PrecatalystLigandBaseSolventTemperature (°C)
AnilinePd₂(dba)₃XPhosNaOtBuToluene100
MorpholinePd(OAc)₂SPhosLHMDSDioxane110
BenzylaminePd₂(dba)₃BINAPNaOtBuTHF80

Causality: The choice of ligand is crucial in Buchwald-Hartwig amination and depends on the nature of the amine and the aryl halide. Bulky, electron-rich phosphine ligands are generally effective in promoting the reductive elimination step of the catalytic cycle. Strong, non-nucleophilic bases are required to deprotonate the amine.

Sequential Derivatization Strategy

The differential reactivity of the halogen substituents on 6-Bromo-2,4-dichloro-8-methoxyquinazoline allows for a sequential derivatization strategy to construct highly functionalized molecules.

dot

G cluster_1 Sequential Functionalization Workflow Start 6-Bromo-2,4-dichloro-8-methoxyquinazoline Step1 C4-Substituted Intermediate Start->Step1 1. SNAr at C4 (e.g., Amination) Step2 C4,C6-Disubstituted Intermediate Step1->Step2 2. Pd-Catalyzed Cross-Coupling at C6 (e.g., Suzuki) Final C2,C4,C6-Trisubstituted Product Step2->Final 3. SNAr at C2 (Harsher Conditions)

Caption: A potential workflow for the sequential derivatization of the title compound.

Conclusion: A Gateway to Novel Chemical Space

6-Bromo-2,4-dichloro-8-methoxyquinazoline stands as a powerful and versatile building block for the synthesis of novel and diverse chemical entities. By understanding the principles of regioselectivity and employing the detailed protocols provided in this guide, researchers can confidently navigate the derivatization of this scaffold. The ability to selectively functionalize the C4, C2, and C6 positions through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration in drug discovery and materials science. As with any chemical synthesis, the protocols provided herein should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates and scales.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Cancers, 15(7), 2035. URL: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(23), 8493. URL: [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024). Authorea Preprints. URL: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports, 14(1), 15688. URL: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2015). Chemistry Stack Exchange. URL: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). The Journal of Organic Chemistry, 89(12), 8745–8758. URL: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(13), 3045. URL: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6058–6076. URL: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. URL: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8865–8871. URL: [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. URL: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. URL: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. URL: [Link]

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Application Note & Protocol: High-Purity Isolation and Characterization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies and purification protocols for 6-Bromo-2,4-dichloro-8-methoxyquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Quinazoline scaffolds are privileged structures known for their diverse pharmacological activities, including their role as kinase inhibitors in oncology.[3][4] Achieving high purity (>99%) of such intermediates is critical for ensuring the reliability of downstream biological data and meeting regulatory standards. This guide details a multi-step strategy encompassing initial purity assessment by Thin-Layer Chromatography (TLC), scalable purification via Flash Column Chromatography and Recrystallization, and high-resolution purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC). We conclude with definitive protocols for purity verification and structural elucidation using Analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Imperative for Purity

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a highly functionalized heterocyclic compound designed as a versatile intermediate for synthesizing more complex target molecules. The presence of bromine and chlorine atoms provides reactive handles for further chemical modifications, such as cross-coupling reactions. However, impurities arising from the synthesis—including unreacted starting materials, regioisomers, or by-products—can interfere with subsequent reactions and compromise the biological activity and safety profile of the final compounds. Therefore, a robust and validated purification and analysis workflow is not merely a procedural step but a cornerstone of scientific integrity in the drug development process.

This guide is structured to provide both the procedural "how" and the scientific "why," empowering researchers to adapt and troubleshoot these methods for their specific needs.

Preliminary Analysis & Method Development: Thin-Layer Chromatography (TLC)

Expert Rationale: Before committing to a large-scale purification, TLC serves as an indispensable tool for rapid, low-cost analysis. It allows for a qualitative assessment of the crude reaction mixture's complexity and is the primary method for developing an effective solvent system for flash column chromatography.[5][6] The goal is to find a mobile phase that provides good separation between the target compound and its major impurities, ideally with a retention factor (Rf) for the desired product between 0.2 and 0.4.

Protocol 2.1: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 pre-coated aluminum plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated solution (~1-2 mg/mL).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the TLC plate's baseline.

  • Development: Place the plate in a sealed TLC chamber containing the chosen mobile phase. Common starting solvent systems for quinazoline derivatives are listed in Table 2.[7]

  • Visualization: After the solvent front has reached the top of the plate, remove it and dry it. Visualize the spots under UV light (254 nm). If necessary, stain the plate using a potassium permanganate dip.

  • Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to guide solvent selection for column chromatography.

Solvent System (v/v)PolarityTypical Application for Quinazolines
Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumExcellent starting point for moderately polar compounds. Adjust ratio based on TLC results.[7]
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighEffective for more polar derivatives or those with poor solubility in hexane-based systems.[7]
Petroleum Ether / Ethyl AcetateLow to MediumAn alternative non-polar component to hexane.

Table 2: Recommended starting solvent systems for TLC method development.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

A. Recrystallization: The Scalable Workhorse

Expert Rationale: Recrystallization is a powerful and economical technique for purifying solid compounds, especially on a large scale.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.

Protocol 3.1: Recrystallization
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane mixture) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly when cold but completely when hot.

  • Dissolution: Place the crude solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you may then place it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and dry the purified product under a vacuum. The purity of the resulting solid should be re-checked by TLC or HPLC.[9]

B. Flash Column Chromatography: The Standard for High Throughput

Expert Rationale: Flash chromatography is the most common laboratory technique for purifying milligram to multi-gram quantities of synthetic compounds. It utilizes a column packed with a stationary phase (typically silica gel) and applies positive pressure to force the mobile phase through, accelerating the separation of components based on their polarity.[7]

Protocol 3.2: Flash Column Chromatography
  • Solvent Selection: Based on the TLC results from Protocol 2.1, select a solvent system that provides a product Rf of ~0.3. The mobile phase will be less polar than the TLC system (e.g., if 2:1 Hexane/EtOAc was used for TLC, start with 4:1 or 3:1 for the column).

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase. Pour the slurry into the column and use air pressure to pack it firmly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Run the column using the selected mobile phase, gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

C. Preparative HPLC: For Ultimate Purity

Expert Rationale: When the highest possible purity (>99.5%) is required, or when impurities are structurally very similar to the product, preparative HPLC is the method of choice.[7] It operates on the same principles as analytical HPLC but uses larger columns to handle more significant sample loads. A reverse-phase C18 column is typically effective for quinazoline derivatives.

Protocol 3.3: Preparative HPLC
  • Analytical Method Development: First, develop an analytical HPLC method (see Section 4.A) to establish the retention time and separation profile.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent like Acetonitrile or Methanol. Filter the solution through a 0.45 µm filter to remove particulates.

  • Purification: Inject the sample onto a preparative C18 column using the gradient conditions determined from the analytical method (see Table 1).

  • Fraction Collection: Collect fractions corresponding to the product peak as detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically via lyophilization (freeze-drying) or rotary evaporation, to obtain the final high-purity product.

Purity Verification & Structural Confirmation

After purification, a suite of analytical techniques must be employed to quantify the purity and confirm the chemical identity of the compound.

Purification_Workflow cluster_start Synthesis Output cluster_purification Purification Methods cluster_verification Analysis & Verification cluster_end Final Result Crude Crude Product TLC TLC Method Development Crude->TLC Analyze Flash Flash Chromatography Crude->Flash Crystallize Recrystallization Crude->Crystallize TLC->Flash Optimize Solvent System Purified Purified Product Flash->Purified Crystallize->Purified Prep_HPLC Preparative HPLC Prep_HPLC->Purified Purified->Prep_HPLC For Highest Purity HPLC Analytical HPLC (Purity >99%) Purified->HPLC NMR NMR Spectroscopy (Structure Confirmation) Purified->NMR MS Mass Spectrometry (Molecular Weight) Purified->MS Final Confirmed High-Purity Product HPLC->Final NMR->Final MS->Final

Sources

Scale-Up Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a key intermediate in the synthesis of various biologically active compounds, making its efficient and scalable production a topic of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a prevalent motif in numerous approved drugs and clinical candidates, valued for its ability to interact with a wide range of biological targets. This application note provides a detailed, robust, and scalable protocol for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, starting from commercially available 2-amino-3-methoxybenzoic acid. The described synthetic route is designed for both laboratory and pilot-plant scale, with a focus on procedural safety, reaction efficiency, and product purity.

Synthetic Strategy

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is accomplished via a three-step sequence, commencing with the regioselective bromination of 2-amino-3-methoxybenzoic acid. The resulting 2-amino-5-bromo-3-methoxybenzoic acid undergoes cyclization to form the corresponding quinazolinedione, which is subsequently chlorinated to yield the final product. This strategy was chosen for its reliance on well-established and scalable chemical transformations, ensuring a high overall yield and purity of the target compound.

Visualized Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Dichlorination cluster_3 Final Product A 2-Amino-3-methoxybenzoic acid B 2-Amino-5-bromo-3-methoxybenzoic acid A->B NBS, DCM C 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione B->C Chlorosulfonyl isocyanate, Dichloromethane D 6-Bromo-2,4-dichloro-8-methoxyquinazoline C->D POCl3, PCl5

Caption: Overall synthetic route for 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid

Rationale: This step involves the electrophilic aromatic substitution of 2-amino-3-methoxybenzoic acid. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and high regioselectivity for the position para to the activating amino group. Dichloromethane (DCM) is an excellent solvent for this reaction, as it is inert and allows for easy product isolation.

Procedure:

  • To a stirred solution of 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) in dichloromethane (150 mL), add N-bromosuccinimide (10.6 g, 59.8 mmol) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash the solid with dichloromethane (2 x 100 mL).

  • Dry the product under vacuum to afford 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid.

ParameterValue
Yield 82.2%
Appearance Gray solid
Step 2: Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

Rationale: The cyclization of 2-amino-5-bromo-3-methoxybenzoic acid to the corresponding quinazolinedione is achieved using chlorosulfonyl isocyanate (CSI). CSI is a highly reactive reagent that efficiently forms the heterocyclic ring system in a one-pot procedure. Dichloromethane is a suitable solvent for this transformation.

Procedure:

  • In a fume hood, to a stirred suspension of 2-amino-5-bromo-3-methoxybenzoic acid (12.1 g, 49.2 mmol) in dichloromethane (200 mL) at 0 °C, add chlorosulfonyl isocyanate (4.7 mL, 54.1 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione.

ParameterValue
Yield ~90% (expected)
Appearance Off-white solid
Step 3: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Rationale: The final step is the conversion of the quinazolinedione to the dichloroquinazoline. A mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) is a powerful chlorinating agent for this transformation.[2] The reaction proceeds at elevated temperatures to ensure complete conversion.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a mixture of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (10.0 g, 36.9 mmol) and phosphorus pentachloride (9.2 g, 44.3 mmol), carefully add phosphorus oxychloride (50 mL) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

ParameterValue
Yield ~85% (expected)
Appearance Pale yellow solid

Expertise & Experience: A Scientist's Perspective

The successful scale-up of this synthesis hinges on careful control of reaction conditions and meticulous handling of reagents.

  • Step 1 (Bromination): The addition of NBS should be done in portions to control the exotherm, especially on a larger scale. Over-bromination can be an issue if the reaction is left for an extended period or at elevated temperatures.

  • Step 2 (Cyclization): Chlorosulfonyl isocyanate is extremely reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The quench with water must be performed slowly and at a low temperature to manage the exothermic reaction.

  • Step 3 (Dichlorination): The use of POCl3 and PCl5 requires significant caution due to their corrosive and reactive nature. The workup procedure is critical; pouring the reaction mixture onto ice must be done slowly and with efficient stirring to prevent localized overheating and potential side reactions. The neutralization step should also be performed carefully to avoid excessive gas evolution.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through in-process controls and final product characterization.

  • TLC Monitoring: Each step of the synthesis should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the next step or workup. This prevents carrying over unreacted materials, which can complicate purification.

  • Spectroscopic Analysis: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Melting Point Determination: The melting point of the final product is a good indicator of its purity. A sharp melting point close to the literature value suggests a high-purity compound.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe burns to the skin and eyes. Always handle POCl₃ in a fume hood and wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Phosphorus Pentachloride (PCl₅): PCl₅ is also corrosive and reacts with water. It is harmful if swallowed or inhaled. Handle with the same precautions as POCl₃.

  • Chlorosulfonyl Isocyanate (CSI): CSI is a lachrymator and is highly reactive. It should be handled with extreme care in a fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Available at: [Link].

  • ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available at: [Link].

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†. Available at: [Link].

  • PubMed Central. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Available at: [Link].

  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link].

  • PubMed. POCl3 chlorination of 4-quinazolones. Available at: [Link].

  • Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Available at: [Link].

  • Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link].

Sources

Application Note & Protocol: Strategic Functionalization of the C2 Position in 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The targeted functionalization of this heterocycle is critical for the development of novel drug candidates. This guide provides a detailed examination of the chemical strategies and experimental protocols for the selective functionalization of the C2 position of 6-bromo-2,4-dichloro-8-methoxyquinazoline. We will delve into the underlying principles of reactivity and regioselectivity, offering researchers a comprehensive resource for synthesizing advanced quinazoline derivatives.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets.[5][6] This versatility has led to their use in developing treatments for a multitude of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3][7] The biological activity of these compounds is highly dependent on the substitution pattern around the core ring system. The 6-bromo-2,4-dichloro-8-methoxyquinazoline intermediate is a particularly valuable starting material, offering three distinct points for chemical modification: the electrophilic C2 and C4 positions, and the C6 bromine atom suitable for cross-coupling reactions. This application note will focus specifically on the strategic modification of the C2 position.

Reactivity Analysis: C2 vs. C4 Position

In 2,4-dichloroquinazoline systems, the chlorine atoms at both the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). However, their reactivity is not equivalent.

Inherent Regioselectivity: The C4 position is inherently more electrophilic and thus more reactive towards nucleophiles than the C2 position.[5][6][8][9] This is due to the superior ability of the adjacent N3 nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at C4. Density Functional Theory (DFT) calculations have confirmed that the C4 carbon possesses a higher LUMO coefficient, making it the kinetically favored site of attack under most conditions.[5][6][10]

Strategic Implications: This differential reactivity is not a limitation but a strategic advantage. It allows for a sequential and highly regioselective functionalization pathway. Typically, the more reactive C4 position is addressed first under milder conditions, followed by the functionalization of the less reactive C2 position, which often requires more forcing conditions (e.g., higher temperatures).[9][11]

Strategic Approaches to C2 Functionalization

Achieving selective C2 functionalization requires a methodical approach. The most common and reliable strategy involves a two-step sequence:

  • C4 Substitution: First, a nucleophile (Nu1) is introduced to selectively displace the C4-chloro group.

  • C2 Substitution: The resulting 2-chloro-4-(Nu1)-quinazoline intermediate is then reacted with a second nucleophile (Nu2) to functionalize the C2 position.

This section will focus on the second, more challenging step: the introduction of a nucleophile at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

The most direct method for C2 functionalization is SNAr with various nucleophiles, such as amines, alcohols, or thiols. After the C4 position has been substituted, the electron density of the ring increases, making the subsequent substitution at C2 more difficult.[11] Therefore, elevated temperatures or the use of a strong base are often necessary to drive the reaction to completion.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (e.g., aryl, alkyl, or alkynyl groups), palladium-catalyzed cross-coupling reactions are the method of choice.[12] Reactions like Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (for C-N bond formation) provide powerful tools for elaborating the C2 position.[12][13][14] These reactions typically require a palladium catalyst, a suitable ligand, and a base.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of 6-bromo-2,4-dichloro-8-methoxyquinazoline, with a focus on the C2 position.

Workflow Overview

The overall experimental process follows a logical sequence from starting material preparation to final product characterization.

G cluster_0 Step 1: C4 Functionalization cluster_1 Step 2: C2 Functionalization cluster_2 Analysis A 6-Bromo-2,4-dichloro- 8-methoxyquinazoline B React with Nucleophile 1 (Nu1-H) (e.g., Aniline) Solvent: Isopropanol Temp: RT to 60°C A->B C Intermediate: 6-Bromo-2-chloro-4-(Nu1)- 8-methoxyquinazoline B->C D React with Nucleophile 2 (Nu2-H) (e.g., Piperidine) Solvent: NMP or Dioxane Temp: 120-150°C C->D E Final Product: 6-Bromo-2-(Nu2)-4-(Nu1)- 8-methoxyquinazoline D->E F Purification (Column Chromatography) E->F G Characterization (NMR, LC-MS, HRMS) F->G

Caption: General workflow for sequential C4 and C2 functionalization.

Protocol 1: Sequential C4-Anilination and C2-Piperidinylation

This protocol details the synthesis of a 2,4-disubstituted quinazoline via sequential SNAr reactions.

Part A: Selective C4-Anilination

  • Reagent Preparation: To a 100 mL round-bottom flask, add 6-bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq, e.g., 3.22 g, 10 mmol).

  • Solvent Addition: Add isopropanol (50 mL) to the flask. Stir the suspension at room temperature.

  • Nucleophile Addition: Add aniline (1.05 eq, 0.98 g, 10.5 mmol) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold isopropanol (2 x 20 mL), and dry under vacuum. The resulting solid, 6-bromo-2-chloro-N-phenyl-8-methoxyquinazolin-4-amine, is typically used in the next step without further purification.

Part B: C2-Piperidinylation

  • Reaction Setup: In a sealed reaction vial, combine the 6-bromo-2-chloro-4-(phenylamino)-8-methoxyquinazoline intermediate from Part A (1.0 eq, e.g., 3.79 g, 10 mmol) with piperidine (2.0 eq, 1.70 g, 20 mmol).

  • Solvent & Base: Add N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane (40 mL) as the solvent.[11] Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.94 g, 15 mmol) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Seal the vial and heat the mixture to 140°C in a pre-heated oil bath or heating block. Stir vigorously for 12-24 hours. Monitor for the disappearance of the starting material by LC-MS.

    • Causality Note: The higher temperature is required to overcome the reduced electrophilicity of the C2 position after the electron-donating amino group has been installed at C4.[9][11]

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a beaker containing ice water (200 mL).

    • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water (3 x 50 mL) and then a small amount of cold diethyl ether.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 6-bromo-8-methoxy-N-phenyl-2-(piperidin-1-yl)quinazolin-4-amine.

Protocol 2: C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol assumes the C4 position has already been functionalized (e.g., with an amino group as in Protocol 1, Part A).

Materials:

  • 6-Bromo-2-chloro-4-(Nu1)-8-methoxyquinazoline intermediate (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (3-5 mol%)[13]

  • Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 2-chloroquinazoline intermediate (1.0 eq), arylboronic acid (1.5 eq), and base (2.5 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) under a positive flow of inert gas. Then, add the degassed solvent mixture (e.g., 10 mL/mmol of substrate).

  • Reaction: Heat the mixture to 90-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired 2-aryl-quinazoline product.

Product Characterization

Confirmation of successful C2 functionalization is achieved through standard analytical techniques.

TechniqueExpected Observations for C2-Functionalized Product
1H NMR Disappearance of the singlet corresponding to the C2-H (if present in the precursor). Appearance of new signals corresponding to the protons of the newly introduced C2-substituent.
13C NMR A significant shift in the resonance for the C2 carbon. Appearance of new carbon signals from the C2-substituent.
LC-MS A single peak with the correct mass-to-charge ratio (m/z) for the [M+H]+ ion of the final product.
HRMS Provides the exact mass of the product, confirming its elemental composition.

Mechanistic Insight: SNAr at C2

The substitution at the C2 position proceeds through a classic SNAr mechanism involving a Meisenheimer intermediate.

Caption: SNAr mechanism at the C2 position of a quinazoline.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images.

  • Nucleophilic Attack: The nucleophile (Nu2) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring.

  • Intermediate Formation: A resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate, is formed. The negative charge is delocalized over the nitrogen atoms of the ring.

  • Rearomatization: The intermediate collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the ring to form the final product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield / No Reaction at C2 Insufficient temperature; weak nucleophile; steric hindrance.Increase reaction temperature (use a high-boiling solvent like NMP or sulfolane). Use a stronger base or a more reactive nucleophile. For bulky nucleophiles, consider microwave-assisted heating to shorten reaction times.
Formation of Side Products Reaction with the C6-bromo position (in cross-coupling). Decomposition of starting material.For Suzuki reactions, use a catalyst system known to be selective for C-Cl over C-Br bonds. Ensure the reaction is run under a strict inert atmosphere to prevent degradation.
Difficulty in Purification Product and starting material have similar polarity.Adjust the polarity of the mobile phase in column chromatography. Consider reverse-phase chromatography if standard silica gel fails. Recrystallization may also be an effective purification method.

Conclusion

The selective functionalization of the C2 position of 6-bromo-2,4-dichloro-8-methoxyquinazoline is a critical process for the synthesis of complex, polysubstituted quinazoline derivatives for drug discovery. By understanding the inherent reactivity differences between the C2 and C4 positions, researchers can employ a strategic, sequential substitution approach. While C2 functionalization requires more forcing conditions than C4, methods such as high-temperature SNAr and palladium-catalyzed cross-coupling provide robust and versatile pathways to a wide range of novel chemical entities. The protocols and insights provided in this guide serve as a foundational resource for scientists working in this exciting area of medicinal chemistry.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Preprints.org. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). NIH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). NIH. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). NIH. [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (n.d.). Royal Society of Chemistry. [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024). Chemistry Stack Exchange. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). NIH. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). ResearchGate. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). MDPI. [Link]

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Application Notes and Protocols for the Selective Functionalization of the C4 Position in 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinazoline core is a cornerstone in the architecture of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinazoline scaffold is paramount in drug discovery, enabling the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. The polysubstituted quinazoline, 6-bromo-2,4-dichloro-8-methoxyquinazoline, represents a versatile starting material for the synthesis of novel therapeutic agents. The differential reactivity of its halogenated positions, particularly the highly electrophilic C4-chloro group, allows for a sequential and controlled introduction of diverse chemical moieties.

This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the C4 position of 6-bromo-2,4-dichloro-8-methoxyquinazoline. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Understanding the Reactivity Landscape of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The regioselectivity of nucleophilic attack and cross-coupling reactions on the 6-bromo-2,4-dichloro-8-methoxyquinazoline scaffold is primarily dictated by the electronic properties of the quinazoline ring system. The two nitrogen atoms within the pyrimidine ring, along with the chloro substituents, create a highly electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr).

Theoretical studies, including Density Functional Theory (DFT) calculations, on 2,4-dichloroquinazoline have revealed that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to the C2 position.[3][4] This heightened electrophilicity at C4 is further amplified by the α-nitrogen effect.[2] Consequently, milder reaction conditions are typically sufficient to achieve selective substitution at the C4 position, while functionalization at the C2 position often necessitates more forcing conditions.[5] The bromine atom at the C6 position and the methoxy group at the C8 position on the fused benzene ring also modulate the electronic density of the heterocyclic system, but the inherent reactivity preference for the C4-chloro group remains the dominant feature.

Part 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

The introduction of amino functionalities at the C4 position is a widely employed strategy in the synthesis of bioactive quinazolines, as the 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry.[3][4] The reaction proceeds via a regioselective SNAr mechanism, where an amine nucleophile displaces the C4-chloro substituent.

Causality Behind Experimental Choices

The choice of solvent, base, and temperature is critical for achieving high yields and selectivity in the C4-amination reaction.

  • Solvent: Polar aprotic solvents such as dioxane, tetrahydrofuran (THF), and acetonitrile are commonly used to facilitate the dissolution of the reactants and to stabilize the charged intermediates of the SNAr mechanism.[6]

  • Base: An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is often employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3] The use of a non-nucleophilic base is crucial to prevent competition with the amine nucleophile.

  • Temperature: The reaction temperature is typically maintained between room temperature and 80 °C.[3] While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired side products, including substitution at the C2 position. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is essential.

Experimental Protocol: Synthesis of 4-Anilino-6-bromo-2-chloro-8-methoxyquinazoline

This protocol describes a general procedure for the regioselective amination of 6-bromo-2,4-dichloro-8-methoxyquinazoline with aniline.

Materials:

  • 6-Bromo-2,4-dichloro-8-methoxyquinazoline

  • Aniline

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq).

  • Dissolve the starting material in anhydrous 1,4-dioxane (approximately 10 mL per mmol of substrate).

  • Add aniline (1.0-1.2 eq) to the stirred solution.

  • Add DIPEA (2.0-2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion of the reaction (typically within 12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anilino-6-bromo-2-chloro-8-methoxyquinazoline.

ParameterConditionRationale
Solvent Anhydrous 1,4-DioxaneAprotic solvent that facilitates dissolution and stabilizes intermediates.
Base DIPEANon-nucleophilic base to neutralize HCl byproduct.
Temperature 80 °CProvides sufficient energy for the reaction while minimizing side reactions.
Equivalents of Amine 1.0 - 1.2A slight excess can drive the reaction to completion.

Table 1: Representative Reaction Conditions for C4-Amination.

sn_ar_mechanism substrate 6-Bromo-2,4-dichloro- 8-methoxyquinazoline meisenheimer Meisenheimer Complex (Intermediate) substrate->meisenheimer Nucleophilic Attack at C4 nucleophile Aniline (R-NH2) nucleophile->meisenheimer product 4-Anilino-6-bromo-2-chloro- 8-methoxyquinazoline meisenheimer->product Loss of Cl-

SNAr mechanism for C4-amination.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the C4 position.[7] The Suzuki-Miyaura and Sonogashira couplings are particularly valuable in this context.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-anilino-6-bromo-2-chloro-8-methoxyquinazoline with an arylboronic acid at the C4 position.

Materials:

  • 4-Anilino-6-bromo-2-chloro-8-methoxyquinazoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add 4-anilino-6-bromo-2-chloro-8-methoxyquinazoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (1-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Efficient palladium sources for cross-coupling.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterPromotes dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CFacilitates the catalytic cycle.

Table 2: Representative Conditions for C4-Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted quinazolines.[9][10] These motifs are valuable in medicinal chemistry and materials science.

This protocol outlines a general procedure for the Sonogashira coupling of 4-anilino-6-bromo-2-chloro-8-methoxyquinazoline with a terminal alkyne.

Materials:

  • 4-Anilino-6-bromo-2-chloro-8-methoxyquinazoline

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 4-anilino-6-bromo-2-chloro-8-methoxyquinazoline (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ / CuIStandard catalyst system for Sonogashira coupling.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent THF or DMFAprotic solvents suitable for the reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Table 3: Representative Conditions for C4-Sonogashira Coupling.

cross_coupling_workflow start 6-Bromo-2,4-dichloro- 8-methoxyquinazoline snar C4-Selective S N Ar (e.g., Amination) start->snar suzuki C4-Suzuki Coupling start->suzuki sonogashira C4-Sonogashira Coupling start->sonogashira intermediate 4-Substituted-6-bromo-2-chloro- 8-methoxyquinazoline snar->intermediate product_suzuki 4-Aryl/Alkyl-6-bromo-2-chloro- 8-methoxyquinazoline suzuki->product_suzuki product_sonogashira 4-Alkynyl-6-bromo-2-chloro- 8-methoxyquinazoline sonogashira->product_sonogashira

Synthetic workflow for C4-functionalization.

Conclusion and Future Perspectives

The 6-bromo-2,4-dichloro-8-methoxyquinazoline scaffold offers a rich platform for the synthesis of novel, highly functionalized quinazoline derivatives. The pronounced electrophilicity of the C4 position allows for selective and sequential modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile building block. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of other C-H functionalization strategies to further expand the synthetic toolbox for quinazoline diversification.

References

  • Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. (2020). ResearchGate. [Link]

  • Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules, 26(15), 4647. [Link]

  • Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. (2016). Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. [Link]

  • C–H functionalization of quinazolinones by transition metal catalysis. (2020). Organic & Biomolecular Chemistry, 18(30), 5765-5794. [Link]

  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). International Journal of Pharma and Bio Sciences, 1(2). [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results, 14(3). [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports, 14(1), 15695. [Link]

  • Chanu, A. D., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17432-17464. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2010). Green Chemistry, 12(10), 1837-1842. [Link]

  • Synthesis of functionalized quinazolines and quinazolinones: A theoretical and experimental investigation of photophysical properties and biological activities. (2026). Journal of Molecular Structure, 1321, 143897. [Link]

  • Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. (2014). Medicinal Chemistry Research, 24(6), 2461-2475. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). Molecules, 19(11), 17432-17464. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 206-215. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research, 16(4). [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2021). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. [Link]

  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. (2007). Journal of the American Chemical Society, 129(42), 12664-12665. [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). Journal of the American Chemical Society, 132(8), 2496-2497. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis, 12(15), 9474-9486. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry, 20, 529-538. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This molecule is a crucial building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Achieving a high yield of this intermediate is critical for the efficiency and cost-effectiveness of multi-step synthetic campaigns.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to strategically optimize your reaction conditions for robust and reproducible results.

Synthetic Pathway Overview

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is typically achieved in a two-step sequence starting from 2-amino-5-bromo-3-methoxybenzoic acid.

  • Step 1: Cyclization to form the quinazolinedione precursor, 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione.

  • Step 2: Aromatic Chlorination of the dione to yield the final product, 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Each step presents unique challenges that can impact the overall yield and purity. This guide will address them sequentially.

G A 2-Amino-5-bromo- 3-methoxybenzoic Acid B 6-Bromo-8-methoxyquinazoline- 2,4(1H,3H)-dione A->B Step 1: Cyclization (e.g., Urea or Potassium Cyanate) C 6-Bromo-2,4-dichloro- 8-methoxyquinazoline B->C Step 2: Chlorination (e.g., POCl₃, N,N-Dimethylaniline)

Caption: General two-step synthetic workflow.

Part 1: Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (Precursor)

The formation of the heterocyclic dione core is the foundation of the synthesis. Low yields at this stage will invariably lead to a poor overall yield.

Troubleshooting Guide & FAQs

Question 1: My cyclization reaction shows a low conversion of the starting anthranilic acid. What are the likely causes?

Answer: Low conversion is a common issue often related to reaction conditions and reagent purity. Consider the following:

  • Inadequate Temperature: The fusion of an anthranilic acid with urea or the reaction with potassium cyanate to form an intermediate that then cyclizes often requires high temperatures, typically in the range of 130-180°C, to drive the reaction to completion.[1] A temperature screen is advisable to find the optimal point where the reaction proceeds efficiently without significant decomposition.

  • Reagent Stoichiometry and Purity: Ensure that the cyclizing agent (e.g., urea, potassium cyanate) is used in excess (typically 2-5 equivalents) to push the equilibrium towards the product. The purity of the starting 2-amino-5-bromo-3-methoxybenzoic acid is also critical; impurities can interfere with the reaction.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. These reactions can be slow, sometimes requiring several hours at high temperatures.[2] Ensure you are allowing sufficient time for the reaction to complete.

Question 2: I'm observing the formation of multiple side products instead of the desired quinazolinedione. How can I improve selectivity?

Answer: Side product formation often points to issues with temperature control or the choice of cyclizing agent.

  • Decarboxylation: At excessively high temperatures, the starting anthranilic acid can decarboxylate, leading to undesired byproducts. Gradually increase the temperature and monitor the reaction profile to find the sweet spot.

  • Alternative Cyclizing Agents: If using urea, consider switching to a two-step procedure where the anthranilic acid is first reacted with potassium cyanate in an aqueous solution to form the corresponding ureidobenzoic acid. This intermediate can then be cyclized under acidic or thermal conditions, which can sometimes offer a cleaner reaction profile.[1]

Part 2: Chlorination of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

This is the most critical and often lowest-yielding step. The conversion of the stable dione to the reactive dichloro derivative requires harsh reagents and careful control of conditions.

Troubleshooting Guide & FAQs

Question 1: My chlorination with phosphorus oxychloride (POCl₃) is incomplete, and I recover significant amounts of starting material. How can I drive the reaction to completion?

Answer: Incomplete chlorination is a frequent challenge. The low solubility and reactivity of the quinazolinedione can hinder the reaction.

  • Addition of a Base/Catalyst: The reaction generates HCl, which can create an equilibrium that slows the reaction. Adding a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline , is crucial. The base acts as an HCl scavenger and can also catalyze the reaction.[3] Typically, it is used in catalytic to stoichiometric amounts.

  • Temperature and Reaction Time: These reactions require high temperatures, typically refluxing in POCl₃ (boiling point ~106°C). Ensure the reaction is heated sufficiently for an adequate duration (often 4-12 hours).[3] Monitoring by TLC (quenching a small aliquot carefully with ice water and extracting) is essential to confirm the disappearance of the starting material.

  • Solvent: While POCl₃ can act as both reagent and solvent, in some cases, the addition of a high-boiling inert co-solvent like toluene might improve solubility and facilitate the reaction, although this can complicate downstream purification.

Question 2: The yield is low, and my crude product is a dark, tarry material that is difficult to purify. What is causing this decomposition?

Answer: Product decomposition is often due to moisture contamination during workup or excessively harsh reaction conditions.

  • Strict Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to the formation of phosphoric acid and other byproducts that promote decomposition.

  • Controlled Workup: The workup is critical. The reaction mixture must be cooled significantly before being slowly and carefully poured onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring.[3] This neutralizes the excess POCl₃ and quenches the reaction. A rapid, uncontrolled quench can cause a violent exotherm, leading to product degradation.

  • Temperature Control: While high temperatures are necessary, prolonged heating at reflux can sometimes lead to charring. Find the minimum time required for full conversion via TLC monitoring.

Question 3: I am getting a mixture of the desired 2,4-dichloro product and a mono-chloro byproduct. How can I improve the selectivity for the dichloro product?

Answer: Formation of mono-chloro species (e.g., 6-bromo-2-chloro-8-methoxyquinazolin-4-one) indicates insufficient chlorinating potential.

  • Reagent Equivalents: Ensure a sufficient excess of POCl₃ is used (it often serves as the solvent). A 5- to 10-fold volumetric excess over the substrate is common.

  • Role of the Amine Base: The addition of N,N-dimethylaniline is key. It can react with POCl₃ to form a Vilsmeier-type intermediate, which is a more potent chlorinating agent than POCl₃ alone, helping to ensure both hydroxyl groups are replaced.

  • Reaction Time: Ensure the reaction is allowed to run to completion. The second chlorination is often slower than the first.

Troubleshooting Decision Tree: Low Yield in Chlorination Step

G Start Low Yield or Decomposition in Chlorination Step CheckSM Analysis of Crude Product: Recovered Starting Material? Start->CheckSM CheckTarry Analysis of Crude Product: Dark/Tarry Appearance? Start->CheckTarry IncompleteRxn Primary Cause: Incomplete Reaction CheckSM->IncompleteRxn Yes Decomp Primary Cause: Product Decomposition CheckTarry->Decomp Yes Sol1 Solution 1: Increase Reaction Time/ Temperature IncompleteRxn->Sol1 Sol2 Solution 2: Add Catalyst (e.g., N,N-Dimethylaniline) IncompleteRxn->Sol2 Sol3 Solution 3: Ensure Sufficient Excess of POCl₃ IncompleteRxn->Sol3 Sol4 Solution 1: Ensure Strict Anhydrous Conditions (Dry Glassware) Decomp->Sol4 Sol5 Solution 2: Control Workup (Slow Quench on Ice with Stirring) Decomp->Sol5 Sol6 Solution 3: Avoid Prolonged Heating; Monitor by TLC Decomp->Sol6

Caption: Decision tree for troubleshooting the chlorination step.

Quantitative Data Summary

Optimizing the chlorination step often involves balancing several factors. The following table provides a general guide based on analogous transformations in the literature.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Improvement
Chlorinating Agent SOCl₂POCl₃POCl₃ has a higher boiling point, allowing for higher reaction temperatures which are often necessary for these heterocyclic systems.
Catalyst/Additive None0.5 - 1.0 eq. N,N-DimethylanilineNeutralizes HCl byproduct and forms a more reactive chlorinating intermediate, accelerating the reaction and driving it to completion.[3]
Temperature 80 °C105-110 °C (Reflux)Ensures sufficient energy to overcome the activation barrier for the dichlorination of the stable dione precursor.[3]
Workup Quench with water at RTSlow addition to crushed iceA controlled, cold quench dissipates the large heat of reaction from neutralizing POCl₃, preventing thermal decomposition of the product.
Typical Yield < 40%> 80%The combination of a suitable catalyst, optimal temperature, and controlled workup significantly minimizes side reactions and decomposition.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

This protocol is adapted from general methods for quinazolinedione synthesis.[1][4]

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-bromo-3-methoxybenzoic acid (5.0 g, 20.3 mmol) and urea (7.3 g, 122 mmol, 6 eq.).

  • Heating: Equip the flask with a condenser and heat the solid mixture in an oil bath.

  • Reaction: Gradually increase the temperature to 160-170 °C. The mixture will melt, and ammonia gas will evolve (use a scrubber if necessary). Maintain this temperature for 4-5 hours.

  • Monitoring: Allow the flask to cool slightly. Carefully take a small sample, dissolve it in a suitable solvent (e.g., DMSO or hot methanol), and spot on a TLC plate to check for the consumption of the starting material.

  • Workup: After cooling to room temperature, add 50 mL of 2 M sodium hydroxide solution to the solid mass. Heat the mixture to 70-80 °C with stirring until the solid dissolves.

  • Purification: Treat the warm solution with activated charcoal, if necessary, and filter through celite. Allow the filtrate to cool to room temperature and acidify to pH 2-3 with concentrated HCl.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 80 °C to yield 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione as an off-white solid. (Expected yield: 80-90%).

Protocol 2: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

This protocol is adapted from a procedure for a structurally similar compound.[3]

  • Reaction Setup: In a 100 mL flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (4.0 g, 14.8 mmol).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 40 mL, ~10 vol excess). With stirring, carefully add N,N-dimethylaniline (1.8 mL, 14.8 mmol, 1 eq.) dropwise.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Reaction Time: Maintain the reflux for 5-7 hours. The reaction mixture should become a clearer, brown solution.

  • Monitoring: Monitor the reaction by TLC. Take a small aliquot (~0.1 mL) and very carefully quench it in a vial containing 1 mL of ice water. Add 1 mL of ethyl acetate, vortex, and spot the organic layer on a TLC plate. The reaction is complete when the starting dione spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), place 400 g of crushed ice with a stir bar. Slowly and carefully, pour the reaction mixture onto the vigorously stirring ice. The addition should be done in portions to control the exotherm.

  • Isolation: The product will precipitate as a light-yellow or tan solid. Continue stirring for 30-60 minutes until all the ice has melted. Collect the solid by vacuum filtration.

  • Washing: Wash the solid on the filter funnel thoroughly with cold water until the filtrate is neutral (pH ~7). Then, wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to afford 6-Bromo-2,4-dichloro-8-methoxyquinazoline. (Expected yield: 85-95%).

References

  • Alagarsamy, V. et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Accessed January 20, 2026. [Link]

  • Shaaban, M. R., & El-Sayed, M. A. A. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Accessed January 20, 2026. [Link]

  • Research and Reviews. Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: Journal of Chemistry. Accessed January 20, 2026. [Link]

  • ResearchGate. Various starting materials used for the synthesis of quinazolinones. Accessed January 20, 2026. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Accessed January 20, 2026. [Link]

  • National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Accessed January 20, 2026. [Link]

  • Wikipedia. Quinazoline. Accessed January 20, 2026. [Link]

  • ResearchGate. Classical strategies for the synthesis of quinazolines. Accessed January 20, 2026. [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Accessed January 20, 2026. [Link]

  • ResearchGate. Quinazolines. 3. synthesis of 6-bromo-8-chloro-sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Accessed January 20, 2026. [Link]

  • ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Accessed January 20, 2026. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring you can anticipate, identify, and resolve common experimental challenges. Our focus is on the causality behind experimental choices to empower you with a robust understanding of the reaction mechanisms and side reactions.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is a sequential process, typically commencing with the bromination of an appropriate anthranilic acid derivative, followed by cyclization to form the quinazolinedione, and culminating in a chlorination step. Each stage presents unique challenges and potential for side-product formation.

Step 1: Bromination of the Anthranilic Acid Precursor

The starting point for this synthesis is typically 2-amino-3-methoxybenzoic acid. The regioselective introduction of a bromine atom at the desired position is critical.

Question: I am observing the formation of a di-brominated product during the bromination of my 2-amino-3-methoxybenzoic acid. How can I improve the selectivity for the mono-brominated product?

Answer:

This is a common issue arising from the strong activating effects of the amino and methoxy groups on the aromatic ring, making it susceptible to over-bromination. The key to achieving mono-bromination lies in carefully controlling the reaction conditions.

Root Cause Analysis:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂ or N-bromosuccinimide (NBS)) is the most frequent cause of di-bromination.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination reaction.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate.

Troubleshooting Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio of the 2-amino-3-methoxybenzoic acid to the brominating agent. It is often beneficial to use slightly less than one equivalent of the brominating agent to ensure all of it is consumed, leaving some starting material which is easier to separate than the di-brominated product.

  • Temperature Management: Perform the reaction at a low temperature, typically between 0 °C and room temperature, to moderate the reaction rate and enhance selectivity.

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.

  • Solvent Selection: Acetic acid is a commonly used solvent for this type of reaction.

Experimental Protocol for Selective Mono-bromination:

ParameterRecommended Condition
Starting Material 2-amino-3-methoxybenzoic acid
Brominating Agent N-bromosuccinimide (NBS)
Stoichiometry 1.0 : 0.95 (Acid : NBS)
Solvent Glacial Acetic Acid
Temperature 0-5 °C for addition, then room temp.
Reaction Time Monitor by TLC until consumption of NBS
Step 2: Cyclization to 6-Bromo-8-methoxy-2,4(1H,3H)-quinazolinedione

The brominated anthranilic acid is then cyclized to form the quinazolinedione core. Incomplete cyclization or side reactions during this step can impact the yield and purity of the intermediate.

Question: My cyclization reaction to form the quinazolinedione is giving low yields. What are the critical parameters to optimize?

Answer:

Low yields in the cyclization step often point to incomplete reaction or degradation of the starting material or product under the reaction conditions. The choice of cyclizing agent and reaction temperature are paramount.

Root Cause Analysis:

  • Inefficient Cyclizing Agent: The choice of the one-carbon source for the cyclization is crucial. Urea and potassium cyanate are common reagents for this transformation.

  • Suboptimal Temperature: The reaction typically requires elevated temperatures to proceed to completion. However, excessively high temperatures can lead to decomposition.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion.

Troubleshooting Protocol:

  • Choice of Cyclizing Agent: Urea is a readily available and effective cyclizing agent for this transformation. The reaction proceeds via an isocyanate intermediate.

  • Temperature Optimization: A reaction temperature of 130-150 °C is generally effective. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure it goes to completion.

Step 3: Chlorination of 6-Bromo-8-methoxy-2,4(1H,3H)-quinazolinedione

This final step involves the conversion of the quinazolinedione to the desired 6-Bromo-2,4-dichloro-8-methoxyquinazoline using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This step is often the most challenging, with several potential side reactions.

Question: During the chlorination with POCl₃, I am getting a complex mixture of products, and the yield of the desired dichloroquinazoline is low. What are the likely side reactions and how can I mitigate them?

Answer:

Chlorination of quinazolinediones with POCl₃ is a powerful but aggressive reaction. Several side reactions can occur, leading to a complex product mixture. Understanding and controlling these is key to a successful synthesis.

dot

Side_Reactions_Chlorination Quinazolinedione 6-Bromo-8-methoxy- quinazolinedione Phosphorylated Phosphorylated Intermediate Quinazolinedione->Phosphorylated POCl₃ (Initial reaction) Demethylated Demethylated Impurity Quinazolinedione->Demethylated Harsh Conditions (High Temp / Long Time) DesiredProduct 6-Bromo-2,4-dichloro- 8-methoxyquinazoline Hydrolyzed Hydrolyzed Product (Quinazolinone) DesiredProduct->Hydrolyzed Aqueous Work-up MonoChloro Mono-chloro Impurity (2-chloro- or 4-chloro-quinazolinone) Phosphorylated->DesiredProduct Heat (Chloride attack) Phosphorylated->MonoChloro Incomplete Reaction

Caption: Potential side reactions during the chlorination step.

Root Cause Analysis and Troubleshooting:

  • Incomplete Chlorination (Mono-chloro Impurities):

    • Cause: Insufficient chlorinating agent, low reaction temperature, or short reaction time can lead to the formation of mono-chloro-quinazolinones. The chlorine at the 4-position is generally more reactive than at the 2-position.[1]

    • Solution:

      • Use a sufficient excess of POCl₃ (typically used as both reagent and solvent).

      • Ensure the reaction temperature is high enough (refluxing POCl₃, ~105 °C) and the reaction is run to completion (monitor by TLC or LC-MS).

      • The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[2]

  • Formation of Phosphorylated Intermediates:

    • Cause: The reaction of quinazolones with POCl₃ proceeds through phosphorylated intermediates. If these intermediates are not efficiently converted to the final product, they can complicate the work-up and purification.[3][4]

    • Solution:

      • As with incomplete chlorination, ensuring a sufficiently high temperature and adequate reaction time is crucial for the conversion of these intermediates.

  • Demethylation of the Methoxy Group:

    • Cause: The combination of a Lewis acidic reagent like POCl₃ and high temperatures can potentially lead to the cleavage of the methyl group from the methoxy ether, resulting in a hydroxyl group.

    • Solution:

      • Carefully control the reaction temperature and time. Avoid prolonged heating at very high temperatures.

      • If demethylation is a persistent issue, alternative, milder chlorinating agents could be explored, although this may require significant process development.

  • Hydrolysis of the Dichloro Product:

    • Cause: The 2,4-dichloroquinazoline product is highly susceptible to hydrolysis, especially at the more reactive 4-position. This can occur during the aqueous work-up of the reaction.

    • Solution:

      • Perform the work-up at low temperatures (e.g., pouring the reaction mixture onto ice).

      • Neutralize the acidic mixture carefully and quickly.

      • Extract the product into an organic solvent promptly after neutralization.

      • Avoid prolonged exposure to aqueous or protic environments.

Optimized Chlorination Protocol:

ParameterRecommended Condition
Starting Material 6-Bromo-8-methoxy-2,4(1H,3H)-quinazolinedione
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Catalyst N,N-dimethylaniline (catalytic)
Temperature Reflux (approx. 105 °C)
Reaction Time 4-6 hours (monitor by TLC/LC-MS)
Work-up Pour onto ice, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline?

A1: The overall yield can vary significantly depending on the efficiency of each step and the purification methods employed. A well-optimized process can be expected to yield the final product in the range of 40-60% over the three steps.

Q2: What are the best methods for purifying the final product?

A2: Purification of 6-Bromo-2,4-dichloro-8-methoxyquinazoline can be challenging due to the potential presence of structurally similar impurities.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be effective.

  • Column Chromatography: For more complex mixtures, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically used.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals for the aromatic protons and carbons, as well as the methoxy group. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and two chlorine atoms.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing the purity of the sample and for tracking the progress of reactions and purification.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous.

  • Bromine/NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It reacts violently with water to release HCl gas. All manipulations should be carried out in a fume hood, and all glassware must be scrupulously dry.

  • Solvents: Many of the organic solvents used are flammable and/or toxic. Handle them with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. Retrieved from [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Global Journal of Pure and Applied Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. (n.d.). Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. Retrieved from [Link]

  • PubMed. (2004). MS and NMR investigation of bioactive quinazolones. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2-amino-3-methoxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Arkivoc. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions, especially with highly functionalized heterocyclic systems, requires both a deep mechanistic understanding and practical, field-proven advice. This guide is structured to provide direct, actionable solutions for researchers working with 6-Bromo-2,4-dichloro-8-methoxyquinazoline .

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with 6-Bromo-2,4-dichloro-8-methoxyquinazoline?

The primary challenge with this substrate lies in its polyhalogenated nature. It presents three potential sites for oxidative addition: a C-Br bond at the 6-position and two C-Cl bonds at the 2- and 4-positions. The general reactivity trend for halogens in Suzuki couplings is I > Br > OTf >> Cl.[1] Therefore, achieving selective coupling at the C6-Br bond without reacting at the C-Cl positions is the principal objective. Additionally, as with many nitrogen-containing heterocycles, catalyst inhibition or deactivation can be a concern.

Q2: Which halogen is expected to react first and why?

The C6-Br bond is significantly more reactive than the C2-Cl and C4-Cl bonds in the oxidative addition step of the Suzuki catalytic cycle.[1] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, under carefully controlled conditions, selective mono-coupling at the C6 position is highly feasible. Achieving selective coupling at a C-Cl position in the presence of a C-Br bond would require a specialized catalytic system designed for C-Cl activation, which is generally more challenging.[2]

Q3: How do the electronic properties of the quinazoline ring affect the reaction?

The quinazoline core is an electron-deficient aromatic system. This property is generally beneficial for the Suzuki coupling, as it accelerates the rate-determining oxidative addition step at the C-Br bond.[3][4] The two chloro-substituents further enhance this effect through their electron-withdrawing inductive properties. The methoxy group at C8 is electron-donating, which may slightly reduce the reactivity of the C6-Br bond compared to an unsubstituted ring, but the overall electron-deficient nature of the dichloro-quinazoline system remains dominant.

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the optimization of the Suzuki coupling with 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Q4: I am observing no reaction or very low conversion of my starting material. What should I investigate first?

Low or no conversion is a common issue that can often be resolved by systematically evaluating the core components of the reaction.

Troubleshooting Workflow for Low Conversion

A flowchart to diagnose and resolve low-yield Suzuki reactions.

Detailed Checklist:

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly flame-dried (if applicable) and that solvents and the reaction mixture were thoroughly degassed using techniques like sparging with argon or nitrogen, or several freeze-pump-thaw cycles.[5]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Use fresh reagents or a pre-catalyst from a reliable source. Buchwald G3 or G4 precatalysts are often robust choices as they are air-stable and generate the active Pd(0) species in situ.[3]

  • Base Strength and Solubility: The base is crucial for activating the boronic acid in the transmetalation step.[1][6] If a mild base like Na₂CO₃ fails, switch to a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility and the positive effect of the cesium cation, though potassium phosphate (K₃PO₄) is a more cost-effective and often equally potent alternative.[2][3][7]

  • Reaction Temperature: While many Suzuki couplings work at moderate temperatures (80-100 °C), challenging substrates may require more thermal energy.[5] Increase the temperature, ensuring it does not exceed the decomposition point of your reactants or solvent boiling point.

Q5: My reaction is producing significant side products. How can I identify and minimize them?

The most common side products in Suzuki couplings are a result of homocoupling and protodeboronation.

Side Product Probable Cause(s) Recommended Solution(s)
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction mixture.[4]2. Use of a Pd(II) source without complete in-situ reduction to Pd(0).3. High reaction temperatures.1. Rigorously degas all solvents and the reaction mixture.[4]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable precatalyst.3. Lower the reaction temperature if possible.
Protodeboronation (Boronic Acid Decomposition) 1. Boronic acid instability, especially with heteroaryl boronic acids.[4]2. Prolonged reaction times at high temperatures.3. Presence of excess water or protic sources.1. Use a slight excess (1.2-1.5 eq.) of the boronic acid.2. Switch to a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA boronate.[8]3. Minimize reaction time by monitoring for completion.
Dehalogenation of Starting Material 1. Hydride source in the reaction mixture (e.g., from solvent or base).2. Specific ligand/catalyst systems can promote this pathway.[4]1. Ensure use of high-purity, anhydrous solvents.2. Screen different ligand systems.
Q6: I am struggling with selectivity and getting a mixture of products coupled at different positions. What should I do?

As discussed, the C6-Br bond is the most reactive site. If you are observing coupling at the C-Cl positions, it suggests your reaction conditions are too harsh.

Strategies to Enhance Selectivity for the C-Br Bond:

  • Lower the Reaction Temperature: Start at a lower temperature (e.g., 60-70 °C) and slowly increase only if no reaction occurs.

  • Choose the Right Catalyst System: While bulky, electron-rich ligands are generally good, some are specifically designed for C-Cl activation. Avoid these if you want C-Br selectivity. A good starting point is often Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a moderately electron-rich ligand like P(t-Bu)₃.[9] Screening is key.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the less reactive chloride positions.

G

Sources

Technical Support Center: A Guide to the Stability and Handling of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the decomposition of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Welcome to the technical support guide for 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This document provides in-depth guidance for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate. Due to its reactive nature, improper handling and storage can lead to decomposition, compromising experimental outcomes, reproducibility, and the purity of downstream products. This guide is structured to provide quick answers through FAQs and detailed solutions in our troubleshooting section, grounded in the fundamental chemical principles governing the molecule's reactivity.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Q1: What are the absolute ideal storage conditions for the solid compound? A: The compound must be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container, placed in a freezer at or below -20°C.[1] It is also crucial to protect it from light by using an amber vial or by wrapping the container in aluminum foil.

Q2: I'm seeing new, more polar spots on my TLC/LC-MS analysis of a stock solution. What is the likely cause? A: This is a classic sign of decomposition, most commonly due to hydrolysis. The C4-chloro group is highly susceptible to nucleophilic attack by trace amounts of water in your solvent, leading to the formation of 6-bromo-2-chloro-8-methoxyquinazolin-4(3H)-one.

Q3: Can I use protic solvents like methanol or ethanol to dissolve the compound? A: It is strongly discouraged for stock solutions or prolonged reaction times. Protic solvents are nucleophiles and can cause solvolysis, where the solvent molecule displaces a chlorine atom (preferentially at the C4 position).[2] If a protic solvent is required for your reaction, it must be anhydrous, and the reaction should be conducted at low temperatures with immediate use of the dissolved compound.

Q4: Why is an inert atmosphere so critical, even for the solid material? A: The compound is sensitive to atmospheric moisture. Over time, moisture can adsorb to the surface of the solid, leading to slow hydrolysis. An inert atmosphere displaces this moisture, preserving the compound's integrity during long-term storage.

Q5: How sensitive is this compound to light and heat? A: Halogenated and conjugated heterocyclic compounds can be sensitive to both light and heat. Light can potentially induce radical reactions or cleavage of the carbon-halogen bonds.[3][4] Heat accelerates all degradation pathways, particularly nucleophilic substitution and thermal decomposition.[5][6] Always handle the compound away from direct sunlight and avoid unnecessary exposure to elevated temperatures.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems with a structured Problem-Cause-Solution format to help you diagnose and resolve issues related to compound instability.

Problem Potential Cause Recommended Solution
Inconsistent Yields in Nucleophilic Substitution Reactions Degradation of Starting Material: The solid compound may have degraded during storage due to improper conditions.Purity Verification: Before starting your reaction, verify the purity of the starting material using ¹H NMR or LC-MS. Ensure it has been stored correctly as per Protocol 4.1.
In-situ Decomposition: The compound is degrading during the reaction setup or runtime.Strict Anhydrous/Inert Technique: Use freshly distilled, anhydrous aprotic solvents (see Table 2). Perform all additions and the reaction itself under a positive pressure of nitrogen or argon.
Appearance of a Byproduct with M+18 (Loss of Cl, Gain of OH) Hydrolysis: Trace water in the reaction solvent or from atmospheric exposure is reacting with the compound.Rigorous Water Exclusion: Dry all glassware in an oven (120°C) overnight and cool under an inert gas stream. Use solvents from a freshly opened bottle or a solvent purification system.
Compound Color Changes from White/Off-White to Yellow/Brown Photodecomposition or Thermal Stress: Exposure to ambient light or elevated temperatures has caused degradation.Minimize Exposure: Store the compound in amber, sealed vials in a -20°C freezer.[1] During weighing and transfers, work quickly and avoid bright, direct light. If significant discoloration occurs, re-purification by column chromatography or recrystallization may be necessary.
Reaction Fails with a Weak Nucleophile Insufficient Reactivity/Decomposition: The reaction conditions are not optimal, or the compound is degrading faster than it reacts.Optimize Conditions: For weak nucleophiles, a non-nucleophilic base (e.g., DIPEA) may be required. Ensure the temperature is appropriate for the reaction, but avoid excessive heat which promotes decomposition. Use of a more polar aprotic solvent like DMF or DMA can sometimes accelerate the desired reaction over degradation pathways.

Section 3: The Chemistry of Decomposition

Understanding the underlying chemical reactivity of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is essential for preventing its decomposition. The primary mechanism of degradation is nucleophilic aromatic substitution (SNAr).

Primary Pathway: Nucleophilic Aromatic Substitution (SNAr)

The quinazoline ring is an electron-deficient system, which makes the carbon atoms attached to the chlorine atoms electrophilic. DFT calculations and extensive experimental data on the 2,4-dichloroquinazoline core confirm that the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position .[2][7][8] This regioselectivity is attributed to the ability of the N1 nitrogen to better stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

Common nucleophiles that can trigger this decomposition include:

  • Water (Hydrolysis): Leads to the formation of the corresponding quinazolin-4-one.

  • Alcohols (Solvolysis): Forms 4-alkoxy-substituted products.

  • Amines: Can displace the C4-chloride, a reaction often desired but problematic if unintended (e.g., from amine-based solvents or additives).

SNAr Hydrolysis cluster_start Starting Material cluster_reagent Nucleophile cluster_product Decomposition Product Start 6-Bromo-2,4-dichloro-8-methoxyquinazoline Product 6-Bromo-2-chloro-8-methoxy -quinazolin-4(3H)-one Start->Product SNAr at C4-Position Reagent H₂O (Trace Moisture) Reagent->Start Attacks C4

Caption: Primary decomposition via SNAr hydrolysis at the C4 position.

Secondary Decomposition Pathways
  • Photodecomposition: Although less common under standard laboratory lighting, high-energy light can potentially cause homolytic cleavage of the C-Br or C-Cl bonds, leading to radical intermediates and a complex mixture of byproducts.[3]

  • Thermal Degradation: At elevated temperatures, the compound can undergo decomposition. Studies on similar quinazoline derivatives show that thermal stability is dependent on the substitution pattern.[5][6]

Section 4: Standard Operating Protocols

Adherence to strict protocols is the most effective way to maintain the integrity of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Protocol 4.1: Storage and Handling

This protocol summarizes the critical parameters for storing the solid compound.

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows all potential degradation pathways.[1]
Atmosphere Dry Argon or NitrogenPrevents hydrolysis from atmospheric moisture.
Light Protect from LightPrevents potential photodecomposition.
Container Amber Glass Vial with PTFE-lined CapProvides a barrier to light and an inert, tight seal.
Protocol 4.2: Preparation of Stock Solutions
  • Allow the sealed vial of the compound to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Once at room temperature, quickly weigh the desired amount of solid and place it in a flame- or oven-dried flask under a positive pressure of inert gas (Ar or N₂).

  • Add the appropriate anhydrous, aprotic solvent (see Table 2) via a dry syringe or cannula.

  • If the solution is not for immediate use, store it in a sealed, amber vial with a PTFE-lined cap at -20°C. Purge the headspace with inert gas before sealing.

Table 2: Solvent Selection Guide for Stock Solutions

CategorySolventsComments
Recommended Anhydrous THF, Dioxane, Toluene, AcetonitrileAprotic and less likely to cause decomposition. Must be of high purity and anhydrous.
Use with Caution Anhydrous DMF, DMA, NMPPolar aprotic solvents can enhance solubility but may contain trace amine or water impurities. Use freshly opened or purified solvents.
Avoid for Storage Methanol, Ethanol, IsopropanolProtic solvents will cause solvolysis over time.[2]
Strictly Avoid Water, Aqueous Buffers, Acidic/Basic SolutionsWill rapidly cause hydrolysis and decomposition.[9]
Protocol 4.3: Workflow for Setting Up a Reaction

This workflow minimizes the risk of decomposition during the experimental setup phase.

Reaction Setup Workflow A Retrieve Compound from Freezer B Equilibrate to RT in Desiccator A->B C Weigh Solid Quickly (Minimize Air Exposure) B->C D Transfer to Dried Flask under Inert Gas C->D E Dissolve in Anhydrous Aprotic Solvent D->E F Cool to Reaction Temp (e.g., 0°C) E->F G Add Reagents & Run Under Inert Atmosphere F->G

Caption: Recommended workflow for setting up a reaction.

By implementing these guidelines, researchers can significantly reduce the risk of decomposition, ensuring the reliability and accuracy of their experimental results when working with 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

References

  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv Der Pharmazie, 354(3). Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 245. Available at: [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(6). Available at: [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. Available at: [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]

  • Alagarsamy, V. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Laramie, M. C., et al. (2015). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Inorganic Chemistry, 54(21), 10337-10347. Available at: [Link]

  • PubChem. (Compound Summary) 6-Bromo-2,4-dichloroquinazoline. National Center for Biotechnology Information. Available at: [Link]

  • Le, C. M., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 14201-14207. Available at: [Link]

Sources

troubleshooting regioselectivity in 6-Bromo-2,4-dichloro-8-methoxyquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we will dissect the nuanced reactivity of this scaffold, providing field-proven troubleshooting advice and detailed protocols to help you navigate the complexities of achieving high regioselectivity in your reactions.

Foundational Principles: Understanding the Reactivity of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

The key to mastering reactions with this substrate lies in understanding the hierarchy of its reactive sites. The quinazoline core contains three distinct electrophilic positions susceptible to modification: the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, and the bromine atom at the C6 position of the fused benzene ring.

  • C4-Cl: The Most Reactive Site. The chlorine at the C4 position is the most labile and susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring system to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[1][2][3] Theoretical studies using Density Functional Theory (DFT) confirm that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack.[4][5][6]

  • C2-Cl: The Secondary Reactive Site. The chlorine at the C2 position is significantly less reactive than the C4-Cl. Substitution at this position generally requires more forcing conditions, such as higher temperatures or stronger nucleophiles, after the C4 position has already been functionalized.[1][7] This difference in reactivity is the cornerstone of achieving sequential, regioselective modifications.

  • C6-Br: The Inert Site (for SNAr). The C6-bromo substituent is on the benzenoid portion of the scaffold and is generally unreactive under typical SNAr conditions. Its modification requires fundamentally different chemistry, namely transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[8][9][10]

  • Electronic Influence of Substituents: The electron-donating 8-methoxy group subtly influences the electron density of the benzene ring, but the dominant reactivity profile for SNAr is dictated by the pyrimidine ring's electronics.

This inherent reactivity hierarchy (C4 > C2 >> C6) is your primary tool for designing selective synthetic strategies.

G cluster_0 Reactivity Hierarchy in S_NAr C4-Cl C4-Cl (Most Reactive) C2-Cl C2-Cl (Moderately Reactive) C4-Cl->C2-Cl Requires harsher conditions C6-Br C6-Br (Inert to SNAr) C2-Cl->C6-Br Requires metal catalysis

Caption: Relative reactivity of electrophilic sites on the quinazoline core towards nucleophiles.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the functionalization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

FAQ 1: I'm getting a mixture of C2 and C4 substituted products. How can I achieve exclusive C4 selectivity?

Problem: You are attempting a nucleophilic substitution with an amine or alcohol and observing the formation of both the desired 4-substituted-2-chloro product and the undesired 2-substituted-4-chloro isomer, as well as the 2,4-disubstituted product.

Root Cause Analysis: This is the most common regioselectivity issue. While C4 is inherently more reactive, this selectivity is highly dependent on reaction conditions. Loss of selectivity typically arises from conditions that are too harsh, overcoming the activation energy barrier for substitution at the less reactive C2 position.

Troubleshooting Workflow:

G start Problem: Mixture of C2/C4 Isomers q1 Is reaction temperature > 25°C? start->q1 a1_yes Action: Lower Temperature Run at 0°C to RT. q1->a1_yes Yes q2 Is a strong, unhindered base used? q1->q2 No a1_yes->q2 a2_yes Action: Switch to a weaker or hindered base (e.g., DIPEA, K₂CO₃). q2->a2_yes Yes q3 Is the solvent highly polar aprotic (e.g., DMF, DMSO)? q2->q3 No a2_yes->q3 a3_yes Action: Switch to a less polar or protic solvent (e.g., THF, Isopropanol, MeOH). q3->a3_yes Yes end Result: Enhanced C4 Selectivity q3->end No a3_yes->end

Caption: Decision tree for troubleshooting loss of C4 regioselectivity.

Detailed Recommendations:

  • Temperature Control is Critical: The reaction rate at C4 is significantly faster than at C2 under mild conditions.[1]

    • Action: Begin your reaction at 0-5 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless you are intentionally targeting disubstitution. For many primary and secondary amines, the reaction is complete within hours at room temperature.[4]

  • Solvent Choice Matters: Highly polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions, but sometimes to the detriment of selectivity. Protic solvents can temper reactivity.

    • Action: Switch from DMF or DMSO to a solvent like isopropanol (IPA), ethanol, or tetrahydrofuran (THF). Methanol can also be effective but may decrease reactivity in some SNAr reactions.[11]

  • Base Selection: If your nucleophile is an amine salt or if the reaction generates HCl, a base is required. The choice of base can impact selectivity.

    • Action: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) instead of stronger, less hindered bases like triethylamine (TEA) or sodium hydride (NaH).

Pro-Tip from the Field: For sensitive nucleophiles, add the amine (1.05 eq) to a solution of the quinazoline in isopropanol at 0°C. Monitor by TLC every 30 minutes. Often, no added base is required, and the reaction goes to completion cleanly, with the desired product precipitating out of the solution.

FAQ 2: How can I selectively substitute the C2 position?

Problem: You have successfully synthesized the 4-substituted-6-bromo-2-chloro-8-methoxyquinazoline intermediate and now wish to introduce a second, different nucleophile at the C2 position.

Root Cause Analysis: Achieving C2 substitution requires overcoming a higher activation energy barrier. This is accomplished by using more forcing reaction conditions or a more reactive nucleophile. The key is to ensure the first substitution at C4 is complete before proceeding.

Recommendations:

  • Increase Thermal Energy: Heating is the most common method to drive C2 substitution.

    • Action: After C4 substitution is complete, add the second nucleophile (typically 1.5-2.0 eq) and heat the reaction mixture to reflux in a suitable solvent (e.g., isopropanol, dioxane, or DMF). Temperatures between 80-120 °C are common.[1][7]

  • Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields.

    • Action: Perform the reaction in a sealed microwave vial using a solvent with a high boiling point (e.g., DMF, NMP). Start with conditions like 120-150 °C for 30-60 minutes.

  • Use a More Nucleophilic Reagent: If heating leads to decomposition, consider a more reactive form of your nucleophile.

    • Action: For alcohols, pre-formation of the corresponding alkoxide with a base like NaH in THF before adding it to the 2-chloroquinazoline substrate can facilitate the reaction at lower temperatures.

Pro-Tip from the Field: When performing sequential substitutions, it is often best to isolate and purify the C4-substituted intermediate before attempting the C2 substitution. This prevents the formation of complex product mixtures. If a one-pot procedure is desired, ensure the first reaction has gone to 100% conversion by TLC/LCMS before adding the second nucleophile and increasing the temperature.

FAQ 3: I need to functionalize the C6-Bromo position. My SNAr nucleophiles are not working. What should I do?

Problem: You are attempting to displace the C6-bromo group with an amine, thiol, or alcohol and are observing no reaction.

Root Cause Analysis: The C6-bromo group is on an aryl ring that is not sufficiently activated for nucleophilic aromatic substitution. This position requires a different mechanistic approach: transition-metal-catalyzed cross-coupling.

Recommendations:

  • For C-N Bond Formation (Amination):

    • Methodology: Use the Buchwald-Hartwig Amination .[8][12] This palladium-catalyzed reaction is the industry standard for forming C(aryl)-N bonds.

    • Typical Conditions:

      • Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

      • Ligand: A bulky, electron-rich phosphine ligand is crucial. Common choices include XPhos, SPhos, or BINAP.[13]

      • Base: A strong, non-nucleophilic base is required, such as NaOtBu, K₃PO₄, or Cs₂CO₃.

      • Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are necessary.[14]

      • Temperature: Reactions are typically heated (80-110 °C).

  • For C-C Bond Formation (Arylation/Alkylation):

    • Methodology: Use the Suzuki-Miyaura Coupling .[10][15] This reaction couples the C6-bromo position with an organoboron reagent (boronic acid or ester).

    • Typical Conditions:

      • Catalyst: A palladium(0) source, often Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine ligand.

      • Boron Reagent: The corresponding aryl or vinyl boronic acid or pinacol ester.

      • Base: An aqueous solution of a base like Na₂CO₃, K₂CO₃, or K₃PO₄ is essential to activate the boronic acid.[15]

      • Solvent: A two-phase solvent system is common, such as dioxane/water or toluene/ethanol/water.[16]

      • Temperature: Reactions are typically heated (80-100 °C).

Pro-Tip from the Field: For both Suzuki and Buchwald-Hartwig reactions, ensuring anaerobic conditions is paramount to prevent catalyst deactivation. Thoroughly degas your solvent and reaction mixture by bubbling with argon or nitrogen for 15-30 minutes before adding the palladium catalyst.

Key Experimental Protocols

The following protocols are provided as validated starting points. Optimization for your specific substrate may be necessary.

Protocol 1: Regioselective C4-Amination

This protocol describes a general method for the selective substitution of the C4-chloro group with a primary or secondary amine.

ParameterRecommended Condition
Solvent Isopropanol (IPA) or Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature
Equivalents (Amine) 1.05 - 1.2 eq
Base DIPEA (1.5 eq) or K₂CO₃ (2.0 eq) (Optional)
Typical Duration 2 - 12 hours

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq).

  • Add isopropanol (approx. 0.1 M concentration).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add the desired amine (1.1 eq) dropwise over 5 minutes. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) concurrently.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete when the starting material is consumed.

  • Upon completion, the product often precipitates. If so, filter the solid, wash with cold isopropanol, and dry under vacuum. If not, concentrate the reaction mixture in vacuo and purify by column chromatography (e.g., Hexanes/Ethyl Acetate).

Protocol 2: Sequential C2-Arylation via Suzuki Coupling (after C4-Amination)

This protocol describes the arylation of the C2-chloro position after a C4-amine has been installed.

ParameterRecommended Condition
Substrate 4-amino-6-bromo-2-chloro-8-methoxyquinazoline
Coupling Partner Arylboronic Acid (1.5 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base 2M Aqueous Na₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / Water (4:1 mixture)
Temperature 90 - 100 °C
Typical Duration 4 - 16 hours

Step-by-Step Methodology:

  • To a Schlenk flask, add the 4-amino-6-bromo-2-chloro-8-methoxyquinazoline derivative (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane and the degassed aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the final product.

References

  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

  • BenchChem (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Technical Guides.
  • Silva, F. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Silva, F. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Turks, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 584-595. [Link]

  • BenchChem (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem Technical Guides.
  • Turks, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Institutes of Health. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • BenchChem (2025).
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]

  • Silva, F. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. Scheme 1: Approaches for quinazoline modifications at the C2 and C4 positions. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in selective functionalization of the quinazoline scaffold. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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Technical Support Center: Cross-Coupling of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This polyhalogenated N-heterocycle presents a unique and significant challenge: chemoselectivity. With three distinct reactive sites—a C6-Br bond and C2/C4-Cl bonds—achieving selective functionalization requires a nuanced understanding of catalyst systems and reaction kinetics. The inherent coordinating ability of the quinazoline nitrogen atoms can also lead to catalyst inhibition or deactivation, further complicating process development.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only procedural guidance but also the underlying mechanistic rationale to empower you, the researcher, to make informed decisions and overcome common experimental hurdles.

FAQ 1: Which halogen is most likely to react, and how can I control the selectivity?

This is the most critical question for this substrate. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-couplings generally follows the order of bond dissociation energy: C-Br > C-Cl.[2] Therefore, under standard palladium catalysis, the C6-Bromo position is the primary site of reaction.

However, the quinazoline ring introduces additional electronic factors. The C4-Cl bond is often more reactive than the C2-Cl bond in related systems due to the electronic influence of the N-3 atom, which can coordinate to the metal center and facilitate oxidative addition at the adjacent C4 position.[3]

Controlling Selectivity:

  • For C6-Br Coupling: Utilize standard palladium catalysts with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) under relatively mild conditions. The inherent reactivity difference between C-Br and C-Cl bonds is usually sufficient to ensure high selectivity. A study on the closely related 6-bromo-2-chloroquinoline demonstrated that selective Buchwald-Hartwig amination at the C-Br position is highly effective.[4][5]

  • For C4-Cl Coupling: After functionalizing the C6-Br position, a more aggressive catalyst system is required to activate the C-Cl bond. This typically involves:

    • Palladium: Using highly active, electron-rich, and bulky ligands such as biaryl phosphines (SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are designed to facilitate the difficult oxidative addition of aryl chlorides.[2][6]

    • Nickel: Nickel catalysts are exceptionally effective for aryl chloride couplings and represent a powerful, cost-effective alternative.[7][8] They often operate via different mechanisms and can provide complementary reactivity.

  • Inverting Selectivity: While less common, it is sometimes possible to invert the standard reactivity order. Certain specialized ligand systems in Sonogashira couplings have been shown to favor C-OTf bonds over C-Br bonds, showcasing that chemoselectivity can be ligand-controlled.[9][10]

Below is a decision tree to guide your catalyst selection based on the desired outcome.

G start Desired Functionalization Site? c6_br C6-Bromo Position start->c6_br  Primary Site c_cl C2/C4-Chloro Positions (after C6 is functionalized) start->c_cl  Secondary Site pd_std Standard Pd Catalysis (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) Conditions: Mild Temp (60-80 °C) c6_br->pd_std pd_adv Advanced Pd Catalysis (e.g., Pd₂(dba)₃ + SPhos/XPhos) Conditions: High Temp (100-120 °C) c_cl->pd_adv ni_cat Nickel Catalysis (e.g., NiCl₂(dppp), Ni(cod)₂ + IPr) Conditions: Reductive Coupling c_cl->ni_cat

Caption: Chemoselectivity Decision Tree.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most common issues observed during cross-coupling reactions with this substrate.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: The quinazoline nitrogen can poison the palladium catalyst.[1]2. Poor Substrate Solubility: The planar quinazoline structure may have low solubility in common solvents.[11]3. Ineffective Base: The chosen base may be too weak, too strong (causing degradation), or have poor solubility.[12]4. Oxygen Contamination: Failure to properly degas the reaction can lead to oxidation of the Pd(0) catalyst and phosphine ligands.1. Switch Ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) that shield the metal center.2. Solvent Screen: Test higher-boiling polar aprotic solvents like dioxane, DMF, or DME. A mixture like Toluene/EtOH/Water with a phase-transfer catalyst can also improve solubility.[13]3. Base Screen: Screen K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and dry. For sensitive substrates, weaker bases like KF may be useful.[11]4. Improve Degassing: Use a robust freeze-pump-thaw technique (3 cycles) or sparge the solvent and reaction mixture thoroughly with argon or nitrogen for at least 30 minutes.[12]
Significant Side Products 1. Hydrodehalogenation: Reductive cleavage of the C-X bond, replacing it with C-H.2. Homocoupling: Dimerization of the boronic acid or organometallic partner, especially at higher temperatures.3. Protodeboronation: The boronic acid is cleaved by residual water/protons before it can transmetalate to the catalyst.[11]1. Use Milder Conditions: Lower the reaction temperature. Ensure the base is not excessively strong (e.g., avoid hydroxides if possible).2. Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low.[1]3. Anhydrous Conditions: Use anhydrous solvents and reagents. Using the boronic acid pinacol ester (BPin) derivative can increase stability.
Reaction Stalls / Incomplete Conversion 1. Catalyst Death: The catalyst completes a few turnovers and then deactivates. This can be due to dimerization or precipitation.[14][15]2. Product Inhibition: The product itself may be a better ligand for the catalyst than the starting materials, sequestering the active species.[16]1. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 5 mol%.2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) which is designed for efficient and rapid generation of the active Pd(0) species.3. Switch Metal: Consider a switch to a nickel-based system, which may have different deactivation pathways and be more robust for this specific transformation.[7][17]
FAQ 2: Are there viable Palladium-free catalysts for this substrate?

Yes. For activating the C-Cl bonds, nickel and copper catalysts are excellent alternatives.

Nickel Catalysis: Nickel is particularly attractive for its ability to activate stubborn C-Cl bonds at a lower cost than palladium.[6] Reductive cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reductant (like Zinc or Manganese), is a powerful strategy that avoids the need for pre-formed organometallic reagents.[7][17][18][19]

  • Advantages: High reactivity for C-Cl bonds, lower cost, different mechanistic pathways may avoid Pd-specific deactivation modes.

  • Common Systems: NiCl₂(dppp), Ni(cod)₂ with NHC ligands (e.g., IPr, SIPr), often with a reductant like Zn powder.[7][20]

  • Considerations: Nickel catalysis can be sensitive to air and moisture, requiring stringent inert atmosphere techniques. Catalyst deactivation via dimerization is a known pathway.[14][15]

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are a classic method for forming C-N, C-O, and C-S bonds.[21] While often requiring higher temperatures than palladium-catalyzed reactions, modern systems using ligands like 1,10-phenanthroline or diamines have improved their scope and mildness.[22] Copper is also a standard co-catalyst in the Sonogashira reaction.[23]

  • Advantages: Very low cost, excellent for C-N bond formation (amination).

  • Common Systems: CuI with ligands like L-proline, TMEDA, or a phenanthroline derivative.[21][22]

  • Considerations: Catalyst inhibition by inorganic byproducts can be an issue.[16] Substrate scope can be more limited compared to palladium.

Comparative Overview of Catalyst Systems
FeaturePalladium SystemNickel SystemCopper System
Primary Target C-Br (Standard), C-Cl (Advanced)C-Cl, C-BrC-N, C-O, C-S (Ullmann)
Key Advantage Broadest scope, well-understoodExcellent for C-Cl activation, low costVery low cost, good for heteroatom coupling
Typical Ligands Phosphines (PPh₃, SPhos), NHCsPhosphines (dppp), NHCs (IPr)Diamines (TMEDA), Phenanthrolines
Common Issue Catalyst poisoning by N-heterocycleHigh sensitivity to air/moistureHigher reaction temperatures, product inhibition
Best For... Selective Suzuki/Buchwald-Hartwig at C6-BrSuzuki or amination at C2/C4-ClAmination reactions (Ullmann-type)
Experimental Protocols

The following protocols are generalized starting points based on established methodologies for similar polyhalogenated N-heterocycles. They must be optimized for your specific coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol is designed to selectively couple an arylboronic acid at the C-Br bond while leaving the C-Cl bonds intact.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup p1 Add Substrate (1 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.5 eq) to an oven-dried flask. p2 Add Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%). p1->p2 p3 Seal flask, evacuate and backfill with Argon (3x). p2->p3 p4 Add degassed 1,4-Dioxane via syringe. p3->p4 p5 Heat reaction to 80-90 °C with vigorous stirring. p4->p5 p6 Monitor by TLC/LC-MS until SM is consumed (4-12 h). p5->p6 p7 Cool to RT. Dilute with EtOAc. p6->p7 p8 Wash with water, then brine. Dry over Na₂SO₄. p7->p8 p9 Concentrate and purify by column chromatography. p8->p9

Caption: Workflow for Selective Suzuki Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.045 mmol, 4.5 mol%).

  • Inerting: Seal the flask with a septum, and perform three cycles of evacuating the flask under vacuum and backfilling with argon.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via a syringe.

  • Heating & Monitoring: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination at a C-Chloro Position

This protocol is for aminating a chloro-position, assuming the C6-Br position has already been functionalized. It uses a common nickel catalyst system.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add the 6-substituted-2,4-dichloro-8-methoxyquinazoline (1.0 mmol, 1.0 equiv), NiCl₂(dppp) (0.05 mmol, 5 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent & Sealing: Add anhydrous, degassed toluene (4 mL). Seal the vial with a Teflon-lined cap.

  • Heating & Monitoring: Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C. Stir vigorously for 12-24 hours. Monitor by taking aliquots (under inert atmosphere if possible) and analyzing by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Disclaimer: These protocols are illustrative. Optimal conditions are highly dependent on the specific coupling partners and should be determined through systematic screening. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References
  • Kramer, S., Cheng, Y., & Lian, Z. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis.

  • Hofstra, D. C., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. National Institutes of Health (PMC).

  • Hofstra, D. C., et al. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.

  • El-Sawy, E. R. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.

  • Kramer, S., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications.

  • Anonymous. (n.d.). Ni‐catalyzed cross‐coupling of aryl bromides with alkyl chlorides. ResearchGate.

  • Kramer, S., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis.

  • Singh, U. P., & Singh, R. P. (2017). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.

  • Singh, U. P., & Singh, R. P. (2017). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (PMC).

  • Anonymous. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Thieme.

  • Reddit User. (2023). Problems with Suzuki coupling. Reddit.

  • Syed, M. A. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • Reddit User. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.

  • Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate.

  • Anonymous. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.

  • Frabitore, C., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. National Institutes of Health (PMC).

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • Reeves, E. K., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.

  • Protsailo, L. V., & Kurmach, M. V. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.

  • Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia.

  • Wang, X., et al. (2022). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. National Institutes of Health (PMC).

  • Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.

  • L-H, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

  • Hiremath, R. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.

  • Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters.

  • Anonymous. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

  • Anonymous. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.

  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.

  • Anonymous. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.

  • Torii, K., et al. (2011). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.

  • Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. National Institutes of Health (PMC).

  • Anonymous. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate.

  • Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry.

  • Anonymous. (n.d.). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate.

  • Frabitore, C., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. NSF Public Access Repository.

  • Ogoshi, S. (2011). Palladium Catalysts for Cross-Coupling Reaction. MDPI.

Sources

Technical Support Center: Managing Impurities in 6-Bromo-2,4-dichloro-8-methoxyquinazoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the comprehensive technical support guide for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This document is intended for researchers, scientists, and professionals in drug development. The presence of impurities is a significant challenge in the synthesis of this and other quinazoline derivatives, impacting yield, purity, and the efficacy of subsequent applications. This guide provides a structured approach to troubleshooting common issues, offering detailed, evidence-based solutions and preventative measures. Our focus is on the critical chlorination step of the corresponding quinazolinone precursor, a frequent source of impurities.

PART 1: CORE DIRECTIVE - Troubleshooting Guide

This section is designed to address specific experimental challenges in a direct question-and-answer format, providing both the "why" and "how" for effective impurity management.

Issue 1: Incomplete Chlorination and Residual Starting Material

Question: My HPLC and NMR analyses indicate the presence of the starting quinazolinone and a mono-chloro intermediate. What are the primary causes, and how can I drive the reaction to completion?

Answer: The persistence of starting material and mono-chloro species is a classic sign of incomplete chlorination. The reaction of quinazolones with phosphorus oxychloride (POCl₃) to form the desired chloroquinazoline is a two-stage process that requires careful control of reaction conditions.[1]

Causality and Mechanistic Insights:

  • Phosphorylation and Chlorination Stages: The reaction first proceeds through phosphorylation of the quinazolinone, forming various phosphorylated intermediates.[1][2] These intermediates then undergo nucleophilic attack by chloride ions to yield the final chloroquinazoline product. This second stage, the conversion to the chloroquinazoline, is typically achieved by heating the reaction mixture to 70-90 °C.[1][2]

  • Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is necessary for the efficient conversion of the intermediates to the final product.[1][2] In practice, an excess is often used to ensure the reaction goes to completion.

  • Moisture Content: Any moisture in the starting quinazolinone can react with POCl₃, reducing its effectiveness and potentially creating other impurities.[3]

  • Reaction Temperature and Time: Inadequate temperature or reaction time will result in incomplete conversion of the phosphorylated intermediates to the final chlorinated product.[1][2]

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry the starting quinazolinone to a moisture content of <0.5%.[3]

  • Optimize POCl₃ Stoichiometry: Use a stoichiometric excess of POCl₃ (typically 3-5 equivalents) to ensure complete conversion.

  • Temperature Control: Heat the reaction mixture to reflux (around 110°C) for a sufficient duration (typically 1-4 hours).[4]

  • Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.

Issue 2: Formation of Dimeric Impurities

Question: I've identified a significant impurity with a mass corresponding to a dimer of my quinazoline product. What leads to its formation, and how can it be prevented?

Answer: Dimerization, specifically the formation of pseudodimers, can occur through the reaction of phosphorylated intermediates with unreacted quinazolinone.[1][2] This side reaction is more prevalent under certain conditions.

Causality and Mechanistic Insights:

  • Reaction Conditions: The formation of these dimers can be suppressed by maintaining basic conditions during the initial phosphorylation stage of the reaction.[1][2]

  • Temperature: Pseudodimer formation is more likely at higher temperatures during the initial phase of the reaction.

Mitigation Strategies:

  • Temperature Staging: The reaction can be performed in two distinct temperature stages. The initial phosphorylation can be carried out at a lower temperature (< 25 °C) under basic conditions, followed by heating to a higher temperature (70-90 °C) to facilitate the conversion to the chloroquinazoline.[1][2]

  • Use of an Organic Base: The addition of an organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can help to maintain basic conditions and suppress dimer formation.[3]

Issue 3: Hydrolysis and Formation of Hydroxylated Impurities

Question: During the workup of my reaction, I am observing the formation of hydroxylated quinazoline species. What is the cause of this hydrolysis, and how can I minimize it?

Answer: The chloroquinazoline product is susceptible to hydrolysis, particularly in acidic aqueous environments.[3] The workup procedure, which often involves quenching the reaction with water or ice, can create an acidic medium that promotes this side reaction.[3]

Causality and Mechanistic Insights:

  • Acidic Conditions: The hydrolysis of excess POCl₃ produces phosphoric acid and HCl, creating a highly acidic environment that can hydrolyze the chloroquinazoline product back to the corresponding quinazolinone.

  • Product Sensitivity: The reactivity of the chloro groups on the quinazoline ring makes them susceptible to nucleophilic substitution by water.

Mitigation Strategies:

  • Controlled Quenching: Instead of pouring the reaction mixture into water, consider pouring it into a cold saturated sodium bicarbonate solution in portions to neutralize the acid as it is formed.[3]

  • Anhydrous Workup: Where possible, consider an anhydrous workup. This may involve removing the excess POCl₃ under reduced pressure before proceeding with extraction and purification.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - FAQs

This section provides concise answers to frequently asked questions, grounded in established analytical and synthetic chemistry principles.

Q1: What is the recommended method for purifying the crude 6-Bromo-2,4-dichloro-8-methoxyquinazoline?

A1: The most common and effective purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate. For more challenging separations, column chromatography on silica gel is recommended.

Q2: How can I effectively monitor the progress of the chlorination reaction?

A2: High-performance liquid chromatography (HPLC) is the preferred method for quantitative monitoring of the reaction progress.[5][6][7] A reversed-phase C18 column is commonly used for the analysis of quinazoline derivatives.[8] TLC can also be used for rapid, qualitative assessment of the reaction's progress.

Q3: Are there any alternatives to POCl₃ for the chlorination of quinazolinones?

A3: While POCl₃ is the most widely used reagent for this transformation, other chlorinating agents can be employed. A combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid has been reported for the chlorination of 4(3H)-quinazolinone.[9] However, the use of alternative reagents may require significant optimization of the reaction conditions.

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Common Impurities and Mitigation Strategies

ImpurityCommon CauseMitigation Strategy
Starting QuinazolinoneIncomplete reactionIncrease POCl₃, reaction time, or temperature
Mono-chloro IntermediateIncomplete chlorinationIncrease POCl₃, reaction time, or temperature
Dimeric SpeciesReaction of intermediates with starting materialStaged temperature profile, use of an organic base
Hydroxylated SpeciesHydrolysis during workupQuench in basic solution (e.g., NaHCO₃)
Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

  • To a stirred solution of 6-bromo-8-methoxy-1H-quinazoline-2,4-dione in phosphorus oxychloride (5 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis

  • Column: C18 reversed-phase, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid)

  • Detection: UV at 254 nm

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Impurity Management

G start Analyze Crude Product (HPLC, LC-MS, NMR) impurity_check Impurities Present? start->impurity_check identify_impurity Identify Impurity Structure impurity_check->identify_impurity Yes pure_product Pure Product impurity_check->pure_product No incomplete_rxn Incomplete Reaction (Starting Material, Mono-chloro) identify_impurity->incomplete_rxn dimer_formation Dimer Formation identify_impurity->dimer_formation hydrolysis Hydrolysis Product identify_impurity->hydrolysis optimize_chlorination Optimize Chlorination: - Increase POCl3 - Increase Temp/Time - Ensure Anhydrous Conditions incomplete_rxn->optimize_chlorination optimize_conditions Optimize Reaction Conditions: - Staged Temperature - Add Organic Base dimer_formation->optimize_conditions optimize_workup Optimize Workup: - Quench in NaHCO3 Solution hydrolysis->optimize_workup purify Purify Product (Recrystallization/Chromatography) optimize_chlorination->purify optimize_conditions->purify optimize_workup->purify purify->pure_product

Caption: Troubleshooting workflow for managing impurities.

References
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry.
  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones.
  • BenchChem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
  • BenchChem. (2025).
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • Various Authors. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Various Authors. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives.
  • Various Authors. (n.d.).
  • Rajveer, C., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Various Authors. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Various Authors. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Wikipedia. (n.d.). Quinazoline.
  • Various Authors. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.

Sources

reaction monitoring techniques for 6-Bromo-2,4-dichloro-8-methoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical knowledge to navigate this multi-step synthesis successfully and efficiently.

Proposed Synthetic Pathway

The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline can be logically approached through a two-step process starting from the corresponding quinazolinedione. This proposed pathway is based on established chemical principles for the synthesis of related quinazoline derivatives.

Synthetic Pathway A 6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dione B 6-Bromo-2,4-dichloro-8-methoxyquinazoline A->B  POCl3, Heat  

Caption: Proposed synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and monitoring of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Q1: What is a suitable starting material for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline?

A1: A practical and commercially available starting point is 6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dione (CAS 864293-45-8)[1]. This precursor contains the complete core structure, requiring only the conversion of the dione functionalities to chlorides.

Q2: What is the most common method for the dichlorination of the quinazolinedione precursor?

A2: The most widely employed method for converting a quinazolin-2,4-dione to its 2,4-dichloro derivative is treatment with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃) , often with heating.[2][3][4][5][6] This reaction proceeds through phosphorylation of the oxygen atoms followed by nucleophilic substitution with chloride ions.[2]

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress should be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .[7][8] A significant change in polarity will be observed as the polar dione starting material is converted to the less polar dichloro product. For TLC, a common mobile phase to start with for quinazoline derivatives is a mixture of hexane and ethyl acetate.[8][9]

Q4: What are the expected spectroscopic signatures for the final product, 6-Bromo-2,4-dichloro-8-methoxyquinazoline?

  • ¹H NMR: Expect aromatic protons in the downfield region (typically 7-8.5 ppm). The methoxy group will present as a sharp singlet around 3.9-4.2 ppm.

  • ¹³C NMR: Look for quaternary carbons of the quinazoline ring, with the carbons attached to chlorine appearing at characteristic chemical shifts. The methoxy carbon will be in the upfield region (around 55-60 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Part 2: Reaction Monitoring Techniques

Effective reaction monitoring is crucial for optimizing yield and minimizing impurities. Below are detailed guides for TLC and HPLC analysis.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective technique to qualitatively assess the progress of the synthesis.

Experimental Protocol for TLC Monitoring:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On the baseline, spot the starting material (6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dione), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[9] Adjust the polarity as needed. For basic quinazolines that may streak, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[11]

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progression.

Compound Expected Rf Value Range (Hexane:EtOAc - 7:3)
6-Bromo-8-methoxy-1,3-dihydroquinazoline-2,4-dioneLow (more polar)
6-Bromo-2,4-dichloro-8-methoxyquinazolineHigh (less polar)

Troubleshooting Common TLC Issues:

TLC Troubleshooting cluster_streaking cluster_nomovement cluster_solventfront cluster_poorsep Start TLC Issue Streaking Streaking/Tailing Spot Start->Streaking NoMovement Spot at Baseline (Rf ~ 0) Start->NoMovement SolventFront Spot at Solvent Front (Rf ~ 1) Start->SolventFront PoorSep Poor Separation Start->PoorSep Streaking_Sol1 Add triethylamine (0.1-1%) to mobile phase Streaking->Streaking_Sol1 Streaking_Sol2 Dilute sample Streaking->Streaking_Sol2 NoMovement_Sol1 Increase mobile phase polarity (e.g., more ethyl acetate) NoMovement->NoMovement_Sol1 SolventFront_Sol1 Decrease mobile phase polarity (e.g., more hexane) SolventFront->SolventFront_Sol1 PoorSep_Sol1 Systematically vary mobile phase ratio PoorSep->PoorSep_Sol1 PoorSep_Sol2 Try a different solvent system (e.g., Dichloromethane/Methanol) PoorSep->PoorSep_Sol2

Caption: Troubleshooting decision tree for common TLC issues.

High-Performance Liquid Chromatography (HPLC) Analysis

For more quantitative analysis of reaction conversion and purity, reverse-phase HPLC is recommended.

Starting HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a higher percentage of A and gradually increase B (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Note: The starting material will have a shorter retention time than the final, more non-polar product. Method development will be necessary to achieve optimal separation from any impurities.

Part 3: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Incomplete or Slow Chlorination Reaction

  • Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • Potential Causes & Solutions:

    • Insufficient Temperature: The chlorination of quinazolinediones with POCl₃ typically requires heating.[2] If the reaction is sluggish, gradually increase the temperature (e.g., to 70-90 °C) and continue to monitor the progress.

    • Moisture in the Reaction: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and hinder the reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of POCl₃: Old or improperly stored POCl₃ may have degraded. Use a fresh bottle of the reagent.

    • Addition of a Co-reagent: In some cases, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can lead to a more robust chlorinating system.[6] However, this should be approached with caution as it increases the reactivity and potential for side reactions.

    • Use of a Base: The reaction can be influenced by pH. Some protocols for similar reactions include a tertiary amine base.[2] This can facilitate the initial phosphorylation step.

Issue 2: Presence of a Monochloro Intermediate

  • Symptom: A third spot appears on the TLC plate, or a new peak is observed in the HPLC chromatogram, with polarity/retention time between the starting material and the final product. Mass spectrometry may indicate the presence of a compound with one less chlorine atom.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The conversion of the dione to the dichloro product is a stepwise process. The presence of the monochloro intermediate indicates that the reaction has not gone to completion.

    • Insufficient Reagent: Ensure at least two equivalents of the chlorinating agent are available for the dichlorination. Using a larger excess of POCl₃ (which can also serve as the solvent) is common practice.

    • Reaction Time and Temperature: Increase the reaction time and/or temperature to drive the reaction to completion.

Issue 3: Difficult Purification of the Final Product

  • Symptom: The crude product is an oil or contains persistent impurities that are difficult to remove by simple recrystallization.

  • Potential Causes & Solutions:

    • Residual POCl₃: After the reaction is complete, it is crucial to remove the excess POCl₃. This is typically done by careful quenching with ice water, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Be aware that this quenching is highly exothermic. An alternative is to remove the excess POCl₃ under reduced pressure before quenching.[4]

    • Formation of Phosphorylated Byproducts: If the workup is not performed correctly, phosphorylated byproducts may form, which can be difficult to remove.

    • Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is the recommended method.[9][12] Use the TLC mobile phase that gives good separation as a starting point for the elution gradient.

Purification Workflow Start Crude Product Workup Aqueous Workup (Quench POCl3, Neutralize) Start->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Recrystallization Recrystallization Purification->Recrystallization If crystalline Column Column Chromatography Purification->Column If oily or impure FinalProduct Pure Product Recrystallization->FinalProduct Column->FinalProduct

Caption: General purification workflow for 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

References

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Hindawi. [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. J. Vis. Exp. (2016). [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Pol. Pharm. (2014). [Link]

  • Planar Chromatography for New Quinazoline Derivatives. ResearchGate (2025). [Link]

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work-up procedures for 6-Bromo-2,4-dichloro-8-methoxyquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed work-up procedures to address challenges encountered during synthetic transformations involving this versatile quinazoline intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to the Chemistry of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a highly functionalized heterocyclic compound, valuable in medicinal chemistry as a scaffold for synthesizing targeted therapeutics. Its reactivity is primarily dictated by the two chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-donating methoxy group at C8 and the electron-withdrawing bromine at C6 modulate the reactivity of the quinazoline core.

A critical aspect of its chemistry is the differential reactivity of the two chloro-substituents. The C4-chloro group is significantly more reactive towards nucleophiles than the C2-chloro group.[1][2][3][4] This regioselectivity is a cornerstone of synthetic strategies, allowing for sequential and controlled functionalization. However, achieving clean, high-yielding reactions requires careful control of conditions and a robust work-up strategy to isolate the desired product from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with 6-Bromo-2,4-dichloro-8-methoxyquinazoline in a practical question-and-answer format.

Q1: My nucleophilic substitution reaction at the C4 position is sluggish or incomplete. What are the likely causes?

Answer: Low reactivity in SNAr reactions at the C4 position can stem from several factors. A systematic evaluation is key to troubleshooting.[5]

  • Insufficient Nucleophile Strength: Weakly nucleophilic amines or alcohols may require activation or harsher conditions. The nucleophilicity of your reagent is paramount.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction pathway.[6] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[7] If your reactants are not fully dissolved, the reaction will be slow.[6]

  • Suboptimal Temperature: While the C4 position is activated, some nucleophiles require elevated temperatures to react efficiently.[2][5] Consider a gradual increase in temperature (e.g., from room temperature to 60-80 °C) while monitoring the reaction by Thin Layer Chromatography (TLC).

  • Presence of Acid Scavenger: The SNAr reaction liberates HCl, which can protonate your nucleophile, rendering it unreactive. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often essential to neutralize the acid byproduct.[2]

Q2: I am observing a significant amount of a di-substituted byproduct, even under supposedly selective conditions for C4 substitution. How can I improve regioselectivity?

Answer: Formation of the 2,4-disubstituted product indicates that the reaction conditions are too harsh, leading to the substitution of the less reactive C2-chloro group.[1]

  • Lower the Reaction Temperature: The energy barrier for substitution at C2 is higher than at C4. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly favor mono-substitution at C4.[1]

  • Control Stoichiometry: Use of a large excess of the nucleophile can drive the reaction towards di-substitution. Employing 1.0 to 1.2 equivalents of the nucleophile is a good starting point to favor the mono-substituted product.[2]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS.[5] Once the starting material is consumed and the desired C4-substituted product is the major component, quench the reaction to prevent further substitution at the C2 position.

Q3: During my aqueous work-up, I'm getting a persistent emulsion. How can I resolve this?

Answer: Emulsions are common when using certain solvents and can complicate extraction.

  • Solvent Choice: Solvents like THF and Dioxane are miscible with water and can promote emulsion formation. If possible, remove these solvents under reduced pressure before the aqueous work-up.[8] If not, dilute the reaction mixture significantly with a non-polar extraction solvent like ethyl acetate or dichloromethane before washing.[8]

  • Brine Wash: After initial aqueous washes, washing the organic layer with a saturated solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components in it.

  • Filtration: Passing the emulsified mixture through a pad of Celite or anhydrous sodium sulfate can sometimes help to break the emulsion.

Q4: My final product is contaminated with a polar, UV-active impurity that is difficult to remove by column chromatography. What could it be and how do I remove it?

Answer: This is a common issue, and the impurity is often a hydrolyzed byproduct.

  • Hydrolysis of Dichloroquinazoline: The starting material, 6-Bromo-2,4-dichloro-8-methoxyquinazoline, is susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures.[9] This can lead to the formation of quinazolinone derivatives where one or both chlorine atoms are replaced by a hydroxyl group. These byproducts are typically more polar and can be challenging to separate.

  • Work-up Solution: To minimize hydrolysis, ensure your reaction is conducted under anhydrous conditions. During work-up, if your product is stable to acid, a wash with a dilute acid solution (e.g., 1M HCl) can help to remove any basic impurities that might promote hydrolysis in subsequent steps. Careful pH control during extraction is crucial.

  • Purification Strategy: If hydrolysis has occurred, recrystallization is often more effective than column chromatography for removing small amounts of highly polar impurities from a less polar crystalline product.[10]

Standard Work-up & Purification Protocols

The following are generalized yet robust procedures for the work-up and purification of reactions involving 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Protocol 1: Work-up for a Standard SNAr Reaction (e.g., Amination at C4)

This protocol assumes the reaction was performed in a polar aprotic solvent (e.g., DMF, DMSO) with a base like TEA or DIPEA.

  • Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Solvent Dilution & Aqueous Wash: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with:

    • Water (2x) to remove the bulk of the polar solvent (e.g., DMF).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to remove any residual acidic species.

    • Brine (1x) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General Aqueous Work-up Workflow.

Protocol 2: Purification by Column Chromatography

Column chromatography is a standard method for purifying organic compounds based on their polarity.[11][12][13][14][15]

  • Adsorbent and Eluent Selection:

    • Stationary Phase: Silica gel is the most common choice for compounds of this type.[11]

    • Mobile Phase (Eluent): The choice of eluent is critical. Use TLC to determine an appropriate solvent system. A good starting point for quinazoline derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[11]

  • Column Packing: The column can be packed using a "dry" or "wet" method. Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation.[11]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution and Fraction Collection: Begin elution with the chosen solvent system. Collect fractions and monitor their composition by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, particularly for removing small amounts of impurities.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for quinazoline derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[10]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

dot graph TD { subgraph "Purification Strategy" direction LR A[Crude Product] --> B{Assess Purity by TLC/NMR}; B -- "Relatively Clean" --> C[Recrystallization]; B -- "Multiple Impurities" --> D[Column Chromatography]; D --> E{Purity Check}; E -- "Not Pure" --> C; E -- "Pure" --> F[Final Product]; C --> F; end }

Caption: Decision workflow for purification.

Data Summary Table

PropertyValueSource
IUPAC Name 6-bromo-2,4-dichloroquinazolinePubChem[16]
CAS Number 102393-82-8Thermo Fisher Scientific[17], Sigma-Aldrich[18]
Molecular Formula C₈H₃BrCl₂N₂PubChem[16]
Molecular Weight 277.93 g/mol PubChem[16], Thermo Fisher Scientific[17]
Physical Form SolidSigma-Aldrich[18]
Storage Inert atmosphere, store in freezer, under -20°CSigma-Aldrich[18]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[16], Sigma-Aldrich[19]

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
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  • StackExchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
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  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2,4-dichloroquinazoline.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2019).
  • PubChem. (n.d.). 6-Bromo-2,4-dichloroquinazoline.
  • Thermo Fisher Scientific. (n.d.). 6-Bromo-2,4-dichloroquinazoline, 97% 1 g.
  • Chemistry LibreTexts. (2023). B.
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
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Validation & Comparative

Navigating the Uncharted Territory of 6-Bromo-2,4-dichloro-8-methoxyquinazoline Derivatives: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 20, 2026 – In the relentless pursuit of novel therapeutic agents, the quinazoline scaffold has consistently emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with diverse biological activities. While extensive research has illuminated the potential of various 6-bromo-quinazoline derivatives, a comprehensive analysis of derivatives stemming from the specific architectural framework of 6-Bromo-2,4-dichloro-8-methoxyquinazoline remains a notably underexplored frontier. This guide aims to synthesize the existing knowledge on related 6-bromo-quinazoline analogs to forecast the potential biological activities of this specific class of compounds, providing a comparative framework for researchers, scientists, and drug development professionals.

The Quinazoline Core: A Foundation for Diverse Biological Activity

Quinazoline derivatives are a well-established class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of analogs with distinct biological profiles. The presence of a bromine atom at the 6-position, in particular, has been shown to enhance the therapeutic efficacy of many quinazoline-based agents.[2]

Anticipated Biological Activities: An Extrapolation from Known Analogs

While direct experimental data on the biological activities of derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is scarce in publicly available literature, we can extrapolate potential therapeutic applications based on the well-documented activities of structurally similar compounds.

Anticancer Potential: Targeting Key Signaling Pathways

A significant body of research on 6-bromo-quinazoline derivatives has focused on their potent anticancer properties.[3] Many of these compounds exert their cytotoxic effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, and its dysregulation is a hallmark of many cancers.

It is highly probable that derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, through strategic modifications at the 2- and 4-positions, could be developed as potent EGFR inhibitors. The methoxy group at the 8-position may further influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of EGFR.

Comparative Analysis: 6-Bromo-quinazoline Derivatives vs. Standard-of-Care Anticancer Agents

To provide a tangible benchmark, the following table summarizes the cytotoxic activity of a well-studied series of 6-bromo-2-thio-quinazoline-4(3H)-one derivatives against various cancer cell lines, in comparison to established anticancer drugs.[3][5] This data underscores the potential for 6-bromo-quinazoline scaffolds to yield compounds with clinically relevant potency.

Compound/DrugCancer Cell LineIC₅₀ (µM)
Compound 8a *MCF-7 (Breast Cancer)15.85 ± 3.32
SW480 (Colon Cancer)17.85 ± 0.92
Cisplatin MCF-7 (Breast Cancer)10.24 ± 0.11
SW480 (Colon Cancer)12.45 ± 0.53
Erlotinib MCF-7 (Breast Cancer)9.9 ± 0.14
Doxorubicin MCF-7 (Breast Cancer)0.08 ± 0.01
SW480 (Colon Cancer)0.12 ± 0.01

*Compound 8a is a 6-bromo-2-thio-quinazoline-4(3H)-one derivative with an aliphatic linker.[3]

Antimicrobial Activity: A Broad Spectrum of Possibilities

Beyond their anticancer effects, quinazoline derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The 6-bromo- and 8-methoxy substitutions on the quinazoline core of the topic compound could contribute to favorable physicochemical properties for antimicrobial activity. It is plausible that derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline could be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Experimental Protocols for Biological Evaluation

To facilitate further research into this promising area, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: Antimicrobial Susceptibility Testing using the Agar Disk Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Disk Application: Apply sterile filter paper disks impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Path Forward: Potential Mechanisms of Action

To conceptualize the potential mechanisms through which derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline may exert their biological effects, the following diagrams illustrate a key signaling pathway in cancer and a typical experimental workflow.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 6-Bromo-quinazoline Derivative (Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by 6-bromo-quinazoline derivatives.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start 6-Bromo-2,4-dichloro- 8-methoxyquinazoline synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (Disk Diffusion) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar mechanism Mechanism of Action Studies sar->mechanism sar->mechanism

Caption: A generalized workflow for the synthesis and biological evaluation of novel quinazoline derivatives.

Conclusion and Future Directions

While the biological landscape of 6-Bromo-2,4-dichloro-8-methoxyquinazoline derivatives is largely uncharted, the extensive research on related 6-bromo-quinazoline analogs provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility of the 2- and 4-positions offers a fertile ground for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a panel of cancer cell lines and microbial strains. Mechanistic studies to elucidate the specific molecular targets will be crucial for the rational design of more potent and selective therapeutic agents. The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapies to address unmet medical needs in oncology and infectious diseases.

References

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  • Al-Suwaidan, I. A., Alanazi, A. M., & Wani, T. A. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 27(19), 6633. Available from: [Link]

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  • Ismail, M. M., Kamel, M. M., & Mohamed, M. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. Available from: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Available from: [Link]

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  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Available from: [Link]

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A Technical Guide to the Reactivity of 6-Bromo-2,4-dichloro-8-methoxyquinazoline: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for multi-point functionalization, enabling the fine-tuning of pharmacological properties. Among the plethora of quinazoline-based building blocks, 6-Bromo-2,4-dichloro-8-methoxyquinazoline presents a unique and complex reactivity profile. This guide offers an in-depth, objective comparison of its reactivity with other quinazoline derivatives, supported by established chemical principles and available experimental insights. We will dissect the electronic and steric influences of its substituents to provide a predictive framework for its behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The Architectural Influence of Substituents on Reactivity

The reactivity of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is a confluence of the electronic effects of its four distinct substituents. Understanding their individual and collective impact is paramount for predicting and controlling reaction outcomes.

  • The Dichloro-Substitution at C2 and C4: The two chlorine atoms on the pyrimidine ring are strong electron-withdrawing groups, significantly activating the quinazoline core towards nucleophilic attack. It is a well-established principle that in 2,4-dichloroquinazolines, the C4 position is inherently more susceptible to nucleophilic substitution than the C2 position.[1][2] This enhanced reactivity at C4 is attributed to the greater ability of the adjacent nitrogen at N3 to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[3]

  • The Bromo-Substituent at C6: The bromine atom at the C6 position is also an electron-withdrawing group, further decreasing the electron density of the benzene ring. In the context of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than a carbon-chlorine bond due to its lower bond dissociation energy.[4]

  • The Methoxy-Substituent at C8: The methoxy group at the C8 position is a strong electron-donating group. Its presence introduces a counteracting electronic effect to the electron-withdrawing halogens. This electron-donating nature can modulate the overall electrophilicity of the quinazoline ring system, potentially influencing the rates and regioselectivity of reactions.

The interplay of these opposing electronic forces makes 6-Bromo-2,4-dichloro-8-methoxyquinazoline a fascinating and challenging substrate for synthetic chemists.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the primary sites of interest on 6-Bromo-2,4-dichloro-8-methoxyquinazoline are the C2 and C4 positions. Based on extensive literature on 2,4-dichloroquinazolines, a clear hierarchy of reactivity can be established.

General Reactivity Order: C4-Cl > C2-Cl

The carbon at the 4-position is significantly more electrophilic and thus more readily attacked by nucleophiles.[1][2] This regioselectivity allows for the sequential and controlled introduction of different nucleophiles. For instance, a soft nucleophile can be selectively introduced at C4 under milder conditions, leaving the C2-Cl bond intact for a subsequent transformation under more forcing conditions.

Influence of Substituents on SNAr Reactivity:

To illustrate the impact of substituents on the SNAr reactivity of the C4-Cl bond, we can compare our target molecule with other relevant quinazoline derivatives.

CompoundKey SubstituentsExpected Relative Reactivity at C4Rationale
2,4-DichloroquinazolineNoneBaselineThe inherent reactivity of the 2,4-dichloroquinazoline core.
2,4-Dichloro-7-nitroquinazolineStrong electron-withdrawing group at C7Significantly HigherThe nitro group strongly activates the ring towards nucleophilic attack, increasing the electrophilicity of C4.[5]
6-Bromo-2,4-dichloro-8-methoxyquinazoline Electron-withdrawing group at C6, electron-donating group at C8Moderately Higher than BaselineThe electron-withdrawing bromine at C6 will enhance reactivity, while the electron-donating methoxy group at C8 will have a deactivating effect. The net effect is a moderate increase in reactivity compared to the unsubstituted analog.
2,4-Dichloro-6,7-dimethoxyquinazolineTwo electron-donating groupsLower than BaselineThe presence of two electron-donating methoxy groups increases the electron density of the ring system, thereby reducing the electrophilicity of the C4 position and slowing down the rate of nucleophilic attack.

Experimental Protocol: Selective Nucleophilic Aromatic Substitution at C4

This protocol describes a general procedure for the regioselective substitution of the C4-chloro group of a 2,4-dichloroquinazoline derivative with an amine.

Materials:

  • 6-Bromo-2,4-dichloro-8-methoxyquinazoline

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., isopropanol, acetonitrile, or THF)

  • Base (e.g., triethylamine or diisopropylethylamine, optional)

Procedure:

  • Dissolve 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the amine (1.0-1.2 eq) to the solution. If a base is used, add it to the reaction mixture (1.1-1.5 eq).

  • Heat the reaction mixture to a suitable temperature (typically ranging from room temperature to reflux, depending on the nucleophilicity of the amine) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

6-Bromo-2,4-dichloro-8-methoxyquinazoline offers three potential sites for palladium-catalyzed cross-coupling reactions: the C2-Cl, C4-Cl, and C6-Br positions. The general order of reactivity for halogens in such reactions is I > Br > Cl.[4] However, the electronic environment of the quinazoline ring can significantly influence this trend.

Predicted Reactivity Order for Cross-Coupling: C6-Br ≥ C4-Cl > C2-Cl

While the C-Br bond is inherently more reactive than the C-Cl bond, theoretical calculations on 6-bromo-2,4-dichloroquinazoline have shown that the C4-Cl bond is highly activated due to the α-nitrogen effect. This suggests that under certain catalytic conditions, the C4-Cl bond might compete with or even surpass the reactivity of the C6-Br bond.[4] The C2-Cl bond is generally the least reactive of the three.

Influence of the 8-Methoxy Group:

The electron-donating 8-methoxy group is expected to increase the electron density at the ortho (C7) and para (C6) positions. This increased electron density at C6 could potentially decrease its reactivity in oxidative addition to the palladium catalyst, making the C4-Cl bond comparatively more reactive.

Comparative Reactivity Table for Palladium-Catalyzed Cross-Coupling:

CompoundReactive SitesExpected Major Monosubstitution SiteRationale
6-Bromo-2,4-dichloroquinazolineC2-Cl, C4-Cl, C6-BrC4-Cl or C6-Br (condition dependent)The C4-Cl is activated by the α-nitrogen, while the C6-Br has a lower bond energy. Selectivity can often be controlled by the choice of catalyst and ligands.
6-Bromo-2,4-dichloro-8-methoxyquinazoline C2-Cl, C4-Cl, C6-BrC4-ClThe electron-donating 8-methoxy group is expected to decrease the reactivity of the C6-Br bond, making the activated C4-Cl the most probable site for initial coupling.
2,4,7-TrichloroquinazolineC2-Cl, C4-Cl, C7-ClC4-ClThe C4 position is the most electrophilic and therefore the most reactive site for cross-coupling.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid with a halogenated quinazoline.

Materials:

  • 6-Bromo-2,4-dichloro-8-methoxyquinazoline

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2-3 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

Procedure:

  • To a reaction vessel, add 6-Bromo-2,4-dichloro-8-methoxyquinazoline (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better illustrate the strategic functionalization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, the following diagrams outline the expected reaction pathways.

G A 6-Bromo-2,4-dichloro- 8-methoxyquinazoline B Nucleophilic Aromatic Substitution (SNAr) A->B Mild Conditions Nucleophile C Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->C Pd Catalyst Base, Coupling Partner D Selective C4-Substitution Product B->D E Sequential C2-Substitution Product F Selective C6 or C4 Cross-Coupling Product C->F G Sequential Cross-Coupling Product D->B Harsher Conditions 2nd Nucleophile D->E Harsher Conditions 2nd Nucleophile F->C Different Catalyst/Conditions 2nd Coupling Partner F->G Different Catalyst/Conditions 2nd Coupling Partner

Caption: Synthetic strategies for the functionalization of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

G cluster_reactivity Reactivity Comparison C4_SNAr C4-Cl (SNAr) C2_SNAr C2-Cl (SNAr) C4_SNAr->C2_SNAr > C6_CC C6-Br (Cross-Coupling) C4_CC C4-Cl (Cross-Coupling) C6_CC->C4_CC C2_CC C2-Cl (Cross-Coupling) C4_CC->C2_CC >

Caption: Predicted reactivity hierarchy of the functional groups in 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Conclusion

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a highly versatile and synthetically valuable building block. Its unique substitution pattern offers a rich platform for the strategic and sequential introduction of various functional groups. By understanding the interplay of the electronic effects of its substituents, researchers can harness its reactivity to construct complex molecular architectures. The preferential reactivity of the C4-chloro group in SNAr reactions and the tunable selectivity in palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the synthesis of novel quinazoline derivatives with potential applications in drug discovery and materials science. This guide serves as a foundational resource for scientists and researchers, enabling them to make informed decisions in the design and execution of their synthetic strategies.

References

  • Larson, J. S., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(21), 4984-4986. [Link]

  • Mphahlele, M. J., & Marole, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 17435-17488. [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. The Baran Laboratory. [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloroquinazoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-8-methoxyquinazoline. National Center for Biotechnology Information. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6548-6556. [Link]

  • Zhdankin, V. V. (2011). Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 47(5), 585-592. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. ResearchGate. [Link]

  • de Souza, G. E. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Mphahlele, M. J., & Marole, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 17435-17488. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

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A Comparative Guide to the Cytotoxicity of 6-Bromoquinazoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives approved for clinical use.[1] The strategic modification of this heterocyclic system continues to be a fertile ground for the discovery of novel and more potent cytotoxic agents. This guide provides a comparative analysis of the cytotoxic effects of various 6-bromoquinazoline derivatives against a panel of human cancer cell lines, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. While specific data for 6-Bromo-2,4-dichloro-8-methoxyquinazoline derivatives is not extensively available in the public domain, this guide will focus on closely related 6-bromo-substituted quinazolinones and 4-anilinoquinazolines to provide a valuable comparative framework.

Comparative Cytotoxicity of 6-Bromoquinazoline Derivatives

The in vitro cytotoxic activity of various 6-bromoquinazoline derivatives has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The data presented below is collated from independent studies and highlights the influence of substitutions at the 2 and 4-positions of the 6-bromoquinazoline core on anticancer activity.

Series 1: 2-Thio-Substituted 6-Bromo-4(3H)-quinazolinones

A study by Emami et al. investigated a series of 2-thio-substituted 6-bromo-4(3H)-quinazolinones, revealing that the nature of the substituent at the 2-position significantly impacts cytotoxicity.[2] Compound 8a , featuring an aliphatic linker, emerged as a particularly potent derivative.[2][3]

CompoundR Group at 2-positionMCF-7 (Breast) IC50 (µM)SW480 (Colon) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)
8a -S-(CH₂)₂CH₃15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8b -S-CH₂CH₃2-8 fold less active than 8a2-8 fold less active than 8aNot Reported
8c -S-CH₂-Phenyl> 100> 100Not Reported
8d -S-CH₂-(3-methylphenyl)59.15 ± 5.7372.45 ± 2.90Not Reported
8e -S-CH₂-(4-methylphenyl)35.14 ± 6.8763.15 ± 1.63Not Reported
Cisplatin -10.2 ± 0.0812.5 ± 0.11Not Reported
Erlotinib -9.9 ± 0.14Not ReportedNot Reported
Doxorubicin -0.8 ± 0.011.1 ± 0.09Not Reported

Data sourced from Emami et al. (2024).[2][3]

Key Insights:

  • Aliphatic vs. Aromatic Substituents: Derivatives with aliphatic chains at the 2-thio position (like 8a and 8b ) demonstrated significantly higher cytotoxicity compared to those with aromatic moieties (like 8c ).[2]

  • Selectivity: Compound 8a exhibited a favorable selectivity profile, being significantly more toxic to cancer cell lines than to the normal MRC-5 cell line.[2][3]

  • Potency: The potency of compound 8a against the MCF-7 cell line was comparable to the established EGFR inhibitor, Erlotinib.[2][3]

Series 2: 4-Anilino-6-bromoquinazolines

Research on 4-anilino-6-bromoquinazolines has shown that substitutions at both the 2-position of the quinazoline ring and on the anilino moiety are critical for cytotoxic activity. A study by Mphahlele et al. highlights these structure-activity relationships.[4]

Compound Series2-Position Substituent4-Anilino SubstitutionHeLa (Cervical) LC50 (µM)
3a-f UnsubstitutedVarious Halogenoanilino> 10
4g 4-Chlorophenyl4-Fluoroanilino0.48 ± 0.06
4h 4-Chlorophenyl3-Fluoroanilino0.58 ± 0.04
4i 4-Chlorophenyl4-Chloroanilino0.38 ± 0.02
4j 4-Chlorophenyl3-Chloroanilino0.89 ± 0.11
4k 4-Chlorophenyl4-Bromoanilino0.35 ± 0.03
Gefitinib --0.85 ± 0.07

Data sourced from Mphahlele et al. (2017).[4]

Key Insights:

  • Importance of 2-Position Substitution: The 2-unsubstituted 4-anilino-6-bromoquinazolines (3a-f ) were largely inactive, whereas the introduction of a 4-chlorophenyl group at the 2-position dramatically increased cytotoxicity against HeLa cells.[4]

  • Enhanced Potency: Several of the 2-(4-chlorophenyl)-substituted derivatives exhibited superior potency against HeLa cells compared to the well-established drug, Gefitinib.[4]

Mechanistic Insights: Targeting Key Signaling Pathways

Quinazoline derivatives are well-known for their ability to inhibit protein tyrosine kinases, which are crucial regulators of signaling pathways involved in cancer cell proliferation and survival.[1] The primary mechanism of action for many cytotoxic quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Derivative 6-Bromoquinazoline Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline derivatives.

By competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, these derivatives can block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis.[5] Molecular docking studies on 2-thio-substituted 6-bromo-4(3H)-quinazolinones suggest that these compounds can establish hydrogen bonds and other key interactions within the EGFR active site.[2][3]

Experimental Protocols for Cytotoxicity Evaluation

The following are standardized protocols for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the 6-bromoquinazoline derivative. A->B C 3. Incubate for a specified period (e.g., 48-72 hours). B->C D 4. Add MTT solution to each well and incubate. C->D E 5. Solubilize the formazan crystals with a solvent (e.g., DMSO). D->E F 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G 7. Calculate the IC50 value. F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-bromoquinazoline derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A 1. Treat cells with the 6-bromoquinazoline derivative at its IC50 concentration. B 2. Harvest the cells (including floating cells). A->B C 3. Wash the cells with cold PBS. B->C D 4. Resuspend the cells in Annexin V binding buffer. C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI). D->E F 6. Incubate in the dark. E->F G 7. Analyze the cells by flow cytometry. F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Treat the cancer cells with the test compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Steps:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain the cellular DNA with PI.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: The resulting histogram of DNA content allows for the quantification of cells in each phase of the cell cycle.

Conclusion

The 6-bromoquinazoline scaffold represents a promising framework for the development of novel anticancer agents. The presented data underscores the critical role of substitutions at the 2 and 4-positions in modulating the cytotoxic activity of these derivatives. Specifically, the introduction of aliphatic linkers at the 2-thio position and aryl groups at the 2-position of 4-anilinoquinazolines has been shown to yield compounds with potent and selective anticancer effects. The primary mechanism of action for many of these derivatives is believed to be the inhibition of the EGFR signaling pathway, a well-validated target in oncology. Further exploration of the structure-activity relationships of 6-bromoquinazoline derivatives, including the investigation of the 2,4-dichloro-8-methoxy substitution pattern, is warranted to identify new lead compounds with improved therapeutic potential. The standardized experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of this important class of anticancer agents.

References

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

  • Insuasty, D., Castillo, J., Becerra, D., Rojas, H., Abonia, R., Insuasty, B., & Abonía, R. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23557-23571. [Link]

  • Mphahlele, M. J., Tladi, T. B., & Siew, Y. Y. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals (Basel, Switzerland), 10(4), 87. [Link]

  • Uckun, F. M., Narla, R.K., Jun, X., et al. (2000). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 6(7), 2944-2955. [Link]

  • Ioniță, P. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of the structure–activity relationship of 8a–l and 10a–d on VEGFR‐2. ResearchGate. [Link]

  • Mphahlele, M. J., Tladi, T. B., & Siew, Y. Y. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Emami, L., Hassani, M., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. International Journal of Medicinal Chemistry, 2013, 1-7. [Link]

  • Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23557-23571. [Link]

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A Senior Application Scientist's Guide to In Vitro Screening of Novel Compounds Derived from 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the in vitro screening of novel compounds derived from the versatile scaffold, 6-Bromo-2,4-dichloro-8-methoxyquinazoline. As a senior application scientist, my objective is to furnish you with not just protocols, but the strategic rationale behind experimental choices, ensuring a robust and self-validating screening cascade. While specific experimental data for derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is emerging, this guide will leverage established data from structurally similar 6-bromoquinazoline analogs to provide a comprehensive framework for their evaluation.

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives having progressed to clinical use, particularly in oncology.[1] The strategic placement of a bromine atom at the 6-position, coupled with reactive chloro groups at the 2 and 4 positions and a methoxy group at the 8-position, offers a rich template for the synthesis of diverse compound libraries with significant therapeutic potential.

I. The Rationale for Screening: Targeting Cancer and Microbial Infections

Derivatives of the 6-bromoquinazoline scaffold have demonstrated significant promise in two primary therapeutic areas: oncology and infectious diseases. This dual potential stems from the ability of the quinazoline nucleus to interact with multiple biological targets.

Anticancer Potential: A significant body of research has focused on the development of quinazoline derivatives as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[2] The 4-anilinoquinazoline scaffold, in particular, has proven to be a highly effective ATP-competitive inhibitor of the EGFR tyrosine kinase.[1]

Antimicrobial Potential: The quinazoline scaffold has also been explored for its activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of action for their antimicrobial effects is varied and can include the inhibition of essential enzymes or disruption of cell wall integrity.

This guide will focus on the primary screening assays to evaluate the potential of novel 6-Bromo-2,4-dichloro-8-methoxyquinazoline derivatives in these two key areas.

II. Comparative Anticancer Screening

The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the novel compounds against a panel of cancer cell lines. This provides a broad measure of their ability to inhibit cancer cell growth.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Synthesize & Purify 6-Bromo-2,4-dichloro-8-methoxyquinazoline Derivatives prep2 Prepare Stock Solutions (e.g., in DMSO) prep1->prep2 assay2 Treat cells with serial dilutions of test compounds prep2->assay2 assay1 Seed Cancer Cell Lines in 96-well plates assay1->assay2 assay3 Incubate for 48-72 hours assay2->assay3 assay4 Add MTT reagent assay3->assay4 assay5 Incubate for 2-4 hours assay4->assay5 assay6 Solubilize formazan crystals (e.g., with DMSO) assay5->assay6 assay7 Measure absorbance at 570 nm assay6->assay7 analysis1 Calculate % cell viability assay7->analysis1 analysis2 Plot dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Doxorubicin, or Erlotinib).[5][6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, based on published data for structurally related 6-bromoquinazoline compounds.[5][6][7]

CompoundSubstitution PatternMCF-7 (Breast Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)
Derivative A 2-anilino, 4-amino15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
Derivative B 2-(m-fluoroanilino), 4-amino0.53 ± 0.081.95 ± 0.21> 50
Derivative C 2-morpholino, 4-anilino12.84 ± 0.8410.90 ± 0.8465.3 ± 4.5
Cisplatin (Positive Control)10.24 ± 0.1112.45 ± 0.531.10 ± 0.08
Erlotinib (Positive Control)9.9 ± 0.14Not ReportedNot Reported

Data is presented as mean ± standard deviation and is for illustrative purposes.

B. Mechanistic Screening: EGFR Kinase Inhibition Assay

Given the known propensity of quinazolines to target EGFR, a biochemical assay to determine the direct inhibitory effect on EGFR kinase activity is a critical next step for promising cytotoxic compounds. The ADP-Glo™ Kinase Assay is a robust luminescent assay that measures the amount of ADP produced during the kinase reaction.[8]

Workflow for EGFR Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay ADP-Glo™ Assay cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compounds assay1 Incubate compounds with EGFR reaction mix prep1->assay1 prep2 Prepare reaction buffer with EGFR enzyme, substrate, and ATP prep2->assay1 assay2 Add ADP-Glo™ Reagent to stop reaction and deplete ATP assay1->assay2 assay3 Add Kinase Detection Reagent to convert ADP to ATP and generate light assay2->assay3 assay4 Measure luminescence assay3->assay4 analysis1 Calculate % kinase inhibition assay4->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: Workflow for an EGFR kinase inhibition assay.

Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add 2 µL of a mixture containing the EGFR enzyme and a suitable substrate (e.g., a poly(Glu,Tyr) peptide).

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • IC50 Calculation: Calculate the IC50 value from a dose-response curve of percent inhibition versus compound concentration.

EGFR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates Quinazoline 6-Bromoquinazoline Derivative Quinazoline->P Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.

III. Comparative Antimicrobial Screening

The evaluation of antimicrobial activity is crucial to determine the potential of the novel compounds in treating infectious diseases. The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC).

A. Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against bacteria.[9]

Workflow for Antibacterial Screening:

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compounds in broth assay1 Inoculate 96-well plates with bacterial suspension and compounds prep1->assay1 prep2 Prepare standardized bacterial inoculum prep2->assay1 assay2 Incubate for 16-20 hours at 37°C assay3 Visually assess for turbidity analysis1 Determine the Minimum Inhibitory Concentration (MIC) assay3->analysis1

Caption: Workflow for broth microdilution antibacterial screening.

Detailed Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria with no compound) and negative (broth only) controls. Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Antifungal Susceptibility Testing

A similar broth microdilution method can be adapted for antifungal screening against yeast and molds.

Comparative Antimicrobial Activity (Hypothetical)

The following table presents hypothetical MIC values for derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, based on published data for related quinazoline compounds.[4][10]

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
Derivative D 1.56250.78
Derivative E 3.1251.56> 50
Derivative F 25250.097
Ciprofloxacin 0.50.015N/A
Amphotericin B N/AN/A0.25

Data is for illustrative purposes.

IV. Conclusion and Future Directions

The in vitro screening cascade outlined in this guide provides a robust framework for the initial evaluation of novel compounds derived from 6-Bromo-2,4-dichloro-8-methoxyquinazoline. The comparative data, though based on structurally similar analogs, highlights the significant potential of this scaffold in both anticancer and antimicrobial drug discovery.

Promising "hit" compounds identified through these primary screens should be subjected to further, more detailed investigations, including:

  • Secondary Screening: Evaluation against a broader panel of cancer cell lines or microbial strains.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compounds.

  • In Vivo Efficacy Studies: Assessment of the therapeutic potential in animal models.

  • ADME/Tox Studies: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of the lead compounds.

By following a logical and scientifically rigorous screening process, researchers can effectively identify and advance the most promising derivatives of 6-Bromo-2,4-dichloro-8-methoxyquinazoline towards the development of novel and impactful therapeutics.

References

  • Askri, B., et al. (2021). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences.
  • El-Gendy, M. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.
  • Emami, L., et al. (2024).
  • Hassani, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity.
  • Thermo Fisher Scientific (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Hassani, M., et al. (2023).
  • BenchChem (2025). Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents.
  • Patel, N. B., et al. (2011). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NEW ISOXAZOLE DERIVATIVES INCORPORATING 6, 8-DIBROMO-2-METHYLQUINAZOLIN-4-ONE MOIETY.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals.
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  • Reaction Biology (n.d.). EGFR Assays & Drug Discovery Services.
  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of medicinal chemistry.
  • Patel, K. D., et al. (2011). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. Der Pharma Chemica.
  • Cell Signaling Technology (n.d.). HTScan® EGFR Kinase Assay Kit #7410.
  • MDPI (2023).
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. PubMed.
  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Rajveer, C., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Ahmed, M. F., et al. (2017). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry.
  • Wang, L., et al. (2019).
  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • Mphahlele, M. J., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals.
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  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research.
  • Li, D., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wu, J., et al. (2014). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.
  • Irie, T., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • Ghorab, M. M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of the Chinese Chemical Society.

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A Comparative Guide to the Synthetic Routes of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,4-dichloro-8-methoxyquinazoline is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of its functional groups—the reactive chloro atoms at the 2 and 4 positions, the bromine atom at the 6-position for further coupling reactions, and the methoxy group at the 8-position influencing electronic properties—makes it a versatile scaffold for drug discovery. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in the pharmaceutical sciences.

This guide provides an in-depth comparison of two prominent synthetic routes to 6-Bromo-2,4-dichloro-8-methoxyquinazoline. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important intermediate.

Route 1: The Anthranilic Acid Cyclization Pathway

This classic and widely adopted route commences with a substituted anthranilic acid, which undergoes cyclization to form the quinazoline core, followed by a dichlorination step. This pathway is favored for its relatively straightforward transformations and the commercial availability of the starting materials.

Scientific Rationale and Mechanistic Insights

The core principle of this route lies in the construction of the pyrimidine ring of the quinazoline system from an ortho-amino benzoic acid derivative. The initial bromination of 2-amino-3-methoxybenzoic acid is an electrophilic aromatic substitution, where N-bromosuccinimide (NBS) serves as a source of electrophilic bromine. The amino and methoxy groups are ortho, para-directing, and the bromine is introduced at the para position to the strongly activating amino group.

The subsequent cyclization with urea is a condensation reaction. The nucleophilic amino group of the anthranilic acid attacks one of the carbonyl carbons of urea, followed by an intramolecular cyclization and dehydration to form the stable 6-bromo-8-methoxyquinazoline-2,4-dione.

The final step is a crucial dichlorination. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The quinazolinedione, existing in its tautomeric dihydroxy form, reacts with POCl₃. The reaction is often facilitated by a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger and promotes the formation of a more reactive intermediate, ultimately leading to the substitution of the hydroxyl groups with chlorine atoms.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid

To a solution of 2-amino-3-methoxybenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours. Upon completion, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-5-bromo-3-methoxybenzoic acid.

Step 2: Synthesis of 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

A mixture of 2-amino-5-bromo-3-methoxybenzoic acid (1 equivalent) and urea (5-10 equivalents) is heated at 180-200 °C for 2-3 hours. The molten mixture is then cooled to room temperature, and the solid residue is triturated with hot water, followed by filtration. The collected solid is washed with ethanol and dried to yield 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione.

Step 3: Synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

A suspension of 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (10-15 equivalents) is treated with N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). The mixture is heated to reflux (around 110 °C) for 4-6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give the final product, 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Visualizing the Workflow: Route 1

Route 1: Anthranilic Acid Cyclization Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dichlorination A 2-Amino-3-methoxybenzoic Acid B 2-Amino-5-bromo-3-methoxybenzoic Acid A->B NBS, DMF C 6-Bromo-8-methoxyquinazoline-2,4-dione B->C Urea, Heat D 6-Bromo-2,4-dichloro-8-methoxyquinazoline C->D POCl₃, DIPEA, Reflux Route 2: Benzoxazinone Rearrangement Approach cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation cluster_step3 Step 3: Dichlorination E 5-Bromoanthranilic Acid F 6-Bromo-2-(methoxymethyl)-3,1-benzoxazin-4-one E->F 2-Methoxyacetyl chloride, Pyridine G 6-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one F->G NH₃/MeOH, Heat H 6-Bromo-2,4-dichloro-8-methoxyquinazoline G->H POCl₃, DIPEA, Reflux

Caption: Synthetic pathway via a benzoxazinone intermediate.

Comparative Analysis

FeatureRoute 1: Anthranilic Acid CyclizationRoute 2: Benzoxazinone Rearrangement
Starting Materials 2-Amino-3-methoxybenzoic acid5-Bromoanthranilic acid, 2-methoxyacetyl chloride
Key Intermediates 2-Amino-5-bromo-3-methoxybenzoic acid, 6-Bromo-8-methoxyquinazoline-2,4-dione6-Bromo-2-(methoxymethyl)-3,1-benzoxazin-4-one
Overall Yield Generally moderate to goodCan be variable, often comparable to Route 1
Reaction Conditions High-temperature melt for cyclizationMilder conditions for benzoxazinone formation, but potentially harsh for quinazolinone formation
Scalability Well-established and scalableMay require optimization for large-scale synthesis
Advantages Direct, fewer steps for the core formationAvoids high-temperature melt, potentially better for sensitive substrates
Disadvantages High-temperature cyclization can lead to byproductsMay require more steps and the synthesis of the acyl chloride

Conclusion

Both the Anthranilic Acid Cyclization Pathway (Route 1) and the Benzoxazinone Rearrangement Approach (Route 2) represent viable methods for the synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Route 1 is arguably the more direct and commonly employed method. Its primary drawback is the high-temperature fusion with urea, which may not be suitable for all substrates and can be challenging to scale up.

Route 2 offers a milder alternative for the initial ring-forming steps. However, the overall synthesis may be longer, and the conditions for the conversion of the benzoxazinone to the quinazolinone can still be demanding.

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific equipment and expertise available in the laboratory. For general-purpose synthesis and scalability, Route 1 often presents a more straightforward and well-trodden path. For substrates that are sensitive to high temperatures, the Benzoxazinone Rearrangement Approach may be a more suitable, albeit potentially more complex, alternative.

References

  • Patel, M., et al. (2012). A practical and efficient synthesis of 2,4-dichloroquinazolines. Tetrahedron Letters, 53(34), 4538-4541.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • Rajveer, C. H., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of PharmTech Research, 2(2), 1234-1240.
  • Al-Omary, F. A. M., et al. (2016). Synthesis and antibacterial activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3h). International Journal of Pharmaceutical Sciences and Research, 7(5), 1996-2001.

A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, establishing the purity of the target molecule is a critical, non-negotiable step. For a compound like 6-Bromo-2,4-dichloro-8-methoxyquinazoline, a key intermediate in the development of targeted therapies, even minute impurities can significantly alter its biological activity and toxicity profile. This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the purity of this synthesized quinazoline derivative, offering insights into the rationale behind experimental choices and presenting supporting data to inform your analytical strategy.

The inherent complexity of organic synthesis often leads to the co-purification of starting materials, by-products, and solvent residues. Therefore, a multi-pronged analytical approach is not just recommended but essential for a complete and accurate purity profile. Here, we delve into the core methodologies of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), comparing their strengths and limitations in the context of this specific halogenated quinazoline.

The Orthogonal Trio: HPLC, NMR, and MS for Purity Determination

An orthogonal approach, employing techniques with different separation and detection principles, provides the most robust assessment of purity. For 6-Bromo-2,4-dichloro-8-methoxyquinazoline, the combination of HPLC, NMR, and MS offers a comprehensive view of both percentage purity and the nature of any impurities present.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of purity assessment in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Why it's essential for 6-Bromo-2,4-dichloro-8-methoxyquinazoline:

  • Quantitative Purity: HPLC, particularly with UV detection, is excellent for determining the percentage purity of the main compound by area normalization.

  • Detection of Related Impurities: It can effectively separate structurally similar impurities that may have formed during the synthesis, such as isomers or degradation products.

  • Method Development: A variety of stationary phases (e.g., C18, C8) and mobile phase compositions can be screened to optimize the separation.

Limitations to Consider:

  • Requires Reference Standards: For accurate quantification of specific impurities, a reference standard for each is ideally needed.[2]

  • Chromophore Requirement: Impurities that lack a UV chromophore may not be detected by UV detectors.[2]

  • Co-elution Risk: There is a potential for impurities to co-elute with the main peak, leading to an overestimation of purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For purity assessment, quantitative NMR (qNMR) is a powerful tool that can determine the purity of a sample without the need for a specific reference standard of the analyte.[2]

Why it's a powerful complement:

  • Absolute Quantification: qNMR is a primary, absolute quantification method, allowing for the determination of purity by comparing the integral of an analyte signal to that of a certified internal standard.[2]

  • Structural Elucidation of Impurities: NMR can provide structural information about unknown impurities, aiding in their identification.[2]

  • Detection of Non-UV Active Impurities: It can detect impurities that are invisible to UV detectors, such as residual solvents.[2]

Limitations to Consider:

  • Lower Sensitivity: Compared to HPLC-MS, NMR generally has lower sensitivity.[2]

  • Signal Overlap: In complex mixtures or for large molecules, signal overlap can complicate spectral interpretation and quantification.[2]

  • Instrument Cost: The initial investment and maintenance costs for NMR instrumentation are typically higher than for HPLC.[2]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the identity of the synthesized compound and for identifying impurities.[1]

Why it's indispensable:

  • Molecular Weight Confirmation: MS provides the exact molecular weight of the synthesized 6-Bromo-2,4-dichloro-8-methoxyquinazoline, confirming its elemental composition.

  • High Sensitivity: It can detect impurities at very low concentrations.[1]

  • Structural Information from Fragmentation: Tandem MS (MS/MS) can provide structural information by analyzing the fragmentation patterns of ions, which is crucial for identifying unknown impurities.[3] The presence of bromine and chlorine atoms in 6-Bromo-2,4-dichloro-8-methoxyquinazoline will result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.[4][5]

Limitations to Consider:

  • Quantitative Challenges: While quantitative MS is possible, it often requires isotopic standards for the highest accuracy and can be more complex to set up than HPLC.

  • Ionization Efficiency: Different compounds have different ionization efficiencies, which can affect their relative signal intensities and complicate direct quantitative comparisons in a mixture.

Comparative Analysis of Purity Assessment Methods

To provide a clearer picture, the following table summarizes the key performance characteristics of HPLC, NMR, and MS for the purity assessment of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Function Separation and QuantificationStructural Elucidation and QuantificationIdentification and Structural Information
Purity Calculation Area normalization or comparison to a reference standard[2]Comparison of the integral of an analyte signal to that of a certified internal standard[2]Can be quantitative with appropriate standards
Strengths High resolution, excellent for quantitative analysis of the main component and known impurities.[1]Absolute quantification without a specific analyte standard, provides structural information for impurity identification.[2]High sensitivity for trace impurity detection, provides molecular weight and structural information through fragmentation.[1]
Weaknesses May not detect impurities without a chromophore, potential for co-elution.[2]Lower sensitivity than HPLC-MS, potential for signal overlap in complex samples.[2]Quantitative analysis can be complex, varying ionization efficiencies can affect accuracy.
Best For Routine quality control, determining percentage purity of the main component.Orthogonal confirmation of purity, identifying and quantifying unknown impurities and residual solvents.Confirming molecular identity, detecting and identifying trace-level impurities.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are starting points for developing robust analytical methods for 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Rationale: A gradient elution is often necessary to separate compounds with a range of polarities, including the main compound and potential impurities. Trifluoroacetic acid is a common mobile phase modifier that improves peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm.

    • Rationale: Many quinazoline derivatives exhibit strong UV absorbance at this wavelength. A full UV scan of the compound should be performed to determine the optimal wavelength for detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase starting composition (e.g., 1 mg/mL).

  • Data Analysis: Calculate the percentage purity using the area normalization method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Dissolve Synthesized Compound filter Filter Sample sample->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area %) integration->calculation

Caption: Workflow for HPLC Purity Assessment.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

This protocol describes a general approach for determining the purity of 6-Bromo-2,4-dichloro-8-methoxyquinazoline using qNMR with an internal standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a certified internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: a. Accurately weigh a specific amount of the synthesized compound. b. Accurately weigh a specific amount of the internal standard. c. Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

    • Rationale: Precise weighing is critical for accurate quantification. The choice of solvent depends on the solubility of both the analyte and the internal standard.

  • NMR Data Acquisition: a. Acquire a proton (¹H) NMR spectrum. b. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

  • Data Processing: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Protocol 3: Identity Confirmation and Impurity Profiling by Mass Spectrometry (MS)

This protocol provides a general procedure for analyzing 6-Bromo-2,4-dichloro-8-methoxyquinazoline using electrospray ionization mass spectrometry (ESI-MS).

Methodology:

  • Instrumentation: A mass spectrometer with an ESI source, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically suitable for quinazoline derivatives.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

    • Rationale: Direct infusion is quick for identity confirmation, while LC-MS is necessary to separate impurities before MS analysis.

  • Data Acquisition: a. Acquire a full scan mass spectrum to determine the molecular weight of the main component and detect any impurities. b. For structural elucidation of impurities, perform tandem MS (MS/MS) on the parent ions of interest.

  • Data Analysis: a. Confirm the molecular weight of 6-Bromo-2,4-dichloro-8-methoxyquinazoline. b. Analyze the isotopic pattern to confirm the presence of one bromine and two chlorine atoms. c. Identify potential impurities by their mass-to-charge ratios and fragmentation patterns.

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample infuse Infuse into MS dissolve->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis ionize->analyze spectrum Acquire Mass Spectrum analyze->spectrum identify Identify Molecular Ion and Impurities spectrum->identify fragment Analyze Fragmentation (MS/MS) identify->fragment

Caption: Workflow for MS Identity Confirmation.

Conclusion: A Synergistic Approach to Purity Assessment

The comprehensive purity assessment of synthesized 6-Bromo-2,4-dichloro-8-methoxyquinazoline necessitates a synergistic approach that leverages the distinct advantages of HPLC, NMR, and MS. While HPLC provides a robust quantitative measure of purity, NMR offers an orthogonal quantitative method and invaluable structural insights into impurities. Mass spectrometry serves as a highly sensitive tool for confirming the molecular identity and profiling trace-level contaminants. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent biological and pharmacological studies.

References

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

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  • Patel, K. D., et al. (n.d.). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry.
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  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

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  • SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR]. SpectraBase. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to assess the quality of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Bromo-2,4-dichloro-8-methoxyquinazoline , a key intermediate in the synthesis of various pharmacologically active compounds.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a logical framework for making informed decisions in the laboratory. We will delve into the "why" behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation. These parameters, as defined by ICH guidelines, provide a framework for assessing the performance of an analytical procedure.[7][8][9][10] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][11]

Validation Analytical Method Validation Parameters Key Validation Parameters Validation->Parameters Assessed by Accuracy Accuracy Parameters->Accuracy Precision Precision Parameters->Precision Specificity Specificity Parameters->Specificity Linearity Linearity Parameters->Linearity Range Range Parameters->Range Robustness Robustness Parameters->Robustness LOD Limit of Detection (LOD) Parameters->LOD LOQ Limit of Quantitation (LOQ) Parameters->LOQ

Caption: Core parameters for analytical method validation as per ICH guidelines.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for 6-Bromo-2,4-dichloro-8-methoxyquinazoline is dictated by the specific analytical need, such as purity assessment, impurity profiling, or quantitative assay. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical analysis for their separative power and quantitative capabilities.[12][13] Spectroscopic methods, while often used for identification, can also be adapted for quantitative purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds due to its applicability to a broad range of analytes.[13][14][15] For a substituted quinazoline like 6-Bromo-2,4-dichloro-8-methoxyquinazoline, a reversed-phase HPLC method is typically the first choice.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 6-Bromo-2,4-dichloro-8-methoxyquinazoline reference standard in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving the test substance in acetonitrile to a known concentration.

  • Validation Procedure:

    • Specificity: Inject a blank (acetonitrile), a placebo (if applicable), the sample solution, and a spiked sample to demonstrate that there is no interference from excipients or related substances at the retention time of the main peak.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[16]

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[15]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2.0%.[14]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

    • Robustness: Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) to assess the method's reliability.[15]

start Start prep Prepare Standards & Sample start->prep inject Inject into HPLC System prep->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Peak Area & Retention Time acquire->analyze validate Perform Validation Studies (Specificity, Linearity, Accuracy, Precision, Robustness) analyze->validate end End validate->end

Caption: General workflow for HPLC method validation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For 6-Bromo-2,4-dichloro-8-methoxyquinazoline, which has a relatively high molecular weight and multiple halogen substituents, its suitability for GC analysis would depend on its thermal stability and volatility. Assuming it is amenable to GC, a typical method would involve a high-temperature capillary column.

  • Chromatographic System:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Injector Temperature: 280 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split injection).

  • Standard and Sample Preparation:

    • Similar to HPLC, prepare stock and calibration standards in a suitable solvent like dichloromethane or acetone.

  • Validation Procedure:

    • The validation parameters (specificity, linearity, accuracy, precision, and robustness) would be assessed in a manner analogous to the HPLC method, with adjustments for the specific instrumentation and sample introduction techniques of GC. For GC-MS, specificity can be further enhanced by monitoring characteristic mass fragments.

Performance Comparison

The choice between HPLC and GC often comes down to the physicochemical properties of the analyte and the specific requirements of the analysis.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale for Performance
Specificity Excellent, especially with photodiode array (PDA) detection.Excellent, particularly when coupled with a Mass Spectrometer (MS) for mass-to-charge ratio confirmation.Both techniques offer good separation, but MS detection in GC provides an additional layer of identification.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%HPLC often provides slightly better accuracy due to the milder operating conditions.
Precision (% RSD) ≤ 2.0%≤ 3.0%The lower operating temperatures and pressures of HPLC can lead to better precision.
Robustness Generally robust to small variations in mobile phase, flow rate, and temperature.Can be sensitive to variations in carrier gas flow, temperature programming, and injection technique.HPLC methods are often considered more rugged for routine quality control environments.
Limit of Quantitation (LOQ) Low ng/mL range with UV detection.Low to mid ng/mL range with FID; pg/mL range with MS.GC-MS can offer superior sensitivity for amenable compounds.

Note: The values in this table are representative and can vary depending on the specific instrumentation, column chemistry, and method parameters.

Spectroscopic Methods for Identification and Quantification

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation of identity.[17][18][19][20][21]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of 6-Bromo-2,4-dichloro-8-methoxyquinazoline would show characteristic peaks for the C-Cl, C-Br, C-O, and aromatic C=N and C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise arrangement of atoms in a molecule, confirming the substitution pattern on the quinazoline ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[17]

While primarily qualitative, these techniques can be adapted for quantitative analysis (qNMR, for example), though they are generally less suited for routine quality control of purity than chromatographic methods.

Conclusion and Recommendations

For the comprehensive validation of analytical methods for 6-Bromo-2,4-dichloro-8-methoxyquinazoline , a multi-faceted approach is recommended.

  • Primary Method for Assay and Impurity Profiling: A validated Reversed-Phase HPLC method is the most suitable primary technique. Its versatility, robustness, and high precision make it ideal for routine quality control in a pharmaceutical setting.[15][22]

  • Alternative and Confirmatory Method: A validated Gas Chromatography method, particularly GC-MS , can serve as an excellent alternative or confirmatory technique, especially for identifying and quantifying volatile impurities. Its applicability is contingent on the thermal stability of the analyte.

  • Structural Confirmation: NMR, IR, and MS are essential for the definitive identification and structural characterization of the 6-Bromo-2,4-dichloro-8-methoxyquinazoline reference standard and any isolated impurities.

By employing a combination of these techniques and adhering to the rigorous principles of method validation outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable, and scientifically sound data for 6-Bromo-2,4-dichloro-8-methoxyquinazoline. This, in turn, is fundamental to guaranteeing the quality and safety of the final pharmaceutical products.

References

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A Senior Application Scientist's Guide to the Molecular Docking of 6-Bromo-2,4-dichloro-8-methoxyquinazoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the predicted binding efficacy of 6-bromo-2,4-dichloro-8-methoxyquinazoline derivatives against key oncological targets. Drawing upon established experimental data from structurally similar compounds, we will explore the nuanced molecular interactions that underpin their therapeutic potential. This document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your drug discovery pipeline.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid bicyclic structure serves as an effective scaffold for orienting substituents to interact with the ATP-binding sites of various kinases.[1][3] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, feature this heterocyclic system, underscoring its clinical significance in cancer therapy.[1] These agents primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cell proliferation, angiogenesis, and metastasis.[4][5][6]

The specific derivative class in focus, 6-Bromo-2,4-dichloro-8-methoxyquinazoline, incorporates several key features:

  • The 6-Bromo Group: Halogenation at this position has been shown to enhance biological activity.[7] This is often attributed to the formation of halogen bonds or improved hydrophobic interactions within the kinase active site.

  • The 2,4-Dichloro Substitution: These positions offer reactive sites for synthetic elaboration, allowing for the introduction of various side chains to modulate potency and selectivity.

  • The 8-Methoxy Group: This electron-donating group can influence the electronic properties of the quinazoline ring system, potentially affecting its interaction with target proteins.[8]

This guide will perform a comparative analysis of these derivatives against their un-substituted or alternatively-substituted counterparts, leveraging existing docking studies and experimental data to predict their performance.

Comparative Docking Performance: A Predictive Analysis

Molecular docking is a powerful computational tool for predicting the binding affinity and orientation of a ligand within a protein's active site.[2][9] The following sections present a comparative summary of docking results for 6-bromo-quinazoline derivatives and related analogues against two high-value cancer targets: EGFR and VEGFR-2.

Target I: Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in various cancers, and its inhibition is a proven therapeutic strategy.[1][10] Docking studies consistently show that quinazoline inhibitors bind to the ATP-binding site, forming critical hydrogen bonds with key residues like Met793.[4]

Table 1: Comparative Docking Performance and In Vitro Activity against EGFR

Compound/Derivative SeriesTarget Protein (PDB ID)Binding Energy (kcal/mol)Key InteractionsExperimental IC₅₀ (µM)Reference
Hypothetical 6-Bromo-2,4-dichloro-8-methoxyquinazoline EGFR (e.g., 1M17)Predicted: -7.0 to -9.0H-bond with Met793, hydrophobic interactions-Predicted
6-Bromo-quinazolin-4(3H)-one derivative (8a)EGFR (wild-type)-6.7H-bonds and other key interactions with active site residues.15.85 (MCF-7)[7][11]
4-Anilinoquinazoline AnaloguesEGFR (T790M mutant)Not specifiedH-bond with Met7930.1[4]
Erlotinib (Reference Drug)EGFR (wild-type)--9.9 (MCF-7)[11]
Gefitinib (Reference Drug)EGFR (wild-type)-H-bond with Met793 N1 atom-[4]

The binding energy for the hypothetical compound is an educated prediction based on the performance of structurally similar compounds.

The data suggests that the 6-bromo substitution is compatible with strong binding to the EGFR active site. Compound 8a, a 6-bromo-quinazoline derivative, demonstrates a binding energy of -6.7 kcal/mol and potent cytotoxic activity against the MCF-7 breast cancer cell line, even outperforming the established drug Erlotinib in this specific assay.[11] Docking studies reveal that the quinazoline nitrogen (N1) typically forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase, an interaction vital for inhibitory activity.[4] The 6-bromo substituent likely occupies a hydrophobic pocket, enhancing the overall binding affinity.

Target II: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][12] Quinazoline derivatives have been successfully developed as VEGFR-2 inhibitors.[8][13]

Table 2: Comparative Docking Performance and In Vitro Activity against VEGFR-2

Compound/Derivative SeriesTarget Protein (PDB ID)Binding Energy (kcal/mol)Key InteractionsExperimental IC₅₀ (µM)Reference
Hypothetical 6-Bromo-2,4-dichloro-8-methoxyquinazoline VEGFR-2 (e.g., 4ASE)Predicted: -7.5 to -9.5H-bonds with Cys919, Asp1046-Predicted
Quinazoline-based derivatives (SQ2)VEGFR-2Not specifiedH-bonds with Asp1044, Glu8830.014[5][6]
8-Methoxy-quinazoline derivative (Compound 6)VEGFR-2-7.3Binds to ATP pocket0.098[8]
Sorafenib (Reference Drug)VEGFR-2-Binds to ATP pocket0.088 (MCF-7)[12][13]

The binding energy for the hypothetical compound is an educated prediction based on the performance of structurally similar compounds.

Docking studies of quinazolines into the VEGFR-2 active site reveal key hydrogen bonding interactions with residues in the hinge region, such as Cys919, and with the DFG motif gatekeeper residue, Asp1046.[5][6] The potent activity of compound SQ2 (IC₅₀ = 0.014 µM) highlights the effectiveness of the quinazoline scaffold for VEGFR-2 inhibition.[5][6] The presence of an 8-methoxy group in another series of compounds also yielded potent inhibitors, suggesting this feature can be beneficial for activity.[8] It is therefore highly probable that the 6-bromo-2,4-dichloro-8-methoxyquinazoline core can be effectively targeted against VEGFR-2.

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of these computational predictions, a rigorous and well-validated docking protocol is essential.

Step-by-Step Molecular Docking Protocol
  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17; VEGFR-2, PDB ID: 4ASE) from the Protein Data Bank.[9][12]

    • Pre-processing: Remove all water molecules and co-crystallized ligands from the protein structure.[9]

    • Protonation: Add polar hydrogens and assign appropriate charges (e.g., Kollman charges) to the protein atoms. This step is critical for accurately modeling electrostatic interactions.

    • Grid Generation: Define a docking grid box that encompasses the entire ATP-binding site of the kinase. The co-crystallized ligand can be used as a guide for defining the center of the grid.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of the 6-bromo-2,4-dichloro-8-methoxyquinazoline derivatives using chemical drawing software.

    • 3D Conversion & Energy Minimization: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[9] This step ensures that the ligand starts in a physically realistic state.

    • Torsion Angle Definition: Define rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • Docking Simulation:

    • Algorithm Selection: Employ a validated docking algorithm, such as AutoDock Vina, which uses a Lamarckian genetic algorithm for global and local searching.[14]

    • Execution: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the protein's active site.

    • Pose Selection: The program will generate multiple binding poses, ranked by their predicted binding energy (docking score).[15] The pose with the lowest binding energy is typically considered the most favorable.

  • Post-Docking Analysis & Validation:

    • Interaction Analysis: Visualize the top-ranked docking pose and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[14]

    • Re-docking: As a crucial validation step, re-dock the co-crystallized native ligand into the active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) validates the docking protocol.[16]

    • Correlation with Experimental Data: Compare the docking scores of a series of known inhibitors with their experimental IC₅₀ values. A strong correlation provides confidence in the predictive power of the docking model.

Visualizing the Path to Discovery

Diagrams are essential for conceptualizing complex workflows and molecular interactions.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase PDB 1. Protein Structure Acquisition (e.g., from PDB) Prot_Prep Protein Pre-processing (Remove water, add hydrogens) PDB->Prot_Prep Ligand_2D 2. Ligand Structure Design (2D Sketch) Ligand_3D Ligand Preparation (3D conversion, energy minimization) Ligand_2D->Ligand_3D Docking 3. Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Docking Ligand_3D->Docking Analysis 4. Pose Analysis (Binding energy, interactions) Docking->Analysis Validation 5. Protocol Validation (Re-docking, RMSD calculation) Analysis->Validation SAR 6. SAR & Lead Optimization Analysis->SAR

Caption: A generalized workflow for molecular docking studies.

G cluster_protein Kinase ATP-Binding Site Met793 Met793 (Hinge Region) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue (e.g., Thr790) DFG_Motif DFG Motif Ligand Quinazoline Inhibitor Ligand->Met793 H-Bond (Critical for affinity) Ligand->Hydrophobic_Pocket van der Waals Interactions Ligand->Gatekeeper Steric Interaction

Caption: Key interactions of a quinazoline inhibitor in a kinase active site.

Conclusion and Future Directions

The comparative analysis, grounded in existing experimental and computational data, strongly supports the potential of 6-bromo-2,4-dichloro-8-methoxyquinazoline derivatives as potent kinase inhibitors. The 6-bromo substituent is a known potentiator of activity, and the quinazoline scaffold is well-established for its favorable interactions within the ATP-binding sites of oncogenic kinases like EGFR and VEGFR-2.[7][11]

The provided docking protocol offers a robust, self-validating framework for predicting the binding affinities of novel derivatives within this class. By correlating docking scores with in vitro cytotoxicity and kinase inhibition assays, research teams can rapidly identify promising lead compounds. Future work should focus on the synthesis of these specific derivatives and their experimental validation against a panel of cancer cell lines and isolated kinases to confirm the predictions outlined in this guide. This integrated computational and experimental approach will accelerate the journey from rational drug design to clinical candidacy.

References

  • Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20(1), 239-258. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmaceuticals, 16(1), 108. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Future Medicinal Chemistry, 13(7), 637-653. Available at: [Link]

  • Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 69-75. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(19), 6265. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2951. Available at: [Link]

  • Singh, M., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Letters in Drug Design & Discovery, 20(1), 1-15. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,4-dichloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 6-Bromo-2,4-dichloro-8-methoxyquinazoline (CAS No. 102393-82-8), a halogenated organic compound. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Hazard Identification and Immediate Risk Assessment

Understanding the inherent risks of 6-Bromo-2,4-dichloro-8-methoxyquinazoline is the first step in its safe management. This compound is classified as hazardous and requires careful handling at all stages, from use to final disposal.[1][2] The primary hazards are summarized below.

Hazard StatementGHS CodeDescription of Risk
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.
Causes skin irritationH315Direct contact with the skin can cause inflammation and irritation.[1][3]
Causes serious eye irritationH319Contact with eyes can result in significant irritation and potential damage.[1][3][4][5]
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.[1][3]

Given these hazards, the fundamental principle is to treat 6-Bromo-2,4-dichloro-8-methoxyquinazoline and any materials contaminated with it as hazardous waste.[6] Under no circumstances should this chemical be disposed of down standard laboratory drains or in regular trash.[7]

Mandatory Safety Prerequisites for Handling and Disposal

Before initiating any disposal procedures, the following engineering controls and personal protective equipment (PPE) must be in place to minimize exposure risk.

Engineering Controls

All handling of 6-Bromo-2,4-dichloro-8-methoxyquinazoline, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7] The work area should be equipped with readily accessible eyewash stations and safety showers.[1][3]

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory. The following table outlines the minimum requirements based on established safety standards.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforms to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards to prevent eye contact.[1][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Gloves must be inspected for integrity before use and disposed of after handling.[8]
Body Protection Fire/flame resistant and impervious lab coat.Protects skin from accidental splashes and contamination.[6]
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator.Required if working outside a fume hood or if dust/aerosol formation is likely.[4][8]

Step-by-Step Disposal Protocol

The disposal of 6-Bromo-2,4-dichloro-8-methoxyquinazoline must follow a systematic process to ensure safety and regulatory compliance. The workflow below details the necessary steps from waste generation to final disposal.

G Disposal Workflow for 6-Bromo-2,4-dichloro-8-methoxyquinazoline A Step 1: Waste Classification Identify as Halogenated Organic Waste. B Step 2: Waste Segregation Keep separate from non-halogenated solvents and incompatible materials. A->B Crucial for Safety C Step 3: Containerization Use a dedicated, sealed, and chemically compatible container. B->C Prevent Reactions D Step 4: Labeling Affix a 'Hazardous Waste' label with full chemical name, CAS number, and hazard pictograms. C->D Ensure Compliance E Step 5: Secure Storage Store in a designated, ventilated, and secure satellite accumulation area. D->E Maintain Safety F Step 6: Professional Disposal Contact EHS to arrange pickup by a licensed hazardous waste contractor for high-temperature incineration. E->F Final Step

Caption: Disposal workflow for 6-Bromo-2,4-dichloro-8-methoxyquinazoline.

Step 1: Waste Classification

As a brominated and chlorinated organic molecule, this compound is classified as a halogenated organic waste .[9] This classification is critical as it dictates the final disposal method required by environmental regulations such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]

Step 2: Waste Segregation

Proper segregation is paramount.

  • Solid Waste: Collect pure 6-Bromo-2,4-dichloro-8-methoxyquinazoline and any contaminated consumables (e.g., weigh boats, gloves, absorbent pads) in a dedicated container.[7][12]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container.

  • Critical Precaution: Do NOT mix halogenated organic waste with non-halogenated organic waste streams.[9][13] Mixing can complicate the disposal process and may create dangerous chemical reactions.

Step 3: Containerization

Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. The exterior of the container must be kept clean and free of contamination.[13]

Step 4: Labeling

The waste container must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste."[7]

  • The full chemical name: "6-Bromo-2,4-dichloro-8-methoxyquinazoline."

  • The CAS Number: "102393-82-8."

  • An accurate description of the contents (e.g., solid waste, or if in solution, the solvent and approximate concentration).

  • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

Step 5: Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and separate from general laboratory traffic. Ensure that incompatible materials, such as strong oxidizing agents, are not stored nearby.[3][7]

Step 6: Final Disposal

The final disposal of 6-Bromo-2,4-dichloro-8-methoxyquinazoline must be conducted by a licensed and approved hazardous waste disposal company.[1][3][7]

  • Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) department is the primary point of contact to arrange for the collection and disposal of the waste.

  • High-Temperature Incineration: The standard and accepted disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen halides.[8][14]

Emergency Procedures for Accidental Exposure or Spills

In the event of an accident, immediate and correct action is vital.

Exposure TypeEmergency Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][15]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][16]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][16]
Spill Evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert absorbent material for liquids or carefully sweep up solids, avoiding dust generation.[6][8] Place all cleanup materials in a labeled hazardous waste container and decontaminate the area. Report the spill to your supervisor and EHS office.[6]

References

  • Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 6-Bromo-4-chloroquinoline. (2024, March 31). Fisher Scientific.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). Benchchem.
  • 6-Bromo-2,4-dichloroquinazoline | 102393-82-8. (n.d.). Sigma-Aldrich.
  • MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. (2008, October 27). Capot Chemical.
  • Hazardous Waste Segregation. (n.d.).
  • SAFETY DATA SHEET - 2-Bromo-6-chloropyridine. (2024, March 30). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-6-methoxynaphthalene. (2025, December 19).
  • SAFETY DATA SHEET - 2-Bromo-6-methoxyphenol. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET - 1,1'-Biphenyl, 3-bromo-. (2025, December 19). Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA Nepis.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • 6-Bromo-2,4-dichloroquinazoline | 102393-82-8. (n.d.). Sigma-Aldrich.
  • Chemical Process SOP Example. (n.d.).
  • Material Safety Data Sheet - Quinazoline, 98%. (n.d.). Cole-Parmer.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Law.Cornell.Edu.
  • 6-Bromo-2,4-dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Procedure for Disposing of Hazardous Waste. (n.d.). MIT.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
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A Senior Application Scientist's Guide to Handling 6-Bromo-2,4-dichloro-8-methoxyquinazoline: From Receipt to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Bench Scientist: This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow when handling 6-Bromo-2,4-dichloro-8-methoxyquinazoline. As a halogenated quinazoline derivative, this compound requires a heightened level of precaution. The protocols outlined below are designed to be a self-validating system of safety, ensuring that each step, from preparation to disposal, is grounded in a thorough understanding of the compound's potential hazards.

Hazard Analysis: Understanding the Intrinsic Risks

Hazard ClassificationGHS Hazard CodeImplication for the Researcher
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed. Ingestion can lead to significant toxic effects.
Skin Irritation (Category 2)H315Causes skin irritation upon direct contact.
Serious Eye Irritation (Category 2A)H319Causes serious, potentially damaging, eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation if inhaled as a dust or aerosol.

The signal word for this class of compounds is "Warning" , and it is associated with the GHS07 pictogram (exclamation mark). This profile demands stringent control measures to prevent inadvertent contact or inhalation.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a suggestion but a critical barrier between the researcher and chemical exposure. The following PPE is mandatory for all procedures involving 6-Bromo-2,4-dichloro-8-methoxyquinazoline, from weighing the solid to handling solutions.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary safety measure is the use of a certified chemical fume hood. This compound is a solid that can easily become airborne during handling. The "May cause respiratory irritation" (H335) classification necessitates that all manipulations (weighing, dissolution, reaction setup) be performed within a fume hood to prevent inhalation of dust or aerosols.[1][2]

Tiered PPE Protocol
  • Eye and Face Protection:

    • Rationale: The H319 "Causes serious eye irritation" hazard means any splash could result in significant injury.[1][3]

    • Mandatory: Indirectly vented chemical splash goggles are required.[4][5]

    • Recommended for High-Risk Operations: When handling larger quantities (>1g) or performing vigorous mixing, a full face shield should be worn over the chemical splash goggles to protect the entire face.[4]

  • Hand Protection:

    • Rationale: Direct contact causes skin irritation (H315).[1][3] Gloves are the primary barrier, but no single glove material offers indefinite protection.[6]

    • Mandatory: Nitrile gloves are the standard for incidental contact.[6][7]

    • Best Practice (Double Gloving): For all procedures, wearing two pairs of nitrile gloves is strongly recommended.[7][8] This provides a significant safety margin. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.[8] Always inspect gloves for tears or punctures before use.[9]

  • Body Protection:

    • Rationale: Prevents skin contact from spills and protects personal clothing from contamination.

    • Mandatory: A flame-retardant lab coat with long sleeves and tight-fitting cuffs is required.[7][10]

    • Recommended for High-Risk Operations: For procedures involving significant splash potential, a chemically resistant apron made of rubber or plastic should be worn over the lab coat.[4][5]

  • Footwear:

    • Rationale: Protects feet from spills and falling objects.

    • Mandatory: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn at all times in the laboratory.[4] Cloth or mesh sneakers offer inadequate protection.

Operational and Disposal Plan: A Step-by-Step Workflow

This protocol integrates the PPE requirements into the practical workflow, ensuring safety at every stage.

Workflow Diagram: Handling 6-Bromo-2,4-dichloro-8-methoxyquinazoline

G cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal cluster_end Post-Procedure prep_start Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat weigh Weigh Solid Compound (Inside Fume Hood) prep_start->weigh dissolve Dissolve Compound (In Fume Hood) weigh->dissolve reaction Set up Reaction Apparatus dissolve->reaction decontaminate Decontaminate Glassware (Rinse with Solvent) reaction->decontaminate dispose_waste Dispose of Waste: - Solid Waste - Liquid Waste - Contaminated PPE decontaminate->dispose_waste remove_ppe Doff PPE Correctly: 1. Outer Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Inner Gloves dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for safely handling the quinazoline derivative.

Experimental Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Don all required PPE: lab coat, chemical splash goggles, and two pairs of nitrile gloves.

    • Place a plastic-backed absorbent pad on the work surface to contain any minor spills.[7]

  • Weighing and Transfer:

    • Perform all weighing of the solid compound on a tared weigh boat inside the fume hood to contain any airborne dust.

    • Use a spatula to carefully transfer the solid to the reaction vessel. Avoid any actions that could generate dust.

  • Dissolution and Reaction:

    • Add solvent to the reaction vessel slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.

  • Cleanup:

    • Quench the reaction carefully if necessary.

    • Clean all glassware that came into contact with the compound by rinsing with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. Collect these rinses as hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Consult a physician.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[2][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]

  • Spill Cleanup:

    • Evacuate the immediate area. Ensure proper PPE is worn (including respiratory protection if the spill is large or outside a fume hood).[2]

    • For a solid spill, gently cover with an absorbent material to avoid raising dust.[11]

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[2][11]

    • Clean the spill area with a detergent solution and then with water.[7]

    • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan
  • Chemical Waste: Unused compound and reaction mixtures must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, weigh boats, pipette tips) must be placed in a sealed bag and then into a solid hazardous waste container.[7]

  • Do not allow the product or its rinseates to enter drains.[2]

By adhering to this comprehensive plan, you establish a robust safety culture that protects not only yourself but your colleagues and the integrity of your research.

References

  • 6-Bromo-2,4-dichloroquinazoline | 102393-82-8 - Sigma-Aldrich. Sigma-Aldrich.
  • 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem. PubChem.
  • 6-Bromo-2,4-dichloroquinazoline | 102393-82-8 - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - Merck Millipore. Merck Millipore.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. (2025-01-23).
  • 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem. PubChem.
  • 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem. PubChem.
  • MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline - Capot Chemical. Capot Chemical. (2008-10-27).
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  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • 4-(Methylamino)-2-(trifluoromethyl)quinazoline - CymitQuimica. CymitQuimica. (2023-07-04).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.